molecular formula C16H12N8O19P3- B1681329 Tnp-atp CAS No. 61368-63-6

Tnp-atp

Katalognummer: B1681329
CAS-Nummer: 61368-63-6
Molekulargewicht: 713.2 g/mol
InChI-Schlüssel: NHXFSKZBEIIARS-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

analog of ATP;  do not confuse with TNP-ATP record

Eigenschaften

CAS-Nummer

61368-63-6

Molekularformel

C16H12N8O19P3-

Molekulargewicht

713.2 g/mol

IUPAC-Name

[[[4'-(6-amino-5H-purin-9-ium-9-yl)-1,3,5-trinitrospiro[cyclohexa-1,3-diene-6,2'-furo[3,4-d][1,3]dioxole]-6'-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate

InChI

InChI=1S/C16H13N8O19P3/c17-13-10-14(19-4-18-13)21(5-20-10)15-12-11(7(39-15)3-38-45(34,35)43-46(36,37)42-44(31,32)33)40-16(41-12)8(23(27)28)1-6(22(25)26)2-9(16)24(29)30/h1-2,4-5,8,10,17H,3H2,(H4,31,32,33,34,35,36,37)/p-1

InChI-Schlüssel

NHXFSKZBEIIARS-UHFFFAOYSA-M

Kanonische SMILES

C1=C(C=C(C2(C1[N+](=O)[O-])OC3=C(OC(=C3O2)[N+]4=C5C(C(=NC=N5)N)N=C4)COP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])[N+](=O)[O-])[N+](=O)[O-]

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

2',3'-O-(2,4,6-trinitro-cyclohexadienylidine)adenosine 5'-triphosphate
MgTNP-ATP
TNP-ATP

Herkunft des Produkts

United States

Foundational & Exploratory

The Inner Workings of a Fluorescent ATP Analog: A Technical Guide to TNP-ATP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism of 2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP) fluorescence, a powerful tool for probing the structure and function of ATP-binding proteins. This compound, a fluorescent analog of adenosine triphosphate, has become an indispensable molecule in various biochemical and biophysical assays due to its environmentally sensitive fluorescence properties. This guide will provide a comprehensive overview of the principles governing its fluorescence, detailed experimental protocols for its application, and a summary of its key quantitative characteristics.

The Core Mechanism: Environmental Sensitivity Dictates Fluorescence

The fluorescence of this compound is intrinsically linked to the polarity of its surrounding environment. In aqueous solutions, this compound exhibits weak fluorescence.[1] This is because the polar water molecules stabilize the excited state of the trinitrophenyl (TNP) moiety, promoting non-radiative decay pathways and thus quenching the fluorescence.

The magic happens when this compound binds to a protein. Typically, the ATP-binding pocket of a protein provides a non-polar, hydrophobic environment.[2] This sequestration from the aqueous solvent restricts the vibrational freedom of the TNP group and reduces the quenching effect of water. As a result, upon binding, there is a dramatic increase in the fluorescence quantum yield, leading to a significant enhancement of the fluorescence intensity.[1][2] This enhancement can be anywhere from 3- to 8-fold depending on the specific protein and binding conditions.[3]

Furthermore, the transition to a hydrophobic environment also induces a noticeable blue shift in the emission maximum of this compound.[4] This shift to shorter wavelengths is another key indicator of the binding event. The magnitude of this blue shift can vary, typically ranging from a few nanometers to as much as 15 nm.[4]

The following diagram illustrates the fundamental principle of this compound fluorescence:

Mechanism of this compound Fluorescence.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, providing a valuable reference for experimental design and data interpretation.

Table 1: Spectroscopic Properties of this compound

PropertyFree this compound (in aqueous buffer)Protein-Bound this compoundReference(s)
Excitation Maximum (λex) ~408 nm and ~470 nm~408 nm[4][5]
Emission Maximum (λem) ~561 nm~540 - 550 nm (Blue-shifted)[4][5]
Molar Extinction Coefficient (ε) at 408 nm ~26,400 M⁻¹cm⁻¹Varies with protein environment[1]
Quantum Yield (Φ) Very low (significantly < 0.1)Significantly increased (e.g., 3- to 8-fold enhancement)[2][3]
Fluorescence Lifetime (τ) Not consistently reportedNot consistently reported-

Table 2: Environmental Factors Influencing this compound Fluorescence

FactorEffect on FluorescenceReference(s)
Decreasing Polarity Increased intensity, blue shift in emission[2]
Increasing Viscosity Increased intensity, blue shift in emission[5]
Decreasing pH (acidic) Decreased absorption and fluorescence intensity[4]

Key Experimental Protocols

The unique fluorescent properties of this compound make it a versatile tool for various experimental applications, primarily in studying protein-nucleotide interactions. Below are detailed methodologies for two key experiments.

Determination of Binding Affinity (Kd) by Direct Titration

This protocol outlines the steps to determine the dissociation constant (Kd) of this compound for an ATP-binding protein.

Methodology:

  • Preparation of Reagents:

    • Assay Buffer: A suitable buffer maintaining protein stability and activity (e.g., 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl₂, pH 7.5).

    • Protein Solution: A stock solution of the purified ATP-binding protein of known concentration in the assay buffer.

    • This compound Stock Solution: A concentrated stock solution of this compound (e.g., 1 mM) in water or assay buffer, protected from light.

  • Experimental Setup:

    • Use a fluorometer equipped with a thermostatted cuvette holder.

    • Set the excitation wavelength to 408 nm and the emission wavelength to the expected maximum for the bound form (e.g., 545 nm). Set appropriate slit widths to optimize the signal-to-noise ratio.

  • Titration Procedure:

    • To a cuvette containing a fixed concentration of the protein (e.g., 1 µM) in the assay buffer, make successive additions of small aliquots of the this compound stock solution.

    • After each addition, allow the system to equilibrate (typically a few minutes) and record the fluorescence intensity.

    • Continue the titration until the fluorescence signal reaches a plateau, indicating saturation of the protein's binding sites.

    • A control titration of this compound into the assay buffer without the protein should be performed to correct for the fluorescence of free this compound.

  • Data Analysis:

    • Subtract the fluorescence of free this compound from the corresponding data points of the protein titration.

    • Plot the change in fluorescence intensity (ΔF) as a function of the total this compound concentration.

    • Fit the resulting saturation binding curve to a suitable binding model (e.g., a one-site binding model) using non-linear regression analysis to determine the Kd.

The workflow for this experiment is visualized below:

Binding_Affinity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Reagents Prepare Assay Buffer, Protein, and this compound Stocks Setup_Fluoro Set up Fluorometer (λex=408 nm, λem=545 nm) Prep_Reagents->Setup_Fluoro Titration Titrate Protein with this compound Setup_Fluoro->Titration Record_Fluo Record Fluorescence Intensity Titration->Record_Fluo Record_Fluo->Titration Repeat until saturation Correct_BG Correct for Background (Free this compound Fluorescence) Record_Fluo->Correct_BG Plot_Data Plot ΔF vs. [this compound] Correct_BG->Plot_Data Fit_Curve Fit Saturation Curve to Determine Kd Plot_Data->Fit_Curve

Workflow for Kd Determination.
Competitive Binding Assay for Inhibitor Screening

This protocol is designed to screen for and characterize inhibitors that compete with ATP for the same binding site on a protein.

Methodology:

  • Preparation of Reagents:

    • Assay Buffer, Protein, and this compound solutions: Prepared as described in the binding affinity protocol.

    • Inhibitor Stock Solutions: A series of concentrated stock solutions of the potential inhibitor at various concentrations.

  • Experimental Setup:

    • The fluorometer is set up as described previously.

  • Assay Procedure:

    • Prepare a series of reaction mixtures, each containing a fixed concentration of the protein and this compound (ideally at a concentration close to its Kd for the protein).

    • To each reaction mixture, add a different concentration of the inhibitor. Include a control with no inhibitor.

    • Incubate the mixtures to allow them to reach equilibrium.

    • Measure the fluorescence intensity of each sample.

  • Data Analysis:

    • A decrease in fluorescence intensity in the presence of the inhibitor indicates displacement of this compound from the protein's binding site.

    • Plot the fluorescence intensity as a function of the inhibitor concentration.

    • Fit the data to a competitive binding model to determine the inhibitor's IC₅₀ (the concentration at which it inhibits 50% of this compound binding) and subsequently calculate its inhibition constant (Ki).

The logical flow of a competitive binding assay is depicted in the following diagram:

Competitive_Binding_Workflow cluster_setup Setup cluster_exp Experiment cluster_analysis Data Analysis Prep_Solutions Prepare Protein, this compound, and Inhibitor Solutions Pre_Incubate Pre-incubate Protein with this compound Prep_Solutions->Pre_Incubate Add_Inhibitor Add Varying Concentrations of Inhibitor Pre_Incubate->Add_Inhibitor Incubate Incubate to Equilibrium Add_Inhibitor->Incubate Measure_Fluo Measure Fluorescence Intensity Incubate->Measure_Fluo Plot_Data Plot Fluorescence vs. [Inhibitor] Measure_Fluo->Plot_Data Calculate_IC50_Ki Calculate IC₅₀ and Ki Plot_Data->Calculate_IC50_Ki

Workflow for Competitive Binding Assay.

Conclusion

This compound stands as a powerful and versatile fluorescent probe for the study of ATP-binding proteins. Its utility stems from the profound and predictable changes in its fluorescence properties upon binding to the hydrophobic active sites of these proteins. By understanding the core mechanism of its fluorescence and employing well-defined experimental protocols, researchers can effectively utilize this compound to elucidate the intricacies of protein-nucleotide interactions, screen for novel inhibitors, and advance our understanding of the fundamental processes of life. This guide provides the foundational knowledge and practical methodologies to empower scientists in their pursuit of new discoveries in drug development and biomedical research.

References

The Insider's Guide to TNP-ATP: A Fluorescent Probe for Unraveling ATP Binding Sites

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine triphosphate (ATP) is the universal energy currency of the cell, fueling a vast array of biochemical processes. The proteins that bind and hydrolyze ATP—including kinases, ATPases, and motor proteins—are central to cellular signaling, metabolism, and motility. Consequently, these proteins are critical targets for therapeutic intervention. Understanding the kinetics and affinity of ATP binding is paramount for both basic research and drug discovery. 2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP) is a fluorescent analog of ATP that has served as an invaluable tool for probing the intricacies of ATP-protein interactions for over five decades.[1]

This technical guide provides an in-depth overview of this compound, its properties, and its application as a fluorescent probe. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this powerful tool in their experimental workflows. We will delve into the mechanism of its fluorescence, provide detailed experimental protocols, present quantitative binding data for a range of proteins, and visualize key concepts and pathways.

The this compound Probe: Properties and Mechanism of Action

This compound is synthesized by attaching a 2,4,6-trinitrophenol (TNP) group to the ribose moiety of the ATP molecule.[1] This modification confers fluorescent properties to the otherwise non-fluorescent ATP, while generally preserving its ability to bind to ATP-binding sites on proteins.[1]

In an aqueous solution, this compound exhibits weak fluorescence. However, upon binding to the often hydrophobic environment of an ATP-binding pocket within a protein, a significant enhancement in its fluorescence intensity is observed.[2] This phenomenon is accompanied by a "blue shift," a shift in the emission maximum to a shorter wavelength.[1][2] These spectral changes are the cornerstone of its utility as a probe, providing a direct readout of binding events.

The key spectral properties of this compound are summarized in the table below:

PropertyValueReference
Excitation Maxima (λex)408 nm and 470 nm[1]
Emission Maximum (λem) in water~561 nm[1]
Emission Maximum (λem) when protein-boundTypically blue-shifted (e.g., ~540-550 nm)[3]

The mechanism behind this fluorescence enhancement is attributed to the change in the microenvironment of the TNP group. When sequestered from the polar aqueous solvent and placed into a more nonpolar, hydrophobic protein pocket, the excited state of the TNP fluorophore is stabilized, leading to a higher quantum yield of fluorescence.

It is crucial to note that the TNP moiety can sometimes influence the binding affinity, often resulting in a tighter interaction than that of unmodified ATP.[1] This is an important consideration when interpreting quantitative data and is often addressed through competition assays with ATP.

Quantitative Analysis of Protein-TNP-ATP Interactions

This compound has been instrumental in determining the dissociation constants (Kd) for a wide array of ATP-binding proteins. The following tables summarize the reported Kd values for this compound and, where available, for ATP with various classes of proteins. This comparative data highlights the often higher affinity of this compound.

Table 1: Dissociation Constants (Kd) for Kinases

ProteinOrganismKd (this compound) (µM)Kd (ATP) (µM)Reference
CheA (Histidine Kinase)E. coli< 0.01~260[1][4]
CASK (CaM-kinase)Human1-[4]
Mevalonate Diphosphate DecarboxylaseHuman--[1]
HexokinaseYeast--[1]

Table 2: Dissociation Constants (Kd) for ATPases and ABC Transporters

ProteinOrganismKd (this compound) (µM)Kd (ATP) (µM)Reference
Ca2+-ATPaseRabbit0.1 - 0.2~10
Na+, K+-ATPase---
Selenophosphate SynthetaseBacterial--[1]
Candida Drug Resistance 1 Protein (Cdr1p)C. albicans-75 - 100[1]
Cryptosporidium parvum ABC Transporter 4 (CpABC4)C. parvum-75 - 100[1]
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) NBD1Human--[1]
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) NBD2Human--[1]
KATP Channel (Kir6.2/SUR1)Human--

Table 3: Dissociation Constants (Kd) for Motor Proteins

ProteinOrganism/SourceKd (this compound/TNP-ADP) (µM)Kd (ATP) (µM)Reference
Myosin (Heavy Meromyosin)-0.8 (TNP-ADP)-[5]
Myosin (S1 fragment)Skeletal Muscle--[5]
Kinesin---

Experimental Protocols

Detailed and robust experimental design is critical for obtaining reliable data with this compound. Below are methodologies for key experiments.

Fluorescence Titration Assay for Determining Binding Affinity (Kd)

This protocol is used to determine the dissociation constant of this compound for a target protein by measuring the increase in fluorescence upon binding.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, pH 7.2)

  • This compound stock solution (e.g., 1 mM in water, pH 7.0)

  • Reaction buffer

  • Spectrofluorometer with excitation and emission monochromators

  • Cuvette or microplate

Methodology:

  • Instrument Setup: Set the spectrofluorometer to an excitation wavelength of 410 nm and record the emission spectrum from 500 nm to 600 nm.

  • Sample Preparation: In a cuvette, add a known concentration of the purified protein (e.g., 1-5 µM) in the reaction buffer.

  • Titration: Add increasing concentrations of this compound to the protein solution. After each addition, gently mix and allow the system to equilibrate (the binding is often instantaneous).[3]

  • Fluorescence Measurement: Record the fluorescence emission spectrum after each addition of this compound.

  • Data Analysis:

    • Determine the peak fluorescence intensity at the emission maximum (e.g., 540 nm).

    • Correct for any background fluorescence from this compound in buffer alone.

    • Plot the change in fluorescence intensity as a function of the this compound concentration.

    • Fit the resulting saturation curve to a one-site binding equation (e.g., using GraphPad Prism or similar software) to determine the Kd. The equation is: Y = Bmax*X / (Kd + X), where Y is the background-subtracted fluorescence, X is the this compound concentration, and Bmax is the maximum fluorescence at saturation.[3]

G Experimental Workflow: Fluorescence Titration cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p Prepare Protein Solution m Mix Protein and Initial this compound p->m t Prepare this compound Titrant t->m s Set Spectrofluorometer (Ex: 410nm, Em: 500-600nm) s->m r Record Fluorescence m->r a Add Next Aliquot of this compound r->a rep Repeat Titration Steps a->rep rep->m plot Plot ΔFluorescence vs. [this compound] rep->plot fit Fit Saturation Curve plot->fit kd Determine Kd fit->kd

Workflow for a fluorescence titration experiment.
Competition Assay for Determining the Affinity of Unlabeled Ligands

This assay is crucial for determining the binding affinity (Ki) of a non-fluorescent competitor, such as ATP, by measuring its ability to displace bound this compound.

Materials:

  • Purified protein of interest

  • This compound stock solution

  • Unlabeled competitor ligand (e.g., ATP) stock solution

  • Reaction buffer

  • Spectrofluorometer

Methodology:

  • Establish Binding Signal: Prepare a solution containing the protein and a concentration of this compound that gives a significant fluorescence signal (ideally at or near its Kd).

  • Titration with Competitor: Add increasing concentrations of the unlabeled competitor (e.g., ATP) to the protein-TNP-ATP complex.

  • Fluorescence Measurement: After each addition of the competitor, allow the system to reach equilibrium and record the fluorescence intensity. The fluorescence will decrease as the competitor displaces the bound this compound.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the competitor concentration.

    • Fit the data to a competition binding equation to determine the IC50 (the concentration of competitor that displaces 50% of the bound this compound).

    • Calculate the inhibitor constant (Ki) for the unlabeled ligand using the Cheng-Prusoff equation: Ki = IC50 / (1 + [this compound]/Kd of this compound).

G Experimental Workflow: Competition Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p Prepare Protein + this compound Complex (at ~Kd) m Measure Initial Fluorescence p->m c Prepare Competitor (e.g., ATP) Titrant r Add Competitor c->r s Set Spectrofluorometer (Fixed Wavelengths) s->m m->r rec Record Fluorescence r->rec rep Repeat Titration rec->rep rep->r plot Plot Fluorescence vs. [Competitor] rep->plot fit Determine IC50 plot->fit ki Calculate Ki using Cheng-Prusoff fit->ki

Workflow for a competition binding assay.
Stopped-Flow Kinetics for Pre-Steady-State Analysis

Stopped-flow spectroscopy allows for the measurement of rapid kinetic events on the millisecond timescale, which is often necessary to resolve the individual steps of ATP binding and hydrolysis.[6][7]

Materials:

  • Stopped-flow spectrofluorometer

  • Syringes for protein and this compound solutions

  • Purified protein of interest

  • This compound solution

Methodology:

  • Instrument Setup: Configure the stopped-flow instrument for fluorescence detection with the appropriate excitation wavelength (410 nm) and an emission filter (e.g., a long-pass filter >500 nm).

  • Loading Syringes: Load one syringe with the protein solution and the other with the this compound solution at concentrations that will be appropriate after mixing (typically, the protein concentration will be in excess to ensure pseudo-first-order conditions for binding).

  • Rapid Mixing: The instrument rapidly injects and mixes the contents of the two syringes into an observation cell. The flow is then abruptly stopped.

  • Data Acquisition: Data acquisition is triggered as the flow stops, and the change in fluorescence intensity over time is recorded. The increase in fluorescence corresponds to the binding of this compound to the protein.

  • Data Analysis:

    • The resulting kinetic trace (fluorescence vs. time) is fitted to an appropriate exponential function (single or double exponential) to obtain the observed rate constant (kobs).

    • By performing the experiment at various this compound concentrations and plotting kobs versus [this compound], the association rate constant (kon) can be determined from the slope of the line, and the dissociation rate constant (koff) from the y-intercept.

Application Spotlight: P2X Receptor Signaling

This compound is not only a probe for binding affinity but also a potent antagonist for P2X receptors, a family of ATP-gated ion channels.[8] This makes it a valuable tool for dissecting the P2X signaling pathway, which is involved in processes like neurotransmission, inflammation, and pain.[8]

P2X receptors are trimeric ion channels that open upon binding extracellular ATP, leading to an influx of Na+ and Ca2+ ions and efflux of K+.[8] The subsequent increase in intracellular Ca2+ acts as a second messenger, triggering a cascade of downstream signaling events. This compound, by competitively blocking the ATP binding site, can be used to inhibit these downstream effects, thereby confirming the involvement of P2X receptors in a particular physiological response.

The diagram below illustrates a simplified P2X receptor signaling pathway and the point of inhibition by this compound.

G P2X Receptor Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_extra Extracellular Space cluster_intra Intracellular Space P2X P2X Receptor (Ion Channel) Ca_Influx Na+ and Ca2+ Influx P2X->Ca_Influx Channel Opening Depolarization Membrane Depolarization P2X->Depolarization ATP ATP ATP->P2X Binds & Activates TNP_ATP This compound (Antagonist) TNP_ATP->P2X Binds & Inhibits Ca_Signal Increased [Ca2+]i Ca_Influx->Ca_Signal Response Cellular Response (e.g., Inflammation, Neurotransmission) Depolarization->Response Downstream Downstream Signaling (e.g., ERK, NLRP3) Ca_Signal->Downstream Downstream->Response

P2X receptor signaling and inhibition by this compound.

Advantages and Limitations

Like any experimental tool, this compound has its own set of advantages and disadvantages that researchers must consider.

Advantages:

  • High Sensitivity: The significant fluorescence enhancement upon binding allows for sensitive detection of interactions, often requiring only low concentrations of protein.

  • Real-Time Monitoring: Enables the study of binding kinetics in real-time, particularly with techniques like stopped-flow.

  • Ease of Use: The assays are relatively straightforward to perform and do not require radioactive materials.[3]

  • Versatility: Applicable to a wide range of ATP-binding proteins and can be used in various assay formats (cuvette, microplate).

Limitations:

  • Altered Affinity: The TNP moiety can increase the binding affinity compared to ATP, meaning the measured Kd may not reflect the true affinity for the natural ligand.[1] Competition assays are essential to address this.

  • Potential for Non-Specific Binding: The hydrophobic TNP group may interact with other sites on a protein, leading to confounding signals.

  • Not Always a Substrate: For many enzymes, this compound is a poor substrate or a non-hydrolyzable inhibitor, which can be an advantage for binding studies but precludes its use in activity assays.

  • Environmental Sensitivity: this compound fluorescence can be sensitive to changes in pH and the presence of certain ions or detergents in the buffer, requiring careful optimization of experimental conditions.

Conclusion

This compound remains a cornerstone fluorescent probe for the study of ATP-binding proteins. Its sensitivity, ease of use, and adaptability to various experimental setups have solidified its place in the toolkit of biochemists, molecular biologists, and drug discovery scientists. By understanding its properties, employing rigorous experimental protocols, and being mindful of its limitations, researchers can leverage this compound to gain critical insights into the fundamental mechanisms of ATP binding and to screen for novel modulators of this vital class of proteins. This guide provides the foundational knowledge and practical methodologies to empower researchers to effectively apply this compound in their quest to understand and target the ATP-binding proteome.

References

The Discovery and Development of TNP-ATP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Fluorescent ATP Analog for Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) is a fluorescent analog of adenosine triphosphate (ATP) that has become an indispensable tool in biochemistry and pharmacology.[1][2] Since its initial synthesis, it has been extensively utilized to investigate the interactions of ATP with a wide array of proteins, serving as a valuable probe for determining binding affinities and kinetics.[1][3] Furthermore, this compound has been identified as a potent and selective antagonist of P2X receptors, a family of ligand-gated ion channels, making it a critical molecule in the study of purinergic signaling and the development of novel therapeutics.[4][5] This technical guide provides a comprehensive overview of the discovery, development, and application of this compound, with a focus on its biochemical properties, experimental applications, and its role in drug discovery.

Core Concepts: Discovery and Physicochemical Properties

The journey of this compound began with the work of Hiratsuka and Uchida in 1973, who first synthesized this fluorescent ATP analog.[6] The structure of this compound was later confirmed in 1975 through infrared spectral analysis and NMR.[1] The key feature of this compound is the attachment of a 2,4,6-trinitrophenyl (TNP) group to the ribose moiety of ATP.[1] This modification imparts unique fluorescent properties to the molecule while largely preserving its ability to interact with ATP-binding proteins.[7]

In an aqueous solution, this compound exhibits weak fluorescence with an emission maximum at approximately 561 nm when excited at around 408 nm.[1][8] However, upon binding to the hydrophobic environment of a protein's ATP-binding pocket, a significant enhancement in fluorescence intensity and a blue shift in the emission maximum (typically to around 540 nm) are observed.[9][10] This environmentally sensitive fluorescence is the cornerstone of its utility in binding assays.

Data Presentation: Quantitative Analysis of this compound Interactions

The following tables summarize the quantitative data for this compound binding and inhibition across various protein families, primarily P2X receptors and protein kinases.

Table 1: Antagonist Potency (IC50) of this compound at P2X Receptors

P2X Receptor SubtypeSpeciesIC50 (nM)Reference(s)
P2X1Rat~2[11]
P2X2/3 (heteromer)Rat, Human3 - 6[8]
P2X3---
P2X1, P2X3, P2X2/3-6, 0.9, 7 (respectively)[5]

Table 2: Dissociation Constants (Kd) of this compound for Various Proteins

ProteinOrganismKd (µM)Reference(s)
CheA (Histidine Kinase)Escherichia coli< 0.01[1]
Selenophosphate SynthetaseBacterial-[1]
TrwB (ATPase)Bacterial-[1]
Ca2+-ATPase-0.1 - 0.2[6]
CheA-Micromolar range[12]

Table 3: Inhibitor Dissociation Constants (Ki) of this compound

ProteinKiReference(s)
CheA Autophosphorylation< 1 µM[12]

Table 4: Kinetic Parameters of this compound Binding to P2X2/3 Receptors

ParameterValueReference(s)
Association Rate Constant (k+1)~100 µM⁻¹s⁻¹[4]
Dissociation Rate Constant (k-1)~0.3 s⁻¹[4]
Dissociation Constant (KD)~2 nM[4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Fluorescence Spectroscopy Binding Assay

This assay quantifies the interaction between a protein and this compound by measuring the change in fluorescence upon binding.

Materials:

  • Spectrofluorometer

  • Quartz cuvette or microplate reader

  • This compound stock solution (e.g., 1 mM in water)

  • Purified protein of interest

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 10 mM MgCl2, pH 7.5)

Cuvette-Based Protocol:

  • To a 1 ml quartz cuvette, add the assay buffer.

  • Add the protein of interest to a final concentration typically in the low micromolar range (e.g., 1-5 µM).

  • Record a baseline fluorescence spectrum (Excitation: ~408 nm, Emission: 500-600 nm).

  • Add a small volume of this compound stock solution to achieve a final concentration in the nanomolar to low micromolar range. The concentration should be carefully chosen to be well below the expected Kd if possible.

  • Incubate for a short period to reach equilibrium.

  • Record the fluorescence emission spectrum. An increase in fluorescence intensity and a blue shift in the emission maximum indicate binding.

  • For determining the dissociation constant (Kd), perform a titration experiment by adding increasing concentrations of the protein to a fixed concentration of this compound, or vice versa. The resulting saturation curve can be fitted to a one-site binding model to calculate Kd.

Microplate-Based Protocol:

  • In a 96-well or 384-well black plate, add the assay buffer to each well.

  • Add the protein of interest to the experimental wells. Include control wells with buffer only.

  • Add this compound to all wells to a final concentration determined from optimization experiments.

  • Incubate the plate, protected from light, for a sufficient time to reach equilibrium.

  • Read the fluorescence intensity using a microplate reader with appropriate excitation and emission filters.

  • Subtract the background fluorescence from the control wells to determine the net fluorescence due to binding.

Competitive Binding Assay

This assay is used to determine the binding affinity of a non-fluorescent ligand (e.g., ATP) by measuring its ability to displace this compound from the protein's binding site.

  • Prepare a solution containing the protein of interest and a fixed concentration of this compound that gives a significant fluorescence signal.

  • Add increasing concentrations of the competitor ligand (e.g., ATP).

  • After incubation to reach a new equilibrium, measure the fluorescence intensity.

  • A decrease in fluorescence indicates the displacement of this compound by the competitor.

  • The data can be used to calculate the inhibitor constant (Ki) of the competitor, which reflects its binding affinity.

Whole-Cell Patch-Clamp Electrophysiology for P2X Receptor Antagonism

This technique is employed to measure the inhibitory effect of this compound on the ion channel activity of P2X receptors.

Cell Preparation:

  • Culture a suitable cell line (e.g., HEK293 cells) stably or transiently expressing the P2X receptor subtype of interest.

  • Plate the cells on glass coverslips for electrophysiological recording.

Solutions:

  • External Solution (in mM): 147 NaCl, 2 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 13 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 147 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with NaOH).

  • Agonist Solution: Prepare a stock solution of a P2X receptor agonist (e.g., ATP or α,β-methylene ATP) in the external solution.

  • Antagonist Solution: Prepare various concentrations of this compound in the external solution containing the agonist.

Protocol:

  • Establish a whole-cell patch-clamp configuration on a cell expressing the P2X receptor.

  • Hold the cell at a membrane potential of -60 mV.

  • Apply the agonist solution to the cell using a rapid perfusion system to evoke an inward current, characteristic of P2X receptor activation.

  • After a stable baseline current is established, co-apply the agonist solution containing a specific concentration of this compound.

  • Observe the reduction in the agonist-evoked current in the presence of this compound.

  • To determine the IC50, apply a range of this compound concentrations and plot the percentage of inhibition against the antagonist concentration.

ATPase Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of ATPases.

Principle:

ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The inhibition by this compound is quantified by the reduction in Pi release.

Protocol:

  • Prepare a reaction mixture containing the purified ATPase in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2).

  • Add varying concentrations of this compound to the reaction mixtures and pre-incubate for a defined period.

  • Initiate the reaction by adding a known concentration of ATP.

  • Incubate the reaction at the optimal temperature for the ATPase.

  • Stop the reaction at various time points by adding a quenching solution (e.g., perchloric acid).

  • Quantify the amount of released Pi using a colorimetric method, such as the malachite green assay.

  • The rate of Pi release in the presence of this compound is compared to the control (no inhibitor) to determine the percentage of inhibition and subsequently the IC50 value.

Mandatory Visualizations

TNP_ATP_Binding_Assay cluster_0 Step 1: Initial State cluster_1 Step 2: Binding cluster_2 Step 3: Measurement Protein Protein of Interest Protein_TNP_ATP Protein-TNP-ATP Complex (High Fluorescence) Protein->Protein_TNP_ATP + this compound TNP_ATP_free This compound (Low Fluorescence) TNP_ATP_free->Protein_TNP_ATP Spectrofluorometer Measure Fluorescence (Excitation: ~408 nm Emission: ~540 nm) Protein_TNP_ATP->Spectrofluorometer Quantify Binding

Caption: Workflow of a this compound fluorescence binding assay.

P2X_Antagonism cluster_agonist Agonist Activation cluster_antagonist Antagonism by this compound ATP ATP (Agonist) P2X_Receptor_closed P2X Receptor (Closed State) ATP->P2X_Receptor_closed Binds P2X_Receptor_open P2X Receptor (Open State) P2X_Receptor_closed->P2X_Receptor_open Conformational Change P2X_Receptor_blocked P2X Receptor (Blocked State) P2X_Receptor_closed->P2X_Receptor_blocked Prevents Opening Ion_Flux Cation Influx (Na+, Ca2+) P2X_Receptor_open->Ion_Flux Cellular_Response Cellular Response Ion_Flux->Cellular_Response TNP_ATP This compound (Antagonist) TNP_ATP->P2X_Receptor_closed Competitively Binds No_Ion_Flux No Cation Influx P2X_Receptor_blocked->No_Ion_Flux

Caption: Signaling pathway of P2X receptor antagonism by this compound.

FRET_with_TNP_ATP cluster_fret FRET Principle with this compound Donor Donor Fluorophore (e.g., on Protein) Energy_Transfer Förster Resonance Energy Transfer Donor->Energy_Transfer No_FRET Donor Emission (No FRET) Donor->No_FRET If >10nm apart Excitation Excitation Light Excitation->Donor TNP_ATP_Acceptor This compound (Acceptor) Energy_Transfer->TNP_ATP_Acceptor Acceptor_Emission Acceptor Emission (Measured) TNP_ATP_Acceptor->Acceptor_Emission

Caption: Principle of FRET using this compound as an acceptor molecule.

Conclusion

This compound has proven to be a remarkably versatile and powerful tool in the fields of biochemistry, pharmacology, and drug discovery. Its unique fluorescent properties provide a sensitive and reliable method for studying ATP-protein interactions, enabling the determination of binding affinities and the screening of potential inhibitors. As a potent antagonist of P2X receptors, this compound continues to be instrumental in elucidating the physiological and pathophysiological roles of purinergic signaling. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate the effective use of this compound in research and development, ultimately contributing to a deeper understanding of ATP-mediated processes and the discovery of new therapeutic agents.

References

Spectroscopic Properties of TNP-ATP: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic properties of 2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP), a fluorescent analog of ATP. It is intended for researchers, scientists, and drug development professionals who utilize this probe to investigate the structure, function, and inhibition of ATP-binding proteins. This document details the core spectroscopic characteristics, provides experimental protocols for its application, and visualizes relevant biological pathways.

Core Spectroscopic Properties of this compound

This compound is a valuable tool in molecular biology and drug discovery due to its environmentally sensitive fluorescence. Its spectroscopic characteristics change significantly upon binding to proteins, providing a robust signal for studying these interactions. The fluorescence of this compound is weak in aqueous solutions but experiences a significant enhancement in non-polar environments, such as the hydrophobic ATP-binding pocket of a protein.[1][2] This property is central to its application as a probe for protein-ATP interactions.

Absorbance and Molar Extinction Coefficient

This compound exhibits three characteristic absorption maxima. The peak at 259 nm is attributed to the adenine ring of ATP, while the peaks at 408 nm and 470 nm are characteristic of the trinitrophenyl (TNP) moiety.[3] The absorbance of the TNP group is pH-dependent.[4]

PropertyWavelength (nm)Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹)Conditions
Absorbance Maxima (λ_max_) 25925,000Tris-HCl, pH 7.5
40826,400Tris-HCl, pH 7.5
47018,500Tris-HCl, pH 7.5
Fluorescence Emission and Excitation

In an aqueous solution at neutral pH, this compound has a fluorescence emission maximum at approximately 561 nm when excited at 408 nm.[2][4] Upon binding to a protein, the fluorescence intensity typically increases 3- to 5-fold, and the emission maximum undergoes a blue shift to shorter wavelengths, often around 540-550 nm.[5][6] This blue shift is indicative of the TNP moiety entering a more hydrophobic environment within the protein's ATP-binding site.[1]

PropertyWavelength (nm)Conditions
Excitation Maxima (λ_exc_) 408 / 470Aqueous Buffer
Emission Maximum (λ_em_) - Free ~561Aqueous Buffer, pH 7.2
Emission Maximum (λ_em_) - Bound ~540 - 550Bound to a protein (e.g., kinase, ATPase)
Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield and lifetime of this compound are highly sensitive to its environment. While specific values can vary depending on the protein and buffer conditions, a general trend is observed: both the quantum yield and fluorescence lifetime increase upon binding to a protein. Time-resolved fluorescence spectroscopy has shown that the increase in fluorescence intensity upon binding to a protein is primarily due to an increase in the fractional fluorescence intensity of the bound this compound rather than a change in its fluorescence lifetime.[7] However, changes in solvent viscosity can directly impact the fluorescence lifetime and quantum yield.[7]

PropertyFree in Aqueous SolutionBound to Protein (General Trend)
Fluorescence Quantum Yield LowIncreased
Fluorescence Lifetime ShortIncreased

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing the spectroscopic properties of this compound.

Fluorescence Titration for Determining Binding Affinity

This protocol is used to determine the dissociation constant (Kd) of this compound for a target protein.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, pH 7.2)

  • This compound stock solution (e.g., 1 mM in water)

  • Fluorometer with excitation and emission monochromators

  • Cuvette or microplate suitable for fluorescence measurements

Procedure:

  • Instrument Setup: Set the fluorometer to excite at 410 nm and record the emission spectrum from 500 nm to 600 nm, or monitor the emission at a fixed wavelength (e.g., 540 nm).[8]

  • Sample Preparation: Prepare a solution of the protein of interest in the cuvette or microplate well at a fixed concentration (typically in the low micromolar range).

  • Initial Measurement: Record the background fluorescence of the protein solution.

  • Titration: Make sequential additions of small aliquots of the this compound stock solution to the protein solution. After each addition, gently mix and allow the system to equilibrate (typically a few minutes).

  • Fluorescence Measurement: Record the fluorescence intensity after each addition of this compound.

  • Data Analysis: Correct the fluorescence intensity for dilution and subtract the background fluorescence of this compound in buffer alone at each concentration. Plot the change in fluorescence intensity as a function of the this compound concentration. Fit the resulting binding isotherm to a suitable binding equation (e.g., a one-site binding model) to determine the Kd.

experimental_workflow_fluorescence_titration cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis protein Protein Solution setup Set up Fluorometer (Ex: 410 nm, Em: 540 nm) protein->setup tnp_atp This compound Stock titrate Titrate Protein with this compound tnp_atp->titrate setup->titrate measure Measure Fluorescence titrate->measure plot Plot ΔF vs. [this compound] measure->plot fit Fit Data to Binding Model plot->fit kd Determine Kd fit->kd

Fluorescence titration workflow for determining the dissociation constant (Kd).

Competition Assay for Determining the Affinity of Non-Fluorescent Ligands

This protocol determines the dissociation constant (Ki) of a non-fluorescent ligand (e.g., ATP) by measuring its ability to displace this compound from the target protein.

Materials:

  • Same as for fluorescence titration, plus the non-fluorescent competitor ligand.

Procedure:

  • Complex Formation: Prepare a solution containing the target protein and a concentration of this compound that gives a significant fluorescence signal (typically at or near the Kd).

  • Titration with Competitor: Make sequential additions of the non-fluorescent competitor ligand to the pre-formed protein-TNP-ATP complex.

  • Fluorescence Measurement: After each addition and equilibration, record the decrease in fluorescence intensity as this compound is displaced from the protein.

  • Data Analysis: Plot the fluorescence intensity as a function of the competitor concentration. Fit the data to a competitive binding equation to determine the Ki of the competitor.

Stopped-Flow Kinetics for Measuring Binding and Dissociation Rates

Stopped-flow spectroscopy is used to measure the kinetics of this compound binding to and dissociation from a protein on a millisecond timescale.

Materials:

  • Purified protein and this compound solutions in appropriate buffers.

  • Stopped-flow instrument equipped with a fluorescence detector.

Procedure for Association Rate (k_on_):

  • Instrument Setup: Set the excitation wavelength to 410 nm and use a cutoff filter (e.g., >500 nm) for emission.

  • Loading Syringes: Load one syringe with the protein solution and the other with the this compound solution.

  • Rapid Mixing: Rapidly mix the two solutions and monitor the increase in fluorescence intensity over time as the complex forms.

  • Data Analysis: Fit the resulting kinetic trace to an appropriate exponential function to determine the observed rate constant (k_obs_). Repeat the experiment at various this compound concentrations and plot k_obs_ versus [this compound]. The slope of this plot gives the association rate constant (k_on_).

Procedure for Dissociation Rate (k_off_):

  • Pre-form Complex: Pre-incubate the protein with this compound to form the fluorescent complex.

  • Loading Syringes: Load one syringe with the pre-formed complex and the other with a high concentration of a non-fluorescent competitor (e.g., ATP).

  • Rapid Mixing: Rapidly mix the two solutions and monitor the decrease in fluorescence intensity over time as this compound dissociates.

  • Data Analysis: Fit the kinetic trace to a single exponential decay function to determine the dissociation rate constant (k_off_).

experimental_workflow_stopped_flow cluster_kon Association Rate (kon) cluster_koff Dissociation Rate (koff) s1_kon Syringe 1: Protein mix_kon Rapid Mix & Measure Increase in Fluorescence s1_kon->mix_kon s2_kon Syringe 2: this compound s2_kon->mix_kon plot_kon Plot k_obs vs [this compound] mix_kon->plot_kon s1_koff Syringe 1: Protein-TNP-ATP Complex mix_koff Rapid Mix & Measure Decrease in Fluorescence s1_koff->mix_koff s2_koff Syringe 2: Competitor (ATP) s2_koff->mix_koff fit_koff Fit to Exponential Decay mix_koff->fit_koff kon Determine kon plot_kon->kon koff Determine koff fit_koff->koff

Stopped-flow kinetics workflow for determining on and off rates.

Fluorescence Polarization Assay

Fluorescence polarization (FP) measures changes in the rotational mobility of a fluorescent molecule upon binding to a larger partner.

Materials:

  • This compound.

  • Purified protein of interest.

  • Plate reader capable of measuring fluorescence polarization.

Procedure:

  • Instrument Setup: Set the excitation and emission wavelengths for this compound (e.g., 410 nm and 540 nm).

  • Titration: In a microplate, perform a serial dilution of the protein. Add a fixed, low concentration of this compound to each well.

  • Incubation: Incubate the plate to allow binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization in each well.

  • Data Analysis: Plot the change in polarization as a function of protein concentration. Fit the data to a binding equation to determine the Kd.

Visualization of Signaling Pathways

This compound is a valuable tool for dissecting signaling pathways involving ATP-dependent proteins. The following diagrams illustrate how this compound can be used to probe key signaling events.

P2X7 Receptor Signaling

This compound acts as an antagonist of P2X receptors, allowing for the study of their role in ATP-gated ion channel signaling.

p2x7_signaling cluster_membrane Plasma Membrane P2X7 P2X7 Receptor Ion_Influx Na⁺/Ca²⁺ Influx P2X7->Ion_Influx K_Efflux K⁺ Efflux P2X7->K_Efflux ATP Extracellular ATP ATP->P2X7 Activates TNP_ATP This compound (Antagonist) TNP_ATP->P2X7 Inhibits Downstream Downstream Signaling (e.g., NLRP3 Inflammasome Activation) Ion_Influx->Downstream K_Efflux->Downstream

This compound as an antagonist of the P2X7 receptor signaling pathway.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

This compound can be used as a fluorescent probe to study the ATP-binding and kinase activity of EGFR and downstream kinases in the MAP kinase cascade.[9]

egfr_signaling cluster_membrane Plasma Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 Recruits EGF EGF EGF->EGFR Binds SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation TNP_ATP_EGFR This compound TNP_ATP_EGFR->EGFR Probes ATP binding TNP_ATP_MEK This compound TNP_ATP_MEK->MEK Probes ATP binding

Probing the EGFR-MAPK signaling cascade with this compound.

Conclusion

This compound remains an indispensable tool for researchers studying ATP-binding proteins. Its environmentally sensitive fluorescence provides a versatile platform for a range of biophysical assays, from determining binding affinities to elucidating complex kinetic mechanisms. The detailed protocols and pathway visualizations provided in this guide serve as a comprehensive resource for the effective application of this compound in research and drug development.

Disclaimer: The specific experimental conditions, including buffer composition and protein concentrations, may need to be optimized for each specific protein-ligand system.

References

TNP-ATP for Identifying Novel ATP-Binding Proteins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of ATP-Binding Proteins and the Utility of TNP-ATP

Adenosine triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of cellular processes. The proteins that bind ATP are central players in virtually all biological pathways, including signal transduction, DNA replication and repair, metabolism, and muscle contraction.[1] This diverse group of proteins, collectively known as the ATP-binding proteome or "ATPome," represents a rich source of therapeutic targets for a multitude of diseases, including cancer and neurodegenerative disorders.[2]

The identification and characterization of novel ATP-binding proteins are therefore crucial for advancing our understanding of cellular biology and for the development of new therapeutic strategies. 2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate (this compound) has emerged as a powerful tool in this endeavor.[3] this compound is a fluorescent analog of ATP where the trinitrophenyl (TNP) group is attached to the ribose moiety of ATP.[4] This modification endows this compound with unique fluorescent properties that make it an excellent probe for studying protein-ATP interactions.[3]

In its unbound state in an aqueous solution, this compound exhibits weak fluorescence.[3] However, upon binding to the ATP-binding pocket of a protein, it experiences a significant enhancement in fluorescence intensity and a blue shift in its emission maximum.[3][5] This change in fluorescence provides a direct and sensitive method for detecting and quantifying protein-ATP binding events.[5] this compound has been extensively used to determine the binding affinities (Kd) of ATP and its analogs to known proteins, to screen for inhibitors of ATP-binding proteins, and more recently, as a probe in chemical proteomics workflows to identify novel ATP-binding proteins on a proteome-wide scale.[2][4][6]

This technical guide provides a comprehensive overview of the principles and methodologies for using this compound to identify and characterize novel ATP-binding proteins. It includes detailed experimental protocols, a compilation of quantitative data, and visualizations of key workflows and signaling pathways.

Properties of this compound

This compound is a valuable tool for studying ATP-binding proteins due to its distinct chemical and fluorescent properties.

Chemical Structure: this compound is an analog of ATP where a 2,4,6-trinitrophenyl group is attached to the 2' or 3' hydroxyl group of the ribose sugar.[4]

Fluorescent Properties:

  • Excitation and Emission: this compound is typically excited at a wavelength of around 408-410 nm and exhibits an emission maximum at approximately 561 nm in aqueous solutions.[4][5]

  • Fluorescence Enhancement and Blue Shift: The most critical property of this compound for its use as a probe is the significant increase in its fluorescence quantum yield and the shift of its emission maximum to a shorter wavelength (blue shift) upon binding to the hydrophobic environment of an ATP-binding pocket.[3][5] This phenomenon is the basis for most this compound-based assays.

  • Environmental Sensitivity: The fluorescence of this compound is sensitive to the polarity of its environment. In non-polar solvents, its fluorescence is enhanced, mimicking the effect of binding to a protein's active site.[4] It is also sensitive to pH, with changes in protonation state affecting its absorption and fluorescence spectra.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound, from initial binding characterization to proteome-wide identification of novel ATP-binding proteins.

This compound Binding Assay (Fluorescence Spectroscopy)

This protocol is used to characterize the binding of this compound to a purified protein and to determine its dissociation constant (Kd).

Materials:

  • Purified protein of interest

  • This compound stock solution (e.g., 1 mM in buffer)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2)

  • Fluorometer with excitation and emission monochromators

  • Cuvettes or microplates suitable for fluorescence measurements

Procedure (Cuvette-based):

  • Instrument Setup: Set the fluorometer's excitation wavelength to 410 nm and the emission wavelength to scan from 500 nm to 600 nm.

  • Blank Measurement: Add assay buffer to a cuvette and record the background fluorescence.

  • This compound Fluorescence: Add a known concentration of this compound (e.g., 1 µM) to the cuvette and record the fluorescence spectrum. The emission maximum should be around 561 nm.

  • Titration with Protein: To a fresh cuvette containing a fixed concentration of this compound (e.g., 1 µM) in assay buffer, add increasing concentrations of the purified protein of interest.

  • Fluorescence Measurement: After each addition of protein, gently mix and allow the binding to reach equilibrium (usually a few minutes). Record the fluorescence emission spectrum.

  • Data Analysis:

    • Observe the increase in fluorescence intensity and the blue shift in the emission maximum as the protein concentration increases.

    • Plot the change in fluorescence intensity (ΔF) against the protein concentration.

    • Fit the resulting saturation binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Procedure (Microplate-based for Higher Throughput):

  • Plate Preparation: In a multi-well microplate, add a fixed concentration of this compound to each well containing assay buffer.

  • Protein Titration: Add a serial dilution of the purified protein to the wells. Include control wells with no protein.

  • Incubation: Incubate the plate at room temperature for a short period to allow for binding equilibrium.

  • Fluorescence Reading: Read the fluorescence intensity in each well using a microplate reader with appropriate filters or monochromators (Excitation: ~410 nm, Emission: ~540 nm).

  • Data Analysis: Similar to the cuvette-based method, plot the fluorescence intensity against protein concentration and fit the data to determine the Kd.

Competition Binding Assay

This assay is used to determine the binding affinity of a non-fluorescent ligand (e.g., ATP or a small molecule inhibitor) by measuring its ability to displace this compound from a protein.

Materials:

  • Purified protein of interest

  • This compound stock solution

  • Non-fluorescent competitor (e.g., ATP, ADP, or a test compound)

  • Assay buffer

  • Fluorometer or microplate reader

Procedure:

  • Complex Formation: Prepare a solution containing the purified protein and this compound at concentrations that result in a significant fluorescence signal (typically protein concentration at or above the Kd of this compound).

  • Competitor Titration: To this solution, add increasing concentrations of the non-fluorescent competitor.

  • Fluorescence Measurement: After each addition of the competitor, allow the system to reach equilibrium and measure the fluorescence intensity.

  • Data Analysis:

    • Observe the decrease in fluorescence as the competitor displaces this compound from the protein's binding site.

    • Plot the fluorescence intensity against the logarithm of the competitor concentration.

    • Fit the resulting sigmoidal curve to a competition binding equation to determine the IC50 (the concentration of competitor that displaces 50% of the bound this compound).

    • The inhibition constant (Ki) for the competitor can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Affinity Purification of this compound-Binding Proteins for Mass Spectrometry

This protocol describes a workflow for the enrichment of proteins that bind to this compound from a complex biological sample (e.g., cell lysate) for subsequent identification by mass spectrometry. This method often utilizes a "pull-down" approach. While this compound itself doesn't have a built-in affinity tag, this workflow can be adapted by using a biotinylated or otherwise tagged ATP analog, or by using photo-crosslinking to covalently link this compound to its binding partners. For the purpose of this guide, we will describe a general workflow that can be adapted for a photo-crosslinkable version of this compound or a similar tagged ATP analog.

Materials:

  • Cells or tissue of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Photo-activatable and/or biotinylated ATP analog (e.g., a derivative of this compound)

  • Streptavidin-conjugated magnetic beads or agarose resin

  • Wash buffers (e.g., PBS with varying concentrations of salt and detergent)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • UV cross-linking device (if using a photo-activatable probe)

  • Mass spectrometer (e.g., LC-MS/MS system)

Procedure:

  • Cell Lysis: Harvest cells and prepare a clarified cell lysate by sonication or douncing, followed by centrifugation.

  • Probe Incubation: Incubate the cell lysate with the photo-activatable/biotinylated ATP analog for a specific time to allow for binding.

  • UV Cross-linking (for photo-activatable probes): Expose the lysate-probe mixture to UV light to covalently link the probe to its binding proteins.

  • Affinity Capture: Add streptavidin-conjugated beads to the lysate and incubate to capture the biotinylated probe-protein complexes.

  • Washing: Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads using an appropriate elution buffer.

  • Sample Preparation for Mass Spectrometry:

    • Run the eluted proteins on an SDS-PAGE gel and perform an in-gel digest with trypsin.

    • Alternatively, perform an on-bead digest with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest) to identify the proteins from the mass spectra.

    • Perform quantitative analysis (e.g., label-free quantification or SILAC) to identify proteins that are significantly enriched in the probe-treated sample compared to a control (e.g., a competition experiment with excess ATP or a no-probe control).

Data Presentation: Quantitative Analysis of this compound Interactions

The following tables summarize quantitative data for this compound binding to various proteins, providing a valuable resource for comparing binding affinities and for the design of new experiments.

Table 1: Dissociation Constants (Kd) of this compound for Various Proteins

ProteinOrganismKd of this compound (µM)Kd of ATP (µM)Reference
CheAEscherichia coli1.6~1000[4]
Selenophosphate Synthetase (SPS)Escherichia coli0.033>3.3[4]
TrwBEscherichia coli0.08170[4]
PhoQ catalytic domain (PhoQcat)Salmonella enterica294412[6]
CASK (CaM-kinase domain)Homo sapiens~1-[5]
MyosinRabbit0.1-11-10[3]

Table 2: Novel ATP-Binding Proteins Identified Using Chemical Proteomics with ATP Analogs

Protein IdentifiedCellular FunctionDisease RelevanceReference
Ribosomal Proteins (various)Protein synthesisCancer[2]
Epidermal growth factor receptor (EGFR)Signal transduction, cell proliferationCancer[2]
Serine/threonine-protein kinase PRP4 homologuePre-mRNA splicing-[2]
Cyclin-dependent kinase 12 (CDK12)Transcription regulationCancer[2]
Eukaryotic elongation factor 2 kinase (eEF2K)Protein synthesisCancer[2]
Isocitrate lyase (Icl)Glyoxylate cycleTuberculosis[7]
Malate dehydrogenase (Mdh)Citric acid cycleTuberculosis[7]
UmaALipid biosynthesisTuberculosis[7]
DesA1/DesA2Lipid biosynthesisTuberculosis[7]

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the identification and characterization of ATP-binding proteins.

Experimental Workflow for Identifying Novel ATP-Binding Proteins

experimental_workflow cluster_sample_prep Sample Preparation cluster_affinity_purification Affinity Purification cluster_ms_analysis Mass Spectrometry Analysis cluster_validation Validation & Functional Characterization cell_lysate Cell/Tissue Lysate probe_incubation Incubation with Photo-activatable/Biotinylated ATP Analog cell_lysate->probe_incubation uv_crosslinking UV Cross-linking (optional) probe_incubation->uv_crosslinking affinity_capture Affinity Capture (Streptavidin Beads) uv_crosslinking->affinity_capture washing Washing Steps affinity_capture->washing elution Elution of Bound Proteins washing->elution protein_digestion Protein Digestion (e.g., Trypsin) elution->protein_digestion lc_msms LC-MS/MS Analysis protein_digestion->lc_msms database_search Database Search & Protein Identification lc_msms->database_search bioinformatics Bioinformatics Analysis database_search->bioinformatics functional_assays Functional Assays bioinformatics->functional_assays

Caption: Workflow for identifying novel ATP-binding proteins using an ATP analog probe.

Mechanism of this compound Fluorescence Enhancement

tnp_atp_mechanism cluster_unbound Unbound State (Aqueous Environment) cluster_bound Bound State (Hydrophobic Pocket) tnp_atp_unbound This compound weak_fluorescence Weak Fluorescence tnp_atp_unbound->weak_fluorescence Excitation (410 nm) tnp_atp_bound This compound tnp_atp_unbound->tnp_atp_bound Binding protein ATP-Binding Protein strong_fluorescence Strong Fluorescence (Blue Shift) tnp_atp_bound->strong_fluorescence Excitation (410 nm)

Caption: Mechanism of this compound fluorescence enhancement upon binding to a protein.

General Kinase Signaling Pathway

kinase_pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor adaptor_protein Adaptor Protein receptor->adaptor_protein ATP -> ADP kinase_cascade_1 Kinase 1 (e.g., RAF) adaptor_protein->kinase_cascade_1 kinase_cascade_2 Kinase 2 (e.g., MEK) kinase_cascade_1->kinase_cascade_2 ATP -> ADP kinase_cascade_3 Kinase 3 (e.g., ERK) kinase_cascade_2->kinase_cascade_3 ATP -> ADP transcription_factor Transcription Factor kinase_cascade_3->transcription_factor ATP -> ADP cellular_response Cellular Response (e.g., Proliferation, Survival) transcription_factor->cellular_response

Caption: A generalized kinase signaling cascade, a common pathway involving ATP-binding proteins.

Conclusion and Future Directions

This compound and other ATP analogs have proven to be indispensable tools for the study of ATP-binding proteins. The fluorescence-based assays provide a straightforward and sensitive method for characterizing protein-ATP interactions and for high-throughput screening of inhibitors. Furthermore, the integration of ATP analog probes with chemical proteomics workflows has opened up new avenues for the discovery of novel ATP-binding proteins on a global scale.

The identification of novel ATP-binding proteins through these methods provides a wealth of new targets for drug discovery. The subsequent functional characterization of these proteins will undoubtedly lead to a deeper understanding of fundamental biological processes and the molecular basis of disease. Future developments in this field may include the design of new and improved ATP-based probes with enhanced photo-crosslinking efficiency and cell permeability, as well as the application of these techniques to more complex biological systems, such as tissues and whole organisms. The continued exploration of the ATPome using these powerful chemical biology tools holds great promise for advancing both basic science and medicine.

References

An In-depth Technical Guide to TNP-ATP in Enzymology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) is a fluorescent analog of adenosine triphosphate (ATP) that has become an invaluable tool in the field of enzymology. Its utility stems from a significant increase in fluorescence quantum yield and a blue shift in its emission spectrum upon binding to the ATP-binding sites of proteins. This property allows for the sensitive and continuous monitoring of protein-nucleotide interactions. This guide provides a comprehensive overview of the core principles of this compound, its practical applications, detailed experimental protocols, and quantitative data to facilitate its effective use in research and drug discovery.

Introduction to this compound

This compound is a derivative of ATP where the 2,4,6-trinitrophenyl (TNP) group is attached to the ribose moiety.[1] This modification renders the molecule fluorescent, with excitation maxima at approximately 408 nm and 470 nm, and an emission maximum around 561 nm in aqueous solutions.[1][2] The fluorescence of this compound in an aqueous environment is relatively weak. However, upon binding to the hydrophobic environment of an ATP-binding pocket within a protein, its fluorescence intensity increases dramatically, often by a factor of 3 to 5, and the emission peak shifts to a shorter wavelength (blue shift).[2][3] This environmentally sensitive fluorescence is the cornerstone of its application in enzymology.

First introduced in 1973 by Hiratsuka and Uchida, this compound was initially synthesized to investigate the ATP binding site of myosin ATPase.[1] Since then, its use has expanded to a wide range of ATP- and nucleotide-binding proteins, including protein kinases, ATPases, and other nucleotide-binding proteins.[1][2] It serves as a powerful probe to determine binding affinities, study enzyme kinetics, and screen for inhibitors of ATP-binding proteins.[3][4]

Core Principles and Chemical Properties

The TNP moiety is the fluorescent reporter group in this compound. In an aqueous solution, the fluorescence of the TNP group is quenched by the polar environment. When this compound binds to the typically more hydrophobic ATP-binding site of an enzyme, it is shielded from the solvent, leading to a significant enhancement of its fluorescence.[2]

Synthesis

The synthesis of this compound is a relatively straightforward one-step process involving the trinitrophenylation of the ribose moiety of ATP using 2,4,6-trinitrobenzene-1-sulfonate (TNBS).[1]

Spectral Properties

The spectral properties of this compound are highly sensitive to its local environment, such as solvent polarity and pH.[2][5] This sensitivity is crucial for its use as a probe for nucleotide binding.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a ready reference for experimental design.

PropertyValueReference(s)
Molecular Formula C₁₆H₁₇N₈O₁₉P₃[6]
Molecular Weight 718.27 g/mol [6]
Excitation Maxima (λex) 408 nm, 470 nm[1][2]
Emission Maximum (λem) ~561 nm (in water), blue-shifted upon binding[2][7]
Molar Extinction Coefficient (ε) 26,400 M⁻¹cm⁻¹ at 408 nm (pH 7.5)[8]
18,500 M⁻¹cm⁻¹ at 470 nm (pH 7.5)[8]

Table 1: Physicochemical and Spectral Properties of this compound. This table provides a summary of the fundamental physical and spectroscopic characteristics of this compound.

Enzyme/ProteinDissociation Constant (Kd)ConditionsReference(s)
CheA (Histidine Kinase) ~1.9 µM[4]
EnvZ (Histidine Kinase) ~0.5 µM[4]
PhoQcat (Histidine Kinase) ~294 µM[4]
Ca²⁺-ATPase 0.1 - 0.2 µMIn the absence of Ca²⁺[9]
CASK (CaMK) ~1 µMIn the presence of EDTA[10]
Myosin Micromolar range[1]

Table 2: Reported Dissociation Constants (Kd) of this compound for Various Enzymes. This table presents a selection of experimentally determined dissociation constants, highlighting the range of binding affinities observed for this compound with different protein targets. It is important to note that the binding affinity of this compound can be significantly higher than that of ATP for some proteins.[4][9]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Determination of Binding Affinity by Fluorescence Titration

This protocol describes how to measure the dissociation constant (Kd) of this compound for a target protein.

  • Materials:

    • This compound stock solution (e.g., 1 mM in a suitable buffer like Tris-HCl).

    • Purified protein of interest at a known concentration.

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.5).

    • Spectrofluorometer.

  • Procedure:

    • Set the spectrofluorometer to the excitation wavelength of 410 nm and the emission wavelength of 540 nm (or scan the emission from 500 to 600 nm to determine the peak wavelength of the protein-bound form).[3]

    • To a cuvette, add the assay buffer and a fixed concentration of the protein of interest (typically in the low micromolar range).

    • Make a baseline measurement of the protein's intrinsic fluorescence.

    • Add small aliquots of the this compound stock solution to the cuvette, mixing thoroughly after each addition.

    • Record the fluorescence intensity after each addition until the fluorescence signal saturates, indicating that all protein binding sites are occupied.

    • Correct the fluorescence readings for dilution and any inner filter effects if necessary.

    • Plot the change in fluorescence intensity as a function of the this compound concentration.

    • Fit the resulting saturation binding curve to a suitable binding isotherm (e.g., a one-site binding model) to determine the Kd.

Competitive Binding Assay for Inhibitor Screening

This protocol outlines a method to determine the inhibitory constant (Ki) of a compound that competes with this compound for binding to the enzyme.

  • Materials:

    • Same as in 4.1.

    • A stock solution of the inhibitor at a known concentration.

  • Procedure:

    • In a cuvette, create a complex of the protein and this compound at concentrations that give a significant fluorescence signal (e.g., protein concentration close to the Kd and this compound concentration also around the Kd).

    • Record the initial fluorescence of the protein-TNP-ATP complex.

    • Add increasing concentrations of the inhibitor to the cuvette.

    • Record the decrease in fluorescence intensity as the inhibitor displaces this compound from the binding site.

    • Plot the fluorescence intensity as a function of the inhibitor concentration.

    • The data can be analyzed using the Cheng-Prusoff equation to determine the Ki of the inhibitor.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in enzymology.

Signaling_Pathway_Investigation Investigation of Kinase Signaling Pathway using this compound cluster_assay In Vitro Assay cluster_measurement Fluorescence Measurement Kinase Kinase Fluorescence_Increase Fluorescence Increase (Binding) Kinase->Fluorescence_Increase Binding TNP_ATP This compound TNP_ATP->Fluorescence_Increase Binding Substrate Substrate Inhibitor Inhibitor Fluorescence_Decrease Fluorescence Decrease (Displacement) Inhibitor->Fluorescence_Decrease Competition

Caption: Kinase signaling pathway investigation using this compound.

Experimental_Workflow Workflow for this compound Based Enzyme Inhibition Assay Start Start Prepare_Reagents Prepare Enzyme, this compound, and Inhibitor Solutions Start->Prepare_Reagents Incubate_Enzyme_TNP_ATP Incubate Enzyme with this compound to form complex Prepare_Reagents->Incubate_Enzyme_TNP_ATP Measure_Baseline Measure Baseline Fluorescence Incubate_Enzyme_TNP_ATP->Measure_Baseline Add_Inhibitor Add varying concentrations of Inhibitor Measure_Baseline->Add_Inhibitor Measure_Fluorescence Measure Fluorescence (Displacement) Add_Inhibitor->Measure_Fluorescence Data_Analysis Data Analysis (Calculate IC50/Ki) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a this compound-based enzyme inhibition assay.

Applications in Drug Discovery

This compound has proven to be a valuable tool in the drug discovery process, particularly for the identification and characterization of inhibitors of ATP-binding enzymes like kinases. The ease and high-throughput nature of fluorescence-based assays make this compound suitable for screening large compound libraries.[4] The ability to perform competition assays allows for the determination of the binding affinity of non-fluorescent inhibitors.

Limitations and Considerations

While this compound is a powerful tool, it is essential to be aware of its limitations:

  • Altered Binding Affinity: The TNP moiety can sometimes interact with the protein, leading to a significantly higher binding affinity for this compound compared to ATP.[4][9] This can complicate the direct interpretation of kinetic parameters.

  • Not a Substrate for All Enzymes: While this compound can bind to the active site, it is not always a substrate for the enzyme's catalytic activity.[11]

  • Environmental Sensitivity: The fluorescence of this compound is sensitive to pH and ionic strength, which must be carefully controlled in experiments.[5]

Conclusion

This compound is a versatile and sensitive fluorescent probe that has significantly advanced our ability to study the interactions between proteins and ATP. Its utility in determining binding affinities, characterizing enzyme kinetics, and screening for inhibitors makes it an indispensable tool in modern enzymology and drug discovery. By understanding its principles, adhering to rigorous experimental protocols, and being mindful of its limitations, researchers can effectively leverage this compound to gain critical insights into the function of ATP-binding proteins.

References

An In-depth Technical Guide to 2',3'-O-(2,4,6-Trinitrophenyl) Adenosine 5'-Triphosphate (TNP-ATP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, chemical properties, and applications of TNP-ATP, a fluorescent analog of adenosine triphosphate (ATP). It is designed to be a valuable resource for professionals in research and drug development who utilize this probe in their work.

Core Chemical and Physical Properties

This compound is a fluorescent molecule widely used to study ATP-binding proteins.[1][2] It is synthesized by conjugating the 2,4,6-trinitrophenol (TNP) group to the ribose moiety of ATP.[1][2] This modification endows the otherwise non-fluorescent ATP with useful spectroscopic properties while largely preserving its biological activity, allowing it to act as a substitute for ATP in many biological systems.[1][2]

The TNP moiety is a chromophore and fluorophore, with absorption peaks at 408 nm and 470 nm.[1][2] Its fluorescence emission is highly sensitive to the polarity and viscosity of its environment.[1][3] In aqueous solutions, this compound exhibits weak fluorescence. However, upon binding to the typically more hydrophobic environment of a protein's ATP-binding pocket, its fluorescence intensity increases dramatically, often accompanied by a blue shift in the emission maximum.[1][4][5] This property is the basis for its extensive use in studying protein-ATP interactions.[1][2]

Structure and Synthesis

The structure of this compound was confirmed via infrared spectral analysis and NMR.[2] The TNP group is attached to the 2' and 3' hydroxyl groups of the ribose sugar of ATP.[1]

The synthesis of this compound is a relatively straightforward one-step process involving the trinitrophenylation of the ribose moiety of ATP using 2,4,6-trinitrobenzene-1-sulfonate (TNBS).[1] For detailed preparation methods, the work of Hiratsuka and Uchida is a primary reference.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueNotes
Excitation Wavelengths (λex) 408 nm and 470 nmThe excitation at 408 nm is commonly used.[1][2]
Emission Wavelength (λem) in Water ~561 nmThis can shift depending on the solvent's viscosity and upon protein binding.[1][2]
Emission Wavelength in N,N-dimethylformamide ~533 nmDemonstrates the sensitivity to the environment.[1]
pKa 5.1Related to the ionization of the chromophoric TNP portion.[1]
Isosbestic Point 339 nmThe wavelength at which the absorbance is independent of pH.[1]

Applications in Research and Drug Development

This compound is a versatile tool with numerous applications in biochemistry, pharmacology, and drug discovery.

Fluorescence Spectroscopy

The primary application of this compound is in fluorescence spectroscopy to study protein-ATP interactions.[1] By monitoring the changes in fluorescence intensity and emission wavelength, researchers can determine:

  • Whether a protein binds to ATP.[1]

  • The binding affinity (dissociation constant, Kd).[2][6]

  • The number of ATP binding sites.[1]

  • The kinetics of binding (on and off rates).[2]

Enzyme Kinetics and Inhibition Assays

This compound can be used to study the kinetics of ATP-dependent enzymes.[2] It also serves as a valuable tool in high-throughput screening for inhibitors of ATP-binding proteins, such as bacterial histidine kinases.[5][7] In these assays, a decrease in fluorescence indicates the displacement of this compound from the protein's active site by a potential inhibitor.[5]

P2X Receptor Antagonism

This compound is a potent and selective antagonist of P2X receptors, a family of ATP-gated ion channels.[3][8][9][10] It has been instrumental in discriminating between different P2X receptor subtypes.[8] The polar triphosphate moiety of this compound interacts with the orthosteric site, while the TNP-moiety embeds itself in a hydrophobic pocket, restricting the conformational changes required for channel activation.[10][11]

The table below summarizes the inhibitory constants of this compound for various P2X receptors.

Receptor SubtypeIC50 / KiSpeciesNotes
P2X2/33 - 6 nM (IC50)Rat, HumanCompetitive antagonist.[8]
P2X1 and P2X3~2 nM (IC50)RatFor inward currents mediated by these receptors.[9]
P2X Receptors (general)Potent AntagonistMultipleUsed to differentiate subtypes.[8]
Förster Resonance Energy Transfer (FRET)

This compound can serve as an excellent acceptor molecule in FRET experiments.[1] Its broad absorption spectrum overlaps well with the emission spectra of common FRET donors, such as Mant-ATP.[1][12] This application allows for the study of conformational changes in proteins and the measurement of distances between specific sites within a protein.[1] For instance, FRET studies have been used to measure the distance between the active site and other locations on the myosin head.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in experiments.

General Considerations
  • Storage: this compound should be frozen upon arrival and protected from long-term exposure to light.[4]

  • Purity: Ensure that protein preparations are free of contaminating nucleotides, which can be checked by acquiring an absorbance spectrum and looking for a peak at 260 nm.[4]

  • pH: The fluorescence of this compound is sensitive to pH changes.[13][14] It is important to maintain a stable pH throughout the experiment.

Cuvette-Based Fluorescence Binding Assay

This protocol is adapted from a method used for studying protein kinases.[4]

Materials:

  • Spectrofluorometer

  • Cuvette with a magnetic stir bar

  • Tris-HCl buffer (or other suitable buffer)

  • This compound stock solution (e.g., 6.4 mM)

  • Protein of interest solution (1-4 µM)

Procedure:

  • Add 2 mL of Tris-HCl buffer to the cuvette.

  • Add a small volume of the this compound stock solution to achieve the desired final concentration (e.g., 1.6 µL of a 6.4 mM stock for a final concentration of 5 µM).

  • Place the cuvette in the spectrofluorometer and turn on the magnetic stirring.

  • Set the excitation wavelength to 410 nm and scan the emission from 500 nm to 600 nm. Confirm the peak fluorescence is at approximately 561 nm for free this compound.

  • Remove the cuvette, rinse it, and add the protein sample solution to a total volume of 2 mL.

  • Add the same amount of this compound stock solution as in step 2.

  • Record the fluorescence emission spectrum again. An increase in fluorescence intensity and a blue shift in the emission maximum indicate binding.

Microplate-Based High-Throughput Screening for Inhibitors

This protocol is based on a displacement assay for screening inhibitors of bacterial histidine kinases.[5]

Materials:

  • Microplate reader with fluorescence capabilities

  • 96-well or 384-well plates

  • Multichannel pipette

  • Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl)

  • This compound solution

  • Protein of interest (e.g., PhoQcat)

  • Compound library for screening

  • Control inhibitors (e.g., unmodified ATP)

Procedure:

  • Prepare control wells containing buffer and this compound to measure the baseline fluorescence of free this compound.

  • Prepare positive control wells containing the protein of interest and this compound to measure the maximum fluorescence of the bound state.

  • In the experimental wells, add the protein of interest and this compound.

  • Add the compounds from the screening library to the experimental wells.

  • Include wells with a known inhibitor (e.g., unmodified ATP) as a positive control for displacement.

  • Cover the plates and shake them gently on an orbital shaker for a few minutes to allow the binding to reach equilibrium.

  • Read the fluorescence intensity in the microplate reader (e.g., excitation at 403 nm, emission at 538 nm).

  • A significant decrease in fluorescence in the presence of a test compound indicates that it has displaced this compound from the protein's binding site and is a potential inhibitor.

Visualizations

The following diagrams illustrate key concepts related to this compound.

TNP_ATP_Structure cluster_ATP ATP Moiety cluster_TNP TNP Moiety Adenine Adenine Ribose Ribose Adenine->Ribose N-glycosidic bond Triphosphate Triphosphate Ribose->Triphosphate Ester bond TNP 2,4,6-Trinitrophenyl Ribose->TNP 2',3'-O-linkage

Caption: Chemical structure of this compound.

TNP_ATP_Binding_Assay start Start free_tnp Measure Fluorescence of Free this compound (Low Signal) start->free_tnp add_protein Add Protein of Interest free_tnp->add_protein bound_tnp Measure Fluorescence of Protein-Bound this compound (High Signal + Blue Shift) add_protein->bound_tnp add_competitor Add Competing Ligand (e.g., ATP or Inhibitor) bound_tnp->add_competitor displaced_tnp Measure Fluorescence of Displaced this compound (Signal Decreases) add_competitor->displaced_tnp end End displaced_tnp->end P2X_Receptor_Antagonism cluster_membrane Cell Membrane P2X_Receptor_Closed P2X Receptor (Closed) P2X_Receptor_Open P2X Receptor (Open) Ion Influx P2X_Receptor_Closed->P2X_Receptor_Open Activates ATP ATP (Agonist) ATP->P2X_Receptor_Closed Binds TNP_ATP This compound (Antagonist) TNP_ATP->P2X_Receptor_Closed Binds and Blocks Activation Kinase_Inhibition_Assay cluster_binding Binding Competition Kinase Protein Kinase Kinase_TNP_ATP Kinase + this compound Kinase->Kinase_TNP_ATP Kinase_Inhibitor Kinase + Inhibitor Kinase->Kinase_Inhibitor TNP_ATP This compound TNP_ATP->Kinase_TNP_ATP Inhibitor Potential Inhibitor Inhibitor->Kinase_Inhibitor Fluorescence Fluorescence Signal Kinase_TNP_ATP->Fluorescence High Signal Kinase_Inhibitor->Fluorescence Low Signal (this compound displaced)

References

The Fluorescent Mimic: A Technical Guide to TNP-ATP's Role in Emulating ATP in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine triphosphate (ATP) is the universal energy currency and a critical signaling molecule in all living organisms. Understanding its interactions with a vast array of proteins is fundamental to numerous fields of biological research and drug discovery. 2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) has emerged as an indispensable tool in this pursuit. This fluorescent analog of ATP serves as a powerful mimic, allowing researchers to probe the intricacies of ATP-binding sites and the functional consequences of nucleotide binding.[1][2][3] This technical guide provides an in-depth exploration of how this compound mimics ATP, detailing its mechanism of action, experimental applications, and the quantitative data that underpins its utility.

The Core Mimicry: How this compound Emulates ATP

This compound's ability to mimic ATP stems from its structural similarity, with the bulky trinitrophenyl (TNP) group attached to the ribose moiety of the adenosine nucleotide.[1][3] This modification allows this compound to bind to the ATP-binding pockets of many proteins.[1][3][4] The core of its utility as a research tool lies in the environmentally sensitive fluorescence of the TNP group.

In an aqueous solution, this compound exhibits weak fluorescence. However, upon binding to the often hydrophobic environment of an ATP-binding pocket, its fluorescence intensity increases significantly, and the emission maximum undergoes a characteristic blue shift (a shift to a shorter wavelength).[1][5][6] This pronounced change in fluorescence provides a robust and readily detectable signal for monitoring binding events in real-time.

While this compound is an effective mimic, it is crucial to recognize a key difference: the presence of the TNP moiety often leads to a significantly higher binding affinity for target proteins compared to ATP itself.[3][4] This enhanced affinity can be advantageous in experimental setups but must be considered when extrapolating findings to the physiological activity of ATP.[3]

Quantitative Analysis of this compound and ATP Binding

The following tables summarize key quantitative data from various studies, highlighting the binding affinities and fluorescent properties of this compound in comparison to ATP for a range of proteins.

Table 1: Dissociation Constants (Kd) of this compound and ATP for Various Proteins

ProteinOrganism/TissueKd (this compound) (µM)Kd (ATP) (µM)Fold Higher Affinity (this compound vs. ATP)Reference
Myosin S1Rabbit Skeletal Muscle0.1 - 0.24 - 10~50x[4]
Ca2+-ATPase (E2 state)Sarcoplasmic Reticulum0.1 - 0.2~10~50-100x[4]
Na+,K+-ATPase-3.16200~2000x[3]
CheA (Histidine Kinase)E. coli< 1 (high affinity site)--[4]
CASK (CaM-kinase)-1--[7]
ZmCDKA;1 (CDK)Zea mays7.0 ± 2.5--[7]
PhoQ (Histidine Kinase)Bacterial---[8]
P2X1 Receptor-0.006 (IC50)--[9]
P2X3 Receptor-0.0009 (IC50)--[9]
P2X2/3 Receptor-0.007 (IC50)--[9]

Table 2: Fluorescent Properties of this compound Upon Protein Binding

PropertyFree this compound (in aqueous solution)This compound Bound to ProteinReference
Fluorescence Weak3- to 5-fold increase in intensity[1][10]
Excitation Maxima (λex) ~408 nm and ~470 nm~408 nm[1][3]
Emission Maximum (λem) ~561 nmBlue-shifted by 4-15 nm (e.g., to ~540-550 nm)[1][3][5][6]

Experimental Protocols

Detailed methodologies are critical for the successful application of this compound in research. The following are protocols for key experiments.

Protocol 1: Direct Binding Assay using Fluorescence Spectroscopy

This protocol is designed to determine the binding of this compound to a protein of interest by measuring the change in fluorescence.

Materials:

  • Purified protein of interest

  • This compound stock solution (e.g., 1 mM in a suitable buffer)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl2, pH 7.5)

  • Spectrofluorometer

  • Cuvettes or microplates

Procedure (Cuvette-based):

  • Blank Measurement: To a cuvette, add the assay buffer and measure the background fluorescence at an excitation wavelength of 410 nm and an emission scan from 500 nm to 600 nm.

  • This compound Fluorescence: Add a known concentration of this compound (e.g., 1 µM) to the cuvette and record the fluorescence spectrum. The emission maximum should be around 561 nm.

  • Protein Titration: Add increasing concentrations of the purified protein to the this compound solution. After each addition, allow the system to equilibrate (typically a few minutes) and record the fluorescence spectrum.

  • Data Analysis: Plot the change in fluorescence intensity at the new emission maximum (e.g., 540 nm) as a function of the protein concentration. The data can be fitted to a saturation binding curve to determine the dissociation constant (Kd).

Procedure (Microplate-based):

  • Prepare a series of wells in a microplate containing a fixed concentration of this compound in the assay buffer.

  • Add increasing concentrations of the purified protein to the wells. Include control wells with no protein.

  • Incubate the plate for a short period to allow for binding equilibration.

  • Measure the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission filters (e.g., Ex: 410 nm, Em: 540 nm).

  • Plot the fluorescence intensity against the protein concentration and analyze the data as described for the cuvette-based assay.

Protocol 2: Competition Binding Assay

This protocol is used to determine the binding affinity of a non-fluorescent ligand (e.g., ATP or a potential inhibitor) by measuring its ability to displace this compound from the protein.

Materials:

  • Same as Protocol 1

  • Non-fluorescent competitor ligand (e.g., ATP, ADP, or a test compound)

Procedure:

  • Establish Baseline: Prepare a solution containing the purified protein and a concentration of this compound that gives a significant fluorescence signal (typically at or below the Kd for this compound binding). Record the fluorescence spectrum.

  • Competitor Titration: Add increasing concentrations of the competitor ligand to the protein-TNP-ATP complex. After each addition, allow the system to equilibrate and record the fluorescence spectrum.

  • Data Analysis: Plot the decrease in fluorescence intensity as a function of the competitor concentration. The data can be fitted to a competitive binding equation to determine the IC50 value of the competitor. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Protocol 3: Förster Resonance Energy Transfer (FRET) Assay

This compound can act as a FRET acceptor when paired with a suitable donor fluorophore. This allows for the study of conformational changes and molecular distances within a protein or protein complex.

General Workflow:

  • Fluorophore Labeling: The protein of interest is labeled with a donor fluorophore (e.g., a fluorescent amino acid analog or a fluorescent protein tag like CFP or GFP) at a specific site.

  • FRET Measurement: The labeled protein is incubated with this compound. The donor is excited at its specific excitation wavelength.

  • Energy Transfer: If the donor and the this compound acceptor are in close proximity (typically <10 nm), FRET will occur, leading to a decrease in the donor's fluorescence emission and an increase in the acceptor's (this compound) sensitized emission.

  • Data Analysis: The FRET efficiency can be calculated by measuring the changes in donor and acceptor fluorescence intensities. This efficiency is related to the distance between the two fluorophores and can be used to monitor conformational changes induced by ligand binding or other cellular events.

Visualizing this compound's Mimicry in Signaling Pathways

Graphviz diagrams are provided to illustrate the role of this compound in key biological signaling pathways.

P2X Receptor Signaling

P2X receptors are ATP-gated ion channels. This compound acts as a potent antagonist, blocking the channel opening.[11][12][13][14][15][16][17][18]

P2X_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X_Receptor_Closed P2X Receptor (Closed) ATP->P2X_Receptor_Closed Binds TNP_ATP This compound TNP_ATP->P2X_Receptor_Closed Binds (Antagonist) P2X_Receptor_Closed->P2X_Receptor_Closed P2X_Receptor_Open P2X Receptor (Open) P2X_Receptor_Closed->P2X_Receptor_Open Conformational Change Ion_Influx Ion Influx (Na+, Ca2+) P2X_Receptor_Open->Ion_Influx Channel Gating Cellular_Response Cellular Response Ion_Influx->Cellular_Response Leads to

Caption: P2X receptor activation by ATP and inhibition by this compound.

Myosin-Actin Cross-Bridge Cycle

The interaction between myosin and actin, fueled by ATP hydrolysis, drives muscle contraction. This compound can be used to study the nucleotide-binding steps of this cycle.[1][2][4][7][8][13][15][19][20][21][22][23][24][25]

Myosin_Actin_Cycle Rigor Rigor State (Myosin bound to Actin) ATP_Binding ATP/TNP-ATP Binding Rigor->ATP_Binding Detachment Detachment (Myosin unbinds from Actin) ATP_Binding->Detachment Hydrolysis ATP Hydrolysis (Myosin head cocks) Detachment->Hydrolysis Cross_Bridge Cross-Bridge Formation (Weakly bound) Hydrolysis->Cross_Bridge Power_Stroke Power Stroke (Pi release, strong binding) Cross_Bridge->Power_Stroke ADP_Release ADP Release Power_Stroke->ADP_Release ADP_Release->Rigor

Caption: The myosin-actin cross-bridge cycle fueled by ATP.

ABC Transporter Mechanism

ABC transporters utilize the energy of ATP binding and hydrolysis to move substrates across membranes. This compound can be used to probe the nucleotide-binding and conformational changes in this cycle.[3][23][24][26][27][28][29][30][31][32][33][34][35][36][37][38]

ABC_Transporter Inward_Open Inward-Facing (Open) Substrate_Binding Substrate Binding Inward_Open->Substrate_Binding ATP_Binding ATP/TNP-ATP Binding to NBDs Substrate_Binding->ATP_Binding Outward_Open Outward-Facing (NBDs Dimerized) ATP_Binding->Outward_Open Substrate_Release Substrate Release Outward_Open->Substrate_Release ATP_Hydrolysis ATP Hydrolysis Substrate_Release->ATP_Hydrolysis Reset Reset to Inward-Facing ATP_Hydrolysis->Reset Reset->Inward_Open

Caption: Conformational cycle of an ABC transporter.

Conclusion

This compound stands as a versatile and powerful tool for investigating the myriad roles of ATP in biological systems. Its ability to act as a fluorescent mimic of ATP has provided invaluable insights into the function of enzymes, ion channels, and molecular motors. By understanding the principles of its mimicry, carefully considering its altered binding affinities, and employing rigorous experimental protocols, researchers can continue to leverage this compound to unravel the complex and fundamental processes governed by ATP. This guide serves as a comprehensive resource for both seasoned investigators and newcomers to the field, facilitating the effective application of this compound in advancing our understanding of cellular function and in the development of novel therapeutics.

References

A Technical Guide to TNP-ATP Fluorescence Assays: Core Principles and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles, experimental protocols, and data interpretation of 2′,3′-O-(2,4,6-trinitrophenyl) adenosine 5′-triphosphate (TNP-ATP) fluorescence assays. A valuable tool in biochemistry and drug discovery, this assay offers a straightforward and sensitive method for studying protein-ATP interactions.

Core Principles of the this compound Fluorescence Assay

This compound is a fluorescently labeled analog of adenosine triphosphate (ATP).[1][2] It is widely used to probe the interactions between ATP and various proteins, including kinases, ATPases, and other nucleotide-binding proteins.[1][3] The utility of this compound as a research tool stems from the environment-sensitive fluorescence of its trinitrophenyl (TNP) moiety.

Mechanism of Fluorescence

The core principle of the assay lies in the significant change in the fluorescence properties of this compound upon binding to a protein.

  • In Aqueous Solution: When free in an aqueous buffer, this compound exhibits weak fluorescence.[2][3] The polar water molecules quench the fluorescence of the TNP group. In this state, this compound has excitation maxima at approximately 408 nm and 470 nm, with a fluorescence emission maximum around 561 nm.[1]

  • Bound to a Protein: When this compound binds to the typically hydrophobic ATP-binding pocket of a protein, it is shielded from the quenching effects of water.[1][4] This transition to a non-polar environment results in two key spectral changes:

    • Fluorescence Enhancement: A dramatic increase in fluorescence intensity, often several-fold, is observed.[2][3][5]

    • Blue Shift: The wavelength of the maximal emission shifts to a shorter wavelength (e.g., around 540 nm), a phenomenon known as a blue shift.[1][5]

These measurable changes in fluorescence intensity and emission wavelength are directly proportional to the amount of this compound bound to the protein, allowing for the quantitative analysis of the binding interaction.

cluster_0 Assay Principle Free Free this compound (Aqueous Solution) Bound Protein-TNP-ATP Complex (Hydrophobic Pocket) Low_F Weak Fluorescence Free->Low_F exhibits Protein Protein with ATP-binding Site Protein->Bound binds High_F Strong Fluorescence + Blue Shift Bound->High_F results in

Caption: The basic principle of the this compound fluorescence assay.

Quantitative Data Presentation

A significant advantage of this compound is its high affinity for many ATP-binding proteins, which is often 20 to 2,000 times higher than that of ATP itself.[1] This enhanced affinity simplifies the determination of binding constants. The table below summarizes the dissociation constants (K_d) for this compound and ATP for several representative proteins.

ProteinK_d (ATP)K_d (this compound)Affinity Fold-Increase (this compound vs. ATP)Reference
PhoQ catalytic domain (PhoQcat)412 ± 72 µM~294 µM~1.4x[3]
CheA (Chemotaxis protein)< 10 µM< 0.01 µM> 1000x[1]
EnvZ (Histidine Kinase)~1500 µM~50 µM~30x[3]
Selenophosphate Synthetase (SPS)>100x lower than this compoundHigh-affinity site K_d reported> 100x[1]
CASK (CaM-kinase domain)Not directly reported~1 µMNot directly reported[5][6]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections outline standard protocols for direct titration and competition binding assays.

Protocol 1: Direct Titration for K_d of this compound

This experiment determines the dissociation constant (K_d) of this compound for a target protein by measuring the fluorescence increase as a function of protein concentration.

A. Reagent and Equipment Preparation:

  • Assay Buffer: A suitable buffer such as 50 mM Tris-HCl, pH 7.5, with 50 mM NaCl.[3] All reagents should be kept on ice before use.[3]

  • This compound Stock Solution: Dissolve this compound in the assay buffer (or distilled water, pH adjusted to 7.0) to a concentration of ~2 mM.[3][5] Store protected from light.[3] For the experiment, prepare a working solution at a fixed concentration (e.g., 1 µM).[2][6]

  • Protein Solution: Prepare a concentrated stock of the purified target protein in the assay buffer. The concentration should be accurately determined.

  • Instrumentation: A spectrofluorometer or a microplate reader capable of fluorescence intensity measurements. Set the excitation wavelength to ~410 nm and the emission scan range from 500 nm to 600 nm.[5][7]

B. Experimental Procedure:

  • To a cuvette or microplate well, add the assay buffer and the this compound working solution to a final volume (e.g., 200 µL) and a fixed final this compound concentration (typically ≤ 1 µM to avoid inner filter effects).[2][5]

  • Measure the baseline fluorescence of the this compound solution alone.

  • Add increasing concentrations of the target protein to the this compound solution in a stepwise manner (titration).

  • After each addition, mix gently and allow the system to equilibrate (binding is often instantaneous).[5]

  • Record the fluorescence emission spectrum or the intensity at the peak emission wavelength (~540 nm).[5]

  • Continue the titration until the fluorescence signal reaches a plateau, indicating saturation of the this compound with the protein.

C. Data Analysis:

  • Correct the fluorescence readings for dilution effects if necessary.

  • Plot the change in fluorescence intensity (ΔF) against the concentration of the protein.

  • Fit the resulting saturation curve to a one-site binding equation to determine the K_d.

cluster_1 Direct Titration Workflow P1 Prepare fixed concentration This compound Solution P3 Titrate Protein into This compound solution P1->P3 P2 Prepare serial dilutions of Protein Solution P2->P3 P4 Measure Fluorescence (Ex: 410nm, Em: 500-600nm) P3->P4 P5 Plot ΔFluorescence vs. [Protein] P4->P5 P6 Fit Saturation Curve to determine Kd P5->P6

Caption: Experimental workflow for K_d determination via direct titration.

Protocol 2: Competition Assay for K_i of Unlabeled Ligands

This experiment is used to determine the binding affinity (K_d or K_i) of a non-fluorescent competitor, such as ATP or a potential inhibitor, by measuring its ability to displace this compound from the protein.

A. Reagent and Equipment Preparation:

  • Same as Protocol 1, with the addition of a stock solution of the unlabeled competitor ligand (e.g., ATP).

B. Experimental Procedure:

  • Prepare a solution containing the target protein and this compound at concentrations that result in significant binding and a high fluorescence signal (typically protein concentration > K_d of this compound).

  • Measure the initial fluorescence of the protein-TNP-ATP complex.

  • Add increasing concentrations of the competitor ligand (e.g., ATP) to the complex solution.

  • After each addition, mix, equilibrate, and record the fluorescence intensity. The fluorescence will decrease as the competitor displaces the bound this compound.[2][3]

  • Continue the titration until the fluorescence signal returns to or near the baseline level of free this compound.

C. Data Analysis:

  • Plot the fluorescence intensity against the logarithm of the competitor concentration.

  • Fit the resulting sigmoidal curve to determine the IC50 value (the concentration of competitor that displaces 50% of the bound this compound).

  • Calculate the inhibitor constant (K_i) or the dissociation constant (K_d) of the competitor using the Cheng-Prusoff equation or similar models, which take into account the K_d of this compound and its concentration.[8]

cluster_2 Competition Assay Workflow C1 Form Protein-TNP-ATP Complex C3 Titrate Competitor into Protein-TNP-ATP Complex C1->C3 C2 Prepare serial dilutions of Competitor (e.g., ATP) C2->C3 C4 Measure Decrease in Fluorescence C3->C4 C5 Plot Fluorescence vs. log[Competitor] C4->C5 C6 Calculate IC50 and Ki (e.g., Cheng-Prusoff) C5->C6

References

Exploring the Binding Affinity of TNP-ATP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide is intended for researchers, scientists, and drug development professionals interested in utilizing 2',3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) to characterize the binding affinity of ATP-dependent proteins. This document provides a comprehensive overview of this compound, its applications, experimental protocols for its use, and a summary of its binding affinity to various proteins.

Introduction to this compound

This compound is a fluorescent analog of adenosine triphosphate (ATP) that serves as a valuable tool for studying the interactions between ATP and its binding proteins.[1][2] The conjugation of a trinitrophenyl (TNP) group to the ribose moiety of ATP renders the molecule fluorescent, with excitation maxima at approximately 408 nm and 470 nm, and an emission maximum around 561 nm in aqueous solutions.[1][2] A key characteristic of this compound is the significant enhancement of its fluorescence quantum yield and a blue shift in its emission wavelength upon binding to the hydrophobic environment of a protein's ATP-binding pocket.[1][2][3] This property allows for the direct monitoring of binding events and the determination of binding affinities.

While this compound is a powerful probe, it is important to note that the TNP moiety can influence the binding affinity, often resulting in a tighter interaction compared to ATP.[1][4] Therefore, the dissociation constants (Kd) obtained with this compound may not be identical to those for ATP.

Quantitative Data on this compound Binding Affinity

The binding affinity of this compound has been characterized for a variety of proteins, primarily through fluorescence-based assays. The following tables summarize the dissociation constants (Kd) and inhibition constants (Ki) reported in the literature.

Protein/EnzymeOrganism/SystemKd (this compound)Fold Tighter than ATP (approx.)Reference
CheA (Histidine Kinase)Escherichia coli< 0.01 µM - 1 µM500x[1][5]
EnvZ (Histidine Kinase)Escherichia coliNot specified30x[5]
PhoQcat (PhoQ catalytic domain)Salmonella entericaNot specified1.4x[5]
STRADα (Pseudokinase)Human1.1 µM30-100x[4]
CASK (Ca2+/calmodulin-dependent serine protein kinase)Human0.563 mM-[4]
Na+/K+ ATPaseAnimal tissueNot specified-[2]
Myosin ATPaseMuscle fibersNot specified-[2]
Selenophosphate Synthetase (SPS)BacterialHigh affinity>100x[1]
TrwB (ATPase)BacterialHigh affinityMuch higher than ATP[1]
TrwD (ATPase)BacterialHigh affinityMuch higher than ATP[1]
Protein/EnzymeOrganism/SystemKi (this compound)NotesReference
CheA (Histidine Kinase)Escherichia coli< 1 µMPotent inhibitor of autophosphorylation[6]

Experimental Protocols

The primary experimental technique for measuring this compound binding is fluorescence spectroscopy. Below are detailed methodologies for direct titration and competitive binding assays.

Direct Fluorescence Titration Assay

This method is used to determine the dissociation constant (Kd) of this compound for a specific protein.

Principle: The fluorescence of this compound increases upon binding to a protein. By titrating a solution of the protein with increasing concentrations of this compound and measuring the corresponding increase in fluorescence, a saturation binding curve can be generated, from which the Kd can be calculated.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., Tris-HCl, HEPES).

  • This compound stock solution.

  • Spectrofluorometer with excitation and emission monochromators.

  • Quartz cuvette.

Procedure:

  • Set the spectrofluorometer to the appropriate excitation and emission wavelengths for this compound (e.g., excitation at 410 nm, emission scan from 500 nm to 600 nm).[3]

  • To a cuvette, add the protein solution at a fixed concentration (e.g., 1-4 µM).[3]

  • Record the baseline fluorescence of the protein solution.

  • Make sequential additions of small aliquots of the this compound stock solution to the cuvette.

  • After each addition, allow the system to equilibrate and record the fluorescence intensity at the emission maximum (typically around 540 nm upon binding).[3] A blue shift from the free this compound emission maximum of 561 nm is expected.[2][3]

  • Continue the titration until the fluorescence signal no longer increases significantly, indicating saturation of the binding sites.

  • Correct the observed fluorescence values for dilution and any inner filter effects if high concentrations of this compound are used.[2]

  • Plot the change in fluorescence as a function of the this compound concentration and fit the data to a suitable binding isotherm equation (e.g., a one-site binding model) to determine the Kd.

Competitive Binding Assay

This assay is used to determine the binding affinity of a non-fluorescent ligand (e.g., ATP) by measuring its ability to displace this compound from the protein's binding site.

Principle: A pre-formed complex of the protein and this compound will exhibit high fluorescence. The addition of a competing, non-fluorescent ligand will displace this compound, leading to a decrease in the fluorescence signal. The concentration of the competitor required to displace 50% of the bound this compound (IC50) can be used to calculate its inhibition constant (Ki) and, subsequently, its dissociation constant (Kd).

Materials:

  • Purified protein of interest.

  • This compound stock solution.

  • Stock solution of the non-fluorescent competitor (e.g., ATP).

  • Spectrofluorometer.

  • Quartz cuvette.

Procedure:

  • Prepare a solution containing the protein and a concentration of this compound that results in a significant fluorescence signal (typically near its Kd value).

  • Record the initial fluorescence of the protein-TNP-ATP complex.

  • Add increasing concentrations of the competitor ligand to the solution.

  • After each addition, allow the system to equilibrate and record the fluorescence intensity.

  • Continue adding the competitor until the fluorescence signal returns to the baseline level of free this compound, indicating complete displacement.[5]

  • Plot the fluorescence intensity as a function of the competitor concentration to generate a displacement curve.

  • Determine the IC50 value from the curve and calculate the Ki using the Cheng-Prusoff equation or by fitting the data to a competitive binding model.

Visualizations

Signaling Pathway: Bacterial Chemotaxis

The following diagram illustrates the role of the histidine kinase CheA, a protein whose ATP binding has been extensively studied using this compound, in the bacterial chemotaxis signal transduction pathway.[6]

Chemotaxis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Chemoreceptor CheW CheW CheA CheA Receptor->CheA Inactivates CheW->CheA Couples CheY CheY CheA->CheY Phosphorylates CheY_P CheY-P ATP ATP ATP->CheA Autophosphorylation TNP_ATP This compound (Inhibitor) TNP_ATP->CheA Binds & Inhibits Flagellar_Motor Flagellar Motor CheY_P->Flagellar_Motor Induces Tumbling Attractant Attractant Attractant->Receptor Binds Fluorescence_Titration_Workflow cluster_preparation Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prepare_Protein Prepare Protein Solution (Fixed Concentration) Add_Protein Add Protein to Cuvette Prepare_Protein->Add_Protein Prepare_TNP_ATP Prepare this compound Stock Solution Titrate_TNP_ATP Titrate with this compound Prepare_TNP_ATP->Titrate_TNP_ATP Setup_Spectrofluorometer Set up Spectrofluorometer (Excitation & Emission λ) Setup_Spectrofluorometer->Add_Protein Add_Protein->Titrate_TNP_ATP Record_Fluorescence Record Fluorescence Intensity After Each Addition Titrate_TNP_ATP->Record_Fluorescence Loop until saturation Record_Fluorescence->Titrate_TNP_ATP Plot_Data Plot ΔFluorescence vs. [this compound] Record_Fluorescence->Plot_Data Fit_Curve Fit Data to Binding Isotherm Plot_Data->Fit_Curve Determine_Kd Determine Kd Fit_Curve->Determine_Kd

References

Methodological & Application

Measuring Molecular Distances: TNP-ATP Applications in FRET

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Förster Resonance Energy Transfer (FRET) is a powerful spectroscopic technique that allows for the measurement of distances between two fluorescent molecules, a donor and an acceptor, on the order of 1-10 nanometers. This "spectroscopic ruler" has become an invaluable tool in biological research for probing molecular interactions, conformational changes in proteins, and the dynamics of cellular processes. 2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP) is a fluorescent analog of ATP that has found significant utility as a FRET acceptor in these studies.[1][2] Its ability to bind to the ATP-binding sites of various proteins, combined with its favorable spectral properties, makes it a versatile probe for investigating the structure and function of ATP-dependent enzymes and motor proteins.[1][2]

These application notes provide a detailed overview of the use of this compound in FRET-based distance measurements. They are intended for researchers, scientists, and drug development professionals who wish to employ this technique to elucidate molecular mechanisms and screen for potential therapeutic agents.

Principle of FRET with this compound

FRET is a non-radiative energy transfer process where an excited donor fluorophore transfers its energy to a nearby acceptor molecule.[3] The efficiency of this energy transfer (E) is exquisitely sensitive to the distance (r) between the donor and acceptor, as described by the Förster equation:

E = 1 / (1 + (r/R₀)⁶)

where R₀ is the Förster distance, the distance at which FRET efficiency is 50%.[4] The R₀ value is a characteristic of the specific donor-acceptor pair and depends on the spectral overlap of the donor's emission and the acceptor's absorption, the quantum yield of the donor, and the relative orientation of the two fluorophores.[5][6]

This compound serves as an excellent FRET acceptor because its absorption spectrum broadly overlaps with the emission spectra of many common fluorescent donors, such as Lucifer Yellow and N-methylanthraniloyl (Mant) derivatives.[7][8] When this compound binds to the active site of a protein, and a fluorescent donor is attached to another site on the same protein or an interacting molecule, the distance between the two can be determined by measuring the FRET efficiency.

Data Presentation: Quantitative FRET Data with this compound

The following table summarizes key quantitative data from studies that have utilized this compound as a FRET acceptor for distance measurements.

Donor FluorophoreAcceptorProtein SystemFörster Distance (R₀) (nm)Measured Distance (nm)Reference
Lucifer YellowThis compoundNot specified3.5Not specified[7]
Mant-ATPTNP-AMPMyosinNot specified< 2.0[7]

Note: The available quantitative data for FRET studies specifically using this compound for distance measurements is limited in the literature. Further experimental determination of Förster distances for various donor-TNP-ATP pairs is encouraged.

Applications in Research and Drug Development

The ability to measure intramolecular and intermolecular distances with this compound-based FRET has significant implications for various research areas:

  • Elucidating Enzyme Mechanisms: FRET can be used to track the conformational changes that enzymes undergo during their catalytic cycles. For example, the movement of domains in motor proteins like myosin and ion pumps like the Na+/K+-ATPase can be monitored as they bind and hydrolyze ATP.[9][10]

  • Studying Protein-Protein Interactions: By labeling two interacting proteins with a donor and using this compound as an acceptor on one of them, the proximity and dynamics of their interaction can be investigated.

  • High-Throughput Screening for Drug Discovery: FRET-based assays are well-suited for high-throughput screening of compound libraries to identify molecules that modulate protein conformation or interactions, making it a valuable tool in drug discovery.[11]

Experimental Protocols

Protocol 1: General Procedure for Characterizing ATP Binding to a Protein Kinase using this compound

This protocol is adapted from a method for characterizing the binding of ATP to eukaryotic protein kinases.[7]

Materials:

  • Purified protein kinase of interest

  • This compound stock solution (e.g., 1 mM in a suitable buffer)

  • Assay buffer (e.g., Tris-HCl buffer at a specific pH, with or without MgCl₂)

  • Spectrofluorometer with excitation and emission monochromators

  • Cuvette or microplate reader

Procedure:

  • Prepare the protein solution: Dilute the purified protein kinase to the desired concentration (e.g., 1-10 µM) in the assay buffer.

  • Blank Measurement: Record the fluorescence spectrum of the assay buffer alone to determine the background fluorescence.

  • This compound Spectrum: Add this compound to the assay buffer to a final concentration of approximately 1-5 µM. Excite the sample at 410 nm and record the emission spectrum from 500 nm to 600 nm. The emission maximum should be around 561 nm in an aqueous solution.[2]

  • Protein-TNP-ATP Binding: To a fresh sample of the protein solution, add this compound to the same final concentration as in step 3.

  • Fluorescence Measurement: Immediately after adding this compound, excite the sample at 410 nm and record the emission spectrum from 500 nm to 600 nm. Binding of this compound to the protein will typically result in an increase in fluorescence intensity and a blue shift in the emission maximum (e.g., to around 540-550 nm).[7]

  • Competition Assay (Optional): To confirm that this compound is binding to the ATP-binding site, perform a competition experiment. To the protein-TNP-ATP complex, add increasing concentrations of unlabeled ATP and monitor the decrease in this compound fluorescence.

Protocol 2: Steady-State FRET Measurement for Distance Determination

This protocol outlines the steps for a steady-state FRET experiment to measure the distance between a donor fluorophore on a protein and bound this compound.

Materials:

  • Purified protein labeled with a suitable donor fluorophore (e.g., a cysteine-reactive dye)

  • This compound stock solution

  • Assay buffer

  • Spectrofluorometer

Procedure:

  • Donor Emission Spectrum: Prepare a sample of the donor-labeled protein in the assay buffer. Excite the donor at its maximum excitation wavelength and record the emission spectrum. This is the "donor-only" spectrum (ID).

  • Donor-Acceptor Sample: To the same sample, add this compound to a concentration that ensures saturation of the binding site.

  • FRET Measurement: Excite the donor fluorophore at the same wavelength as in step 1 and record the emission spectrum. This spectrum will show the quenched donor fluorescence (IDA) and the sensitized emission of the acceptor (this compound), if it is fluorescent upon FRET.

  • Calculate FRET Efficiency (E): The FRET efficiency can be calculated from the quenching of the donor fluorescence using the following equation:[12] E = 1 - (IDA / ID) Where IDA and ID are the integrated fluorescence intensities of the donor in the presence and absence of the acceptor, respectively.

  • Calculate the Distance (r): Once the FRET efficiency (E) is determined, the distance (r) between the donor and acceptor can be calculated using the Förster equation, provided the Förster distance (R₀) for the donor-TNP-ATP pair is known: r = R₀ * [(1/E) - 1]1/6

Mandatory Visualizations

FRET_Principle D_ground D (S0) D_excited D* (S1) D_ground->D_excited Absorption D_excited->D_ground Fluorescence A_ground A (S0) D_excited->A_ground Energy Transfer A_excited A* (S1) A_excited->A_ground Fluorescence Excitation Excitation (Light) FRET FRET (Non-radiative) Donor_Emission Donor Fluorescence Acceptor_Emission Acceptor Fluorescence

Caption: Principle of Förster Resonance Energy Transfer (FRET).

Experimental_Workflow start Start prep_protein Prepare Donor-Labeled Protein start->prep_protein measure_donor Measure Donor-Only Fluorescence (ID) prep_protein->measure_donor add_tnp_atp Add this compound (Acceptor) measure_donor->add_tnp_atp measure_fret Measure Donor Fluorescence in Presence of Acceptor (IDA) add_tnp_atp->measure_fret calc_efficiency Calculate FRET Efficiency (E) measure_fret->calc_efficiency calc_distance Calculate Distance (r) calc_efficiency->calc_distance end End calc_distance->end

Caption: Experimental workflow for FRET-based distance measurement.

NaK_ATPase_Cycle E1_ATP E1-ATP Cytoplasmic Na+ binding E1P_Na E1P(3Na+) Na+ occluded E1_ATP->E1P_Na ATP Hydrolysis E2P_Na E2P Extracellular Na+ release E1P_Na->E2P_Na Conformational Change (FRET detectable) E2_K E2(2K+) Extracellular K+ binding E2P_Na->E2_K Dephosphorylation E1_K E1-ATP(2K+) K+ occluded E2_K->E1_K ATP Binding E1_K->E1_ATP K+ release & Conformational Change

Caption: Conformational cycle of Na+/K+-ATPase.

Conclusion

This compound is a valuable tool for investigating molecular distances and conformational dynamics in a wide range of biological systems. Its use as a FRET acceptor provides a means to probe the intricate workings of ATP-dependent proteins at the nanoscale. The protocols and information provided in these application notes are intended to serve as a guide for researchers to design and execute robust FRET experiments, ultimately contributing to a deeper understanding of fundamental biological processes and facilitating the development of novel therapeutics.

References

Application Notes and Protocols for TNP-ATP Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2',3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) binding assay is a robust and sensitive method used to study the interaction between ATP and various proteins, including kinases, ATPases, and other nucleotide-binding proteins.[1][2] This fluorescent analog of ATP allows for real-time monitoring of binding events, making it a valuable tool in basic research and drug discovery for determining binding affinities, dissociation constants, and for screening potential inhibitors.[2] When unbound in an aqueous solution, this compound exhibits weak fluorescence.[1][2] However, upon binding to the hydrophobic environment of an ATP-binding pocket in a protein, its fluorescence intensity increases significantly, and the emission maximum undergoes a blue shift.[2][3] This change in fluorescence is the principle upon which the assay is based.

Principle of the Assay

The this compound binding assay relies on the environmentally sensitive fluorescence of the TNP moiety. In a polar aqueous environment, the fluorescence of this compound is quenched. When this compound binds to the typically more hydrophobic ATP-binding site of a protein, it is shielded from the aqueous solvent, leading to a significant enhancement of its fluorescence signal and a shift of the emission peak to a shorter wavelength (blue shift).[2][3] The magnitude of the fluorescence change is directly proportional to the amount of this compound bound to the protein. This relationship allows for the quantitative determination of binding parameters.

The key spectral properties of this compound are:

  • Excitation Wavelengths: 408 nm and 470 nm[1][4]

  • Emission Wavelength in Water: ~561 nm[1][2]

  • Emission Wavelength when Bound to Protein: Blue-shifted (e.g., ~538 nm)[5]

Experimental Protocols

This section provides detailed methodologies for performing this compound binding assays in two common formats: a standard cuvette-based assay and a higher-throughput microplate-based assay.

Reagent Preparation
  • Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 7.5, containing 50 mM NaCl. The pH should be carefully controlled as it can influence the fluorescence of this compound.[5][6]

  • This compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in double-distilled water. Adjust the pH to 7.0. Store the stock solution protected from light at -20°C.[5] Care should be taken to minimize light exposure of the this compound solutions.[5]

  • Protein Solution: Prepare the protein of interest in the assay buffer. The concentration will depend on the binding affinity but typically ranges from 1 to 10 µM. It is crucial to know the accurate concentration of the active protein.

  • Competitor/Inhibitor Stock Solutions: For competition assays, dissolve the competitor (e.g., ATP, ADP, or a test compound) in the assay buffer at a high concentration.

Cuvette-Based Direct Binding Assay

This protocol is suitable for detailed characterization of binding interactions.

  • Instrument Setup: Set the fluorescence spectrophotometer to excite at 410 nm and record the emission spectrum from 500 nm to 600 nm.[3]

  • Blank Measurement: To a quartz cuvette, add 2 mL of assay buffer and a small magnetic stir bar. Place the cuvette in the fluorometer and record the background fluorescence.

  • This compound Spectrum: Add this compound to the cuvette to a final concentration of 1-5 µM.[3] Mix gently and record the fluorescence spectrum of free this compound. The emission maximum should be around 561 nm.[1][2]

  • Titration with Protein: Add increasing concentrations of the protein of interest to the cuvette. After each addition, allow the system to equilibrate (typically a few minutes) and record the fluorescence spectrum.

  • Data Acquisition: Record the fluorescence intensity at the new emission maximum (which will be blue-shifted) for each protein concentration.

Microplate-Based High-Throughput Assay

This format is ideal for screening compound libraries or testing multiple conditions.

  • Instrument Setup: Use a microplate reader with fluorescence capabilities. Set the excitation wavelength to 410 nm and the emission wavelength to the predetermined peak of the protein-bound this compound (e.g., 538 nm).[5] Alternatively, an emission scan from 500-600 nm can be performed.[3]

  • Plate Preparation:

    • Control Wells: In triplicate, add assay buffer and this compound (final concentration e.g., 5 µM) to wells for the "this compound alone" control.

    • Protein-TNP-ATP Complex Wells: In triplicate, add the protein solution and this compound to wells.

    • Competition Wells: In triplicate, add the protein, this compound, and varying concentrations of the competitor (e.g., ATP or test compound).

  • Incubation: Gently shake the plate for a few minutes at room temperature to allow the binding to reach equilibrium.

  • Measurement: Read the fluorescence intensity of each well.

Data Presentation and Analysis

Quantitative data from this compound binding assays should be summarized in clearly structured tables for easy comparison.

Table 1: Determination of Dissociation Constant (Kd) for Protein-TNP-ATP Interaction
Protein Concentration (µM)Fluorescence Intensity (Arbitrary Units)
0150
0.5350
1.0520
2.0780
4.01100
6.01350
8.01500
10.01600

The dissociation constant (Kd) can be determined by plotting the change in fluorescence intensity as a function of the protein concentration and fitting the data to a one-site binding equation using non-linear regression analysis software like GraphPad Prism.[3] The equation for saturation binding is: Y = Bmax * X / (Kd + X) where Y is the observed fluorescence, Bmax is the maximum fluorescence at saturation, X is the protein concentration, and Kd is the dissociation constant.

Table 2: Competitive Binding Assay for Determining IC50 and Ki
Competitor (ATP) Concentration (µM)Fluorescence Intensity (Arbitrary Units)% Inhibition
015500
0.114507.1
1120025.0
1075053.6
10030089.3
100016099.3

The IC50 value (the concentration of competitor that displaces 50% of the bound this compound) can be determined by plotting the fluorescence intensity against the logarithm of the competitor concentration. The inhibitor constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of this compound and Kd is the dissociation constant of this compound.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflows.

TNP_ATP_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, This compound, and Protein Blank Measure Blank (Buffer Only) Reagents->Blank 1. Free_TNP Measure Fluorescence of Free this compound Blank->Free_TNP 2. Titration Titrate with Protein or Competitor Free_TNP->Titration 3. Equilibrate Allow for Equilibration Titration->Equilibrate 4. Measure Measure Fluorescence Change Equilibrate->Measure 5. Plot Plot Fluorescence vs. Concentration Measure->Plot 6. Fit Fit Data to Binding Model Plot->Fit 7. Calculate Calculate Kd or Ki Fit->Calculate 8.

Caption: Workflow for a typical this compound binding assay.

Competition_Assay_Logic cluster_binding Binding Equilibria Protein Protein Protein_TNP_ATP Protein-TNP-ATP Complex (High Fluorescence) Protein->Protein_TNP_ATP Protein_Competitor Protein-Competitor Complex (No Fluorescence Signal) Protein->Protein_Competitor TNP_ATP This compound (Fluorescent) TNP_ATP->Protein_TNP_ATP Competitor Competitor (e.g., ATP, Inhibitor) Competitor->Protein_TNP_ATP Displaces this compound, Decreasing Fluorescence Competitor->Protein_Competitor

Caption: Principle of the competitive this compound binding assay.

References

Application Notes & Protocols: Quantifying Protein-ATP Interactions with TNP-ATP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-ATP interactions is fundamental to understanding cellular signaling, enzyme kinetics, and for the development of novel therapeutics, particularly in the field of kinase inhibitors.[1] 2',3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) is a fluorescent analog of ATP that serves as a powerful tool for characterizing these interactions.[2][3] In an aqueous environment, this compound exhibits weak fluorescence. However, upon binding to the nucleotide-binding pocket of a protein, its fluorescence intensity increases significantly, and the emission maximum undergoes a blue shift.[1][2][3] This change in fluorescence provides a direct method to monitor binding events, determine binding affinities (dissociation constants, Kd), and screen for competitive inhibitors.[1][4][5]

These application notes provide detailed protocols for utilizing this compound in fluorescence-based assays to quantify protein-ATP interactions, including methods for determining dissociation constants and performing inhibitor screening.

Principle of the Assay

The this compound binding assay is based on the environmentally sensitive fluorescence of the TNP moiety.

  • Unbound State: In a polar aqueous solution, this compound has a low fluorescence quantum yield.[2]

  • Bound State: When this compound binds to the often more hydrophobic ATP-binding pocket of a protein, the local environment becomes less polar. This leads to a significant increase in fluorescence intensity (3 to 5-fold or more) and a blue shift in the emission wavelength maximum (typically from ~561 nm to ~540 nm).[1][2]

  • Competition: The binding of this compound is specific to the ATP-binding pocket. The addition of a competitive ligand, such as ATP or a small molecule inhibitor, will displace the bound this compound, resulting in a decrease in fluorescence. This principle is used to determine the binding affinity of non-fluorescent competitors.[1][2][5]

cluster_0 Unbound State cluster_1 Bound State cluster_2 Competition TNP_ATP_free This compound Protein_free Protein Complex Protein-TNP-ATP Complex TNP_ATP_free->Complex Binding Fluorescence_low Low Fluorescence Fluorescence_high High Fluorescence (Blue Shift) Complex->Fluorescence_high Results in TNP_ATP_displaced This compound Complex->TNP_ATP_displaced Displacement Inhibitor ATP/Inhibitor Protein_bound Protein-Inhibitor Complex Fluorescence_low2 Low Fluorescence

Caption: Principle of the this compound fluorescence binding assay.

Quantitative Data Summary

The dissociation constant (Kd) is a measure of the binding affinity between a protein and a ligand. A lower Kd value indicates a higher binding affinity. The following table summarizes Kd values for this compound and ATP with various proteins as reported in the literature. It is important to note that this compound often binds with a higher affinity (lower Kd) than ATP to the same protein.[3][6]

ProteinOrganismKd (this compound) (µM)Kd (ATP) (µM)Kd Ratio (ATP/TNP-ATP)
PhoQcatEscherichia coli294 ± 33412 ± 72~1.4
CASK CaM-kinase domainHomo sapiens~1--
ZmCDKA;1Zea mays7.0 ± 2.5--

Data compiled from references[1][4][5]. This table is for illustrative purposes; researchers should determine the Kd for their specific protein and conditions.

Experimental Protocols

Protocol 1: Determination of this compound Binding and Emission Scan

This protocol is designed to confirm the binding of this compound to a protein of interest by observing the change in fluorescence intensity and emission spectrum.

Materials:

  • Protein of interest in a suitable buffer (e.g., Tris-HCl, HEPES)

  • This compound stock solution (e.g., 1 mM in buffer)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl)[5]

  • Spectrofluorometer (cuvette-based or microplate reader)

Procedure (Cuvette-based):

  • Prepare a "this compound only" control: In a quartz cuvette, add assay buffer to a final volume of 2 mL. Add this compound to a final concentration of 1 µM.

  • Acquire the control spectrum: Place the cuvette in the spectrofluorometer. Set the excitation wavelength to 410 nm and scan the emission from 500 nm to 600 nm.[1][4] Record the emission maximum, which should be around 561 nm.[2]

  • Prepare the protein-TNP-ATP sample: In a separate cuvette, add the protein of interest to a final concentration of 1 µM in a final volume of 2 mL of assay buffer. Add this compound to a final concentration of 1 µM.

  • Acquire the sample spectrum: Immediately place the cuvette in the spectrofluorometer and acquire the emission spectrum using the same settings as the control.

  • Analyze the data: Compare the emission spectra of the "this compound only" control and the protein-TNP-ATP sample. A significant increase in fluorescence intensity and a blue shift of the emission maximum (e.g., to ~540 nm) indicates binding.[1]

start Start prep_control Prepare 'this compound only' Control (1 µM this compound in Buffer) start->prep_control scan_control Scan Emission Spectrum (Excitation: 410 nm, Emission: 500-600 nm) prep_control->scan_control record_control Record Emission Max (~561 nm) scan_control->record_control prep_sample Prepare Protein-TNP-ATP Sample (1 µM Protein, 1 µM this compound) record_control->prep_sample scan_sample Scan Emission Spectrum (Same Settings) prep_sample->scan_sample record_sample Record Emission Max (~540 nm) scan_sample->record_sample compare Compare Spectra: Intensity Increase? Blue Shift? record_sample->compare binding Binding Confirmed compare->binding Yes no_binding No/Weak Binding compare->no_binding No end End binding->end no_binding->end start Start prepare_reagents Prepare Protein-TNP-ATP Mix (Fixed Concentrations) start->prepare_reagents prepare_inhibitor Prepare Inhibitor Serial Dilutions prepare_reagents->prepare_inhibitor add_to_plate Add Mix and Inhibitor Dilutions to Plate prepare_inhibitor->add_to_plate incubate Incubate to Reach Equilibrium add_to_plate->incubate measure_fluorescence Measure Fluorescence Intensity incubate->measure_fluorescence plot_data Plot Fluorescence vs. [Inhibitor] measure_fluorescence->plot_data fit_curve Fit Data to Determine IC50 plot_data->fit_curve calculate_ki Calculate Ki using Cheng-Prusoff Equation fit_curve->calculate_ki end End calculate_ki->end

References

Application Notes and Protocols for Utilizing TNP-ATP in Enzyme Kinetics and Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) is a fluorescent analog of adenosine triphosphate (ATP) that serves as a powerful tool for investigating the kinetics and inhibition of ATP-utilizing enzymes.[1][2] Its utility stems from the environmentally sensitive fluorescence of the trinitrophenyl (TNP) moiety. In an aqueous environment, this compound exhibits a fluorescence emission maximum at approximately 561 nm when excited at 408 or 470 nm.[1][2][3] Upon binding to the typically more hydrophobic environment of an enzyme's ATP-binding pocket, a significant increase in fluorescence intensity and a blue shift in the emission maximum (to around 540-550 nm) are observed.[1][4] This spectral change provides a direct and continuous method to monitor enzyme-ligand interactions, making it an invaluable probe for a variety of studies.

These application notes provide a comprehensive overview and detailed protocols for the effective use of this compound in characterizing enzyme kinetics and identifying and characterizing inhibitors.

Key Applications

  • Determination of Binding Affinity (Kd): Quantify the dissociation constant of this compound and, by extension, ATP to an enzyme.[1]

  • Enzyme Kinetics (Km and Vmax): Although this compound is often a slow substrate, its hydrolysis can be monitored to determine Michaelis-Menten constants.[1]

  • Inhibition Studies (Ki and IC50): Characterize the potency and mechanism of enzyme inhibitors by monitoring the displacement of bound this compound.[1]

  • High-Throughput Screening (HTS): The fluorescence-based readout is amenable to microplate formats for screening large compound libraries.[5]

  • Elucidation of Allosteric Regulation: Investigate how the binding of allosteric modulators affects the enzyme's affinity for ATP.

Data Presentation: Quantitative Parameters of this compound Interactions with Various Enzymes

The following table summarizes key quantitative data from studies utilizing this compound with different enzymes, providing a reference for expected binding affinities and inhibition constants.

Enzyme/ProteinOrganism/SystemParameterValueMethodReference
CheA (Histidine Kinase)Escherichia coliKd (this compound)Micromolar rangeFluorescence Titration[6]
CheA (Histidine Kinase)Escherichia coliKi (this compound)< 1 µMAutophosphorylation Assay[6]
P2X2/3 ReceptorRat/HumanIC50 (this compound)3-6 nMElectrophysiology/Ca2+ Imaging[7]
P2X3 Receptor (WT)HumanIC50 (this compound)1.33 ± 0.58 nMElectrophysiology[8]
P2X3 Receptor (K113A)HumanIC50 (this compound)25.4 ± 1.7 nMElectrophysiology[8]
P2X3 Receptor (R204A)HumanIC50 (this compound)23.3 ± 10.0 nMElectrophysiology[8]
PhoQ (Catalytic Domain)Salmonella entericaKd (this compound)~294 µMFluorescence Titration[5]
CASK (CaM-Kinase Domain)HumanKthis compound~1 µMFluorescence Titration[9]
ZmCDKA;1Zea maysKthis compound7.0 ± 2.5 µMFluorescence Titration[9]

Visualization of Key Processes

Mechanism of this compound Fluorescence Enhancement

cluster_0 Aqueous Environment cluster_1 Enzyme Binding Pocket (Hydrophobic) TNP_ATP_aq This compound Excitation_aq Excitation (408 nm) TNP_ATP_aq->Excitation_aq Absorption TNP_ATP_bound Enzyme-TNP-ATP Complex TNP_ATP_aq->TNP_ATP_bound Binding to Enzyme Emission_aq Weak Emission (~561 nm) Excitation_aq->Emission_aq Fluorescence Excitation_bound Excitation (408 nm) TNP_ATP_bound->Excitation_bound Absorption Emission_bound Strong Emission (Blue-shifted, ~540 nm) Excitation_bound->Emission_bound Fluorescence cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffers, Enzyme, and this compound Stock Setup Add Buffer and Enzyme to Cuvette/Plate Reagents->Setup Baseline Measure Baseline Fluorescence of Enzyme Setup->Baseline Addition Add this compound Baseline->Addition Binding Monitor Fluorescence Increase (Binding Signal) Addition->Binding Titration Titrate with Enzyme or this compound (for Kd determination) Binding->Titration Option 1 Competition Add Competitor (ATP or Inhibitor) (for Ki/IC50 determination) Binding->Competition Option 2 Analysis Curve Fitting and Parameter Calculation Titration->Analysis Displacement Monitor Fluorescence Decrease (Displacement Signal) Competition->Displacement Displacement->Analysis

References

Application Notes and Protocols for High-Throughput Screening Assays Using TNP-ATP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) is a fluorescent analog of adenosine triphosphate (ATP) that serves as a powerful tool in high-throughput screening (HTS) for the discovery of novel inhibitors of ATP-binding proteins.[1][2][3] this compound itself exhibits weak fluorescence in aqueous solutions; however, upon binding to the ATP pocket of a protein, its fluorescence intensity increases significantly, and the emission maximum undergoes a blue shift.[1][2][4] This property forms the basis of sensitive and robust HTS assays to identify compounds that compete with this compound for binding to the target protein, leading to a measurable decrease in fluorescence.

These application notes provide an overview of the principles and protocols for utilizing this compound in HTS assays, particularly focusing on competitive displacement assays for identifying inhibitors of kinases and other ATP-binding proteins.

Principle of the this compound Displacement Assay

The this compound displacement assay is a competitive binding assay. The fundamental principle relies on the change in fluorescence of this compound upon binding to a target protein. In the absence of a competitive inhibitor, this compound binds to the ATP-binding site of the protein, resulting in a high fluorescence signal. When a compound that also binds to the ATP pocket is introduced, it displaces this compound, causing the fluorescent probe to be released into the aqueous environment. This displacement leads to a decrease in fluorescence intensity, which is proportional to the affinity of the test compound for the ATP-binding site. This method is particularly useful for screening large compound libraries to identify potential inhibitors.[1][3]

Key Applications

This compound-based HTS assays are versatile and can be adapted for various ATP-binding proteins, including:

  • Protein Kinases: Identifying inhibitors of bacterial histidine kinases and eukaryotic protein kinases.[1][3][5]

  • ATPases: Screening for modulators of ATPases, such as Na+/K+ ATPase.[2][6]

  • Helicases: Identifying inhibitors of DNA and RNA helicases.[1]

  • Other ATP-Binding Proteins: Studying nucleotide binding to a wide range of proteins with ATP-binding domains.[1][2]

Spectral Properties of this compound

Understanding the fluorescence properties of this compound is crucial for assay development and data interpretation.

PropertyValueReference
Excitation Wavelength (λex)~408-410 nm[2][4][7]
Emission Wavelength (λem) in aqueous solution~561 nm[2][4]
Emission Wavelength (λem) when protein-boundBlue-shifted (e.g., ~530-560 nm)[2][4]

Experimental Workflow for a this compound Displacement HTS Assay

The following diagram illustrates a typical workflow for a high-throughput screening campaign using a this compound displacement assay.

HTS_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis cluster_validation Hit Validation reagent_prep Reagent Preparation (Target Protein, this compound, Buffers, Test Compounds) plate_prep Assay Plate Preparation (Addition of Controls & Test Compounds) reagent_prep->plate_prep protein_add Addition of Target Protein plate_prep->protein_add tnp_atp_add Addition of This compound protein_add->tnp_atp_add incubation Incubation tnp_atp_add->incubation readout Fluorescence Reading (Plate Reader) incubation->readout data_analysis Data Analysis (Z'-factor, IC50 determination) readout->data_analysis hit_id Hit Identification data_analysis->hit_id hit_confirm Hit Confirmation (Dose-Response) hit_id->hit_confirm secondary_assay Secondary Assays hit_confirm->secondary_assay

Caption: High-throughput screening workflow using the this compound displacement assay.

Detailed Protocols

Protocol 1: Determination of this compound Binding Affinity (Kd) to a Target Protein

This protocol is essential for characterizing the interaction between this compound and the target protein before proceeding to a competitive screening assay.

Materials:

  • Purified target protein

  • This compound stock solution (e.g., 1 mM in assay buffer)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl)[1]

  • Fluorometer or microplate reader with fluorescence capabilities

  • Low-volume black microplates (e.g., 384-well)

Methodology:

  • Prepare a constant concentration of this compound: Dilute the this compound stock solution in the assay buffer to a final concentration that is below or near the expected Kd (e.g., 150 µM as a starting point).[1]

  • Titrate the target protein: Prepare a serial dilution of the target protein in the assay buffer.

  • Mix components: In a microplate, add a fixed volume of the this compound solution to each well. Then, add increasing concentrations of the target protein to the respective wells. Include a control well with this compound only (no protein).

  • Incubate: Gently shake the plate for 10 minutes at room temperature to allow the binding to reach equilibrium.[1]

  • Measure fluorescence: Read the fluorescence intensity using an excitation wavelength of ~410 nm and an emission wavelength of ~540 nm.[5][7]

  • Data Analysis: Subtract the background fluorescence of this compound alone from all readings. Plot the change in fluorescence as a function of the protein concentration. Fit the data to a one-site binding equation to determine the dissociation constant (Kd).

Protocol 2: High-Throughput Screening for Inhibitors using this compound Displacement

This protocol outlines the steps for screening a compound library for inhibitors of a target ATP-binding protein.

Materials:

  • Purified target protein

  • This compound stock solution

  • Assay Buffer

  • Compound library dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., unlabeled ATP or a known inhibitor)[1]

  • Negative control (e.g., DMSO)

  • Fluorometer or microplate reader

  • Low-volume black microplates

Methodology:

  • Assay Plate Preparation:

    • Dispense a small volume (e.g., 0.5 µL) of each test compound from the library into the wells of a microplate.[1]

    • Add the negative control (e.g., DMSO) to a set of wells.

    • Add the positive control (e.g., a high concentration of ATP) to another set of wells.[1]

  • Add Target Protein and this compound: Prepare a pre-mixture of the target protein and this compound in the assay buffer at concentrations optimized from the binding affinity determination (e.g., protein concentration at its Kd and this compound at a concentration that gives a robust signal). Dispense this mixture into all wells of the assay plate.

  • Incubation: Gently shake the plate for 10-30 minutes at room temperature.

  • Measure Fluorescence: Read the fluorescence intensity as described in Protocol 1.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound using the signals from the positive and negative controls.

    • Determine the Z'-factor to assess the quality and robustness of the assay.[1] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

    • Identify "hits" as compounds that show inhibition above a certain threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).

Data Presentation

Table 1: Example Binding Affinities Determined Using this compound Assays
Target ProteinLigandDissociation Constant (Kd)Reference
PhoQ catalytic domain (PhoQcat)This compound~300 µM[1]
PhoQ catalytic domain (PhoQcat)ATP412 ± 72 µM[1]
CASK Kinase DomainThis compound~1 µM[8]
ZmCDKA;1This compound7.0 ± 2.5 µM[8]

Signaling Pathway and Logical Relationship Diagrams

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound assays.

TNP_ATP_Binding_Principle cluster_free cluster_bound TNP_ATP_free This compound Fluorescence_low Low Fluorescence TNP_ATP_free->Fluorescence_low Complex Protein-TNP-ATP Complex TNP_ATP_free->Complex Protein Protein Protein->Complex Fluorescence_high High Fluorescence Complex->Fluorescence_high

Caption: Principle of fluorescence change upon this compound binding to a protein.

Competitive_Displacement_Assay Protein_TNP_ATP Protein-TNP-ATP Complex (High Fluorescence) Protein_Inhibitor Protein-Inhibitor Complex Protein_TNP_ATP->Protein_Inhibitor + Inhibitor Free_TNP_ATP Free this compound (Low Fluorescence) Protein_TNP_ATP->Free_TNP_ATP Displacement Inhibitor Inhibitor (Test Compound) Inhibitor->Protein_Inhibitor

Caption: Logical diagram of the this compound competitive displacement assay.

Conclusion

This compound-based fluorescence assays provide a robust, sensitive, and cost-effective method for high-throughput screening of inhibitors for a wide range of ATP-binding proteins.[1][3] The simplicity of the mix-and-read format makes it highly amenable to automation and large-scale screening campaigns in drug discovery. Careful assay optimization, including the determination of binding affinities and appropriate controls, is critical for the success of these screens.

References

Application Notes and Protocols: TNP-ATP in Fluorescence Microscopy for Protein Localization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) is a fluorescent analog of adenosine triphosphate (ATP) that serves as a powerful tool for investigating the interaction of ATP with various proteins.[1][2] By replacing the natural nucleotide, this compound allows for the visualization and characterization of ATP-binding proteins, providing insights into their localization, conformation, and function.[1][2] When this compound binds to a protein, its fluorescence properties, such as intensity and emission wavelength, are altered, making it a sensitive probe for studying these interactions.[1] This document provides detailed application notes and protocols for the use of this compound in fluorescence microscopy for protein localization and related biochemical assays.

Properties of this compound

This compound's utility stems from its distinct spectral properties that are sensitive to its local environment. In an aqueous solution, this compound exhibits weak fluorescence. However, upon binding to the hydrophobic environment of a protein's ATP-binding pocket, its fluorescence intensity increases significantly, and the emission maximum undergoes a blue shift (a shift to a shorter wavelength).[1][2][3] This environment-sensitive fluorescence is the key to its application in protein binding studies.

Spectral Characteristics
PropertyValue (in aqueous solution)Value (bound to protein)Reference
Excitation Wavelength (λex)408 nm and 470 nm~410 nm[1][2][4]
Emission Wavelength (λem)561 nmBlue-shifted (e.g., 530-550 nm)[1][2][3]
Fluorescence IntensityWeak3- to 5-fold increase[2][3]
Binding Affinity

This compound often binds to ATP-binding proteins with a higher affinity than ATP itself.[1][5] This enhanced affinity can be advantageous for detection but must be considered when interpreting results and extrapolating to the protein's interaction with native ATP. Dissociation constants (Kd) for this compound typically range from the nanomolar to the micromolar level.[6][7]

Protein/EnzymeKd for ATPKd for this compoundReference
CheA (Histidine Kinase)~500 µM~1 µM[5]
CASK (CaM-kinase domain)-7.0 ± 2.5 μM[8]
Selenophosphate Synthetase (SPS)-Two binding sites reported[7]
TrwB (ATPase)Much lower affinityHigh affinity[7]

Applications in Research and Drug Development

This compound is a versatile tool with several applications in basic research and drug discovery:

  • Protein Localization: Its fluorescence allows for the visualization of ATP-binding proteins within cells and tissues using fluorescence microscopy.[1][2]

  • Binding Assays: Changes in fluorescence upon binding can be used to determine binding affinities (Kd) and stoichiometries.[1][2]

  • Enzyme Kinetics: It can be used to study the kinetics of ATP-dependent enzymes, including determining the Michaelis constant (Km) and inhibitor dissociation constants (Ki and IC50).[1]

  • High-Throughput Screening (HTS): The fluorescence properties of this compound are amenable to HTS assays for screening compound libraries to identify inhibitors of ATP-binding proteins.[3][9]

  • Förster Resonance Energy Transfer (FRET): this compound can act as a FRET acceptor to measure conformational changes and distances within proteins.[1][2]

Experimental Protocols

Protocol 1: Determination of Protein-TNP-ATP Binding Affinity using Fluorescence Spectroscopy

This protocol describes a standard cuvette-based assay to measure the binding of this compound to a purified protein.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., Tris-HCl)

  • This compound stock solution (e.g., 1 mM in water, pH 7.0)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl)

  • Spectrofluorometer

  • Magnetic stir bar and stirrer

  • Quartz cuvettes

Procedure:

  • Prepare a blank sample: In a cuvette, add the assay buffer and a magnetic stir bar.

  • Set up the spectrofluorometer: Set the excitation wavelength to 410 nm and scan the emission from 500 nm to 600 nm.[3]

  • Measure background fluorescence: Add this compound to the cuvette to a final concentration of 1-5 µM.[3] Record the fluorescence emission spectrum. The peak should be at approximately 561 nm.[3]

  • Titrate with protein: Prepare a series of solutions with a fixed concentration of this compound (e.g., 1 µM) and increasing concentrations of the protein of interest.

  • Measure fluorescence enhancement: For each protein concentration, record the fluorescence emission spectrum. Observe the increase in fluorescence intensity and the blue shift in the emission maximum (e.g., to around 540 nm).[3]

  • Data Analysis:

    • Subtract the background fluorescence of this compound alone from the fluorescence intensity of the protein-TNP-ATP samples.

    • Plot the change in fluorescence intensity as a function of the protein concentration.

    • Fit the resulting saturation curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Diagram: Workflow for this compound Binding Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_protein Prepare purified protein solution setup_spectro Set up spectrofluorometer (Ex: 410 nm, Em: 500-600 nm) prep_protein->setup_spectro prep_tnpatp Prepare this compound stock solution measure_bg Measure background fluorescence of this compound alone prep_tnpatp->measure_bg prep_buffer Prepare assay buffer prep_buffer->setup_spectro setup_spectro->measure_bg titrate Titrate fixed [this compound] with increasing [Protein] measure_bg->titrate measure_signal Record fluorescence spectra for each protein concentration titrate->measure_signal subtract_bg Subtract background fluorescence measure_signal->subtract_bg plot_data Plot ΔFluorescence vs. [Protein] subtract_bg->plot_data fit_curve Fit saturation curve to determine Kd plot_data->fit_curve

Caption: Workflow for determining protein-TNP-ATP binding affinity.

Protocol 2: In Situ Localization of ATP-Binding Proteins using Fluorescence Microscopy

This protocol provides a general guideline for labeling and visualizing ATP-binding proteins in fixed cells.

Materials:

  • Cells cultured on coverslips

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • This compound solution (10-100 µM in PBS)

  • Wash buffer (PBS)

  • Mounting medium with DAPI

  • Fluorescence microscope with appropriate filter sets (e.g., for DAPI and a green/yellow channel for this compound)

Procedure:

  • Cell Culture and Fixation:

    • Grow cells to the desired confluency on sterile coverslips.

    • Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Blocking:

    • Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.

  • This compound Labeling:

    • Incubate the cells with this compound solution (10-100 µM) for 1-2 hours at room temperature in the dark. The optimal concentration and incubation time should be determined empirically.

  • Washing:

    • Wash the cells three times with PBS to remove unbound this compound.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

    • Image the cells using a fluorescence microscope. Use the DAPI channel to locate the nuclei and a channel suitable for this compound fluorescence (excitation ~408 nm, emission ~540 nm) to visualize the localization of the labeled proteins.

Diagram: Experimental Workflow for Protein Localization

G start Start: Cells on coverslip fix Fixation (4% PFA, 15 min) start->fix wash1 Wash (PBS) fix->wash1 permeabilize Permeabilization (0.1% Triton X-100, 10 min) wash1->permeabilize wash2 Wash (PBS) permeabilize->wash2 block Blocking (1% BSA, 30 min) wash2->block label This compound Labeling (10-100 µM, 1-2 hr) block->label wash3 Wash (PBS) label->wash3 mount Mount with DAPI wash3->mount image Fluorescence Microscopy mount->image

Caption: Workflow for localizing ATP-binding proteins with this compound.

Protocol 3: Förster Resonance Energy Transfer (FRET) Microscopy

This compound can serve as a FRET acceptor when paired with a suitable donor fluorophore (e.g., a fluorescent protein like CFP or a fluorescently labeled antibody). This allows for the study of protein-protein interactions or conformational changes that bring the donor and this compound into close proximity (<10 nm).

Principle:

If a donor fluorophore is excited and is in close proximity to this compound, it can transfer its excitation energy non-radiatively to the this compound, which then fluoresces. This "sensitized emission" from the acceptor is the hallmark of FRET.

General Procedure:

  • Sample Preparation: Prepare cells expressing a donor-labeled protein of interest (e.g., a CFP-fusion protein).

  • This compound Incubation: Incubate the live or fixed and permeabilized cells with this compound as described in Protocol 2.

  • Image Acquisition:

    • Acquire an image using the donor excitation and emission filters (Donor channel).

    • Acquire an image using the acceptor excitation and emission filters (Acceptor channel).

    • Acquire a FRET image by exciting at the donor's excitation wavelength and detecting at the acceptor's emission wavelength (FRET channel).

  • FRET Analysis:

    • Correct for spectral bleed-through (crosstalk) from the donor emission into the FRET channel and direct excitation of the acceptor by the donor excitation wavelength.

    • Calculate a corrected FRET (cFRET) or normalized FRET (nFRET) index to quantify the FRET efficiency. Various software packages and plugins are available for this analysis.

Diagram: Signaling Pathway Example - Kinase Activation

G ligand Ligand receptor Receptor ligand->receptor kinase Protein Kinase (Inactive) receptor->kinase active_kinase Protein Kinase (Active) kinase->active_kinase Conformational change atp ATP atp->active_kinase Binds to active site tnp_atp This compound (Fluorescent Probe) tnp_atp->active_kinase Binds & Fluoresces substrate Substrate Protein active_kinase->substrate Catalyzes phosphorylation p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response p_substrate->response

Caption: this compound can probe the ATP-binding step in a kinase cascade.

Considerations and Limitations

  • Higher Affinity: As this compound can bind more tightly than ATP, competition experiments with excess unlabeled ATP are recommended to confirm binding to the ATP-binding site.[1][5]

  • Environmental Sensitivity: The fluorescence of this compound is sensitive to pH, polarity, and viscosity.[1][10] These factors should be controlled in experiments.

  • Inner Filter Effects: At concentrations above 1 µM, inner filter effects can cause non-linearity in fluorescence intensity.[2] It is advisable to work with lower concentrations or apply correction factors.

  • Not a Substrate: In some cases, this compound acts as an inhibitor and is not hydrolyzed by the enzyme, which can be an advantage for binding studies but a limitation for activity assays.[5]

Conclusion

This compound is a valuable fluorescent probe for the study of ATP-binding proteins. Its environment-sensitive fluorescence provides a robust signal for localizing these proteins, quantifying their binding interactions, and screening for potential inhibitors. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize this compound in their studies of protein function and drug development.

References

Application Note and Protocol: Determination of TNP-ATP Dissociation Constants (Kd)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) is a fluorescent analog of ATP widely employed to characterize the interaction between ATP and various proteins, such as kinases and ATPases.[1][2] The principle of the assay relies on the significant increase in fluorescence intensity and a blue shift in the emission wavelength of this compound upon binding to a protein's ATP-binding pocket.[2][3] In its unbound state in an aqueous solution, this compound exhibits weak fluorescence. This change in fluorescence upon binding allows for the quantitative determination of the dissociation constant (Kd), a key parameter for assessing binding affinity.[2] This application note provides detailed protocols for measuring the Kd of this compound through direct titration and for determining the Kd of unlabeled nucleotides like ATP via a competition assay.

Key Experimental Protocols

Protocol 1: Direct Titration for Measuring this compound Kd

This protocol determines the dissociation constant of this compound for a target protein by titrating the protein with increasing concentrations of this compound and measuring the corresponding change in fluorescence.

Materials and Reagents:

  • Purified protein of interest

  • This compound stock solution (e.g., 1 mM in ddH₂O, pH 7.0), stored in the dark at -20°C.[4]

  • Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.5).[4] The buffer composition may need optimization depending on the protein.

  • Spectrofluorometer with temperature control and a quartz cuvette.

  • Magnetic stirrer and micro stir bars.[3]

  • Micropipettes

Experimental Procedure:

  • Instrument Setup:

    • Set the spectrofluorometer's excitation wavelength to 410 nm and the emission scan range from 500 nm to 600 nm.[3]

    • Alternatively, set a fixed emission wavelength at the peak for the bound form (typically around 540 nm) after an initial scan to determine the maximum.[3]

    • Equilibrate the instrument and the sample holder to the desired temperature (e.g., 25°C).

  • Sample Preparation:

    • Prepare a solution of the protein of interest in the assay buffer at a fixed concentration (e.g., 1-4 µM) in a quartz cuvette. The final volume should be consistent for all measurements (e.g., 2 mL).[3]

    • Place a micro stir bar in the cuvette and ensure gentle stirring.[3]

  • Background Measurement:

    • Measure the fluorescence of the buffer alone.

    • Measure the fluorescence of a solution containing only this compound at the highest concentration to be used in the assay to account for the fluorescence of the free ligand.

  • Titration:

    • Add small aliquots of the this compound stock solution to the cuvette containing the protein solution.

    • After each addition, allow the system to equilibrate for a few minutes before recording the fluorescence intensity.

    • Continue the titration until the fluorescence signal reaches a plateau, indicating saturation of the protein's binding sites.

  • Data Analysis:

    • Subtract the background fluorescence of the buffer and the fluorescence of free this compound from the measured fluorescence at each concentration.

    • Plot the change in fluorescence (ΔF) against the this compound concentration.

    • Fit the resulting saturation curve to a one-site binding equation (or other appropriate models) to determine the Kd. The equation is: ΔF = (ΔF_max * [L]) / (Kd + [L]) where ΔF is the change in fluorescence, ΔF_max is the maximum fluorescence change at saturation, [L] is the concentration of this compound, and Kd is the dissociation constant.

Protocol 2: Competition Assay for Measuring ATP Kd

This protocol determines the dissociation constant of a non-fluorescent ligand, such as ATP, by measuring its ability to displace this compound from the protein's binding site.

Experimental Procedure:

  • Complex Formation:

    • Prepare a solution containing a fixed concentration of the protein and a fixed concentration of this compound in the assay buffer. The this compound concentration should be close to its Kd value to ensure a significant portion is bound.

    • Incubate the solution to allow the protein-TNP-ATP complex to form.

  • Titration with Competitor:

    • Measure the initial fluorescence of the protein-TNP-ATP complex.

    • Add increasing concentrations of the competitor ligand (e.g., unlabeled ATP) to the solution.[5]

    • After each addition, allow the system to equilibrate and then record the fluorescence intensity. The fluorescence will decrease as this compound is displaced.[1]

  • Data Analysis:

    • Plot the fluorescence intensity against the concentration of the competitor ligand.

    • The data can be fitted to a competitive binding equation to calculate the inhibitory constant (Ki), which corresponds to the Kd of the unlabeled ligand.

Data Presentation

The binding affinities of proteins for this compound are often significantly higher (lower Kd) than for ATP.[2] This is an important consideration when interpreting results.

Protein/EnzymeKd (this compound)Kd (ATP)Fold Difference (ATP/TNP-ATP)Reference
CheA (Histidine Kinase)< 0.01 µM~1 µM>100[2]
Na+/K+ ATPase0.2 - 0.7 µM1 µM (low affinity state)~1.4 - 5[6]
Epidermal Growth Factor Receptor (EGFR) TKDHigh AffinitySimilar Km to ATP-[7]
CASK CaM-kinase domain~1 µM--[3]
PhoQ (Histidine Kinase)~294 µM~412 µM~1.4[4]

Table 1: Comparison of dissociation constants for this compound and ATP for various proteins. Note that experimental conditions can significantly affect Kd values.

Visualization

The following diagrams illustrate the experimental workflows for determining the dissociation constants.

G cluster_0 Protocol 1: Direct Titration Workflow prep Prepare Protein Solution in Cuvette setup Set Spectrofluorometer (Excitation: 410 nm) prep->setup titrate Titrate with this compound (Incremental Additions) setup->titrate measure Measure Fluorescence After Each Addition titrate->measure plot Plot ΔFluorescence vs. [this compound] measure->plot fit Fit Data to Binding Isotherm to Determine Kd plot->fit

Caption: Workflow for direct titration to determine this compound Kd.

G cluster_1 Protocol 2: Competition Assay Workflow complex Form Protein-TNP-ATP Complex measure_initial Measure Initial Fluorescence complex->measure_initial compete Titrate with Unlabeled ATP (Competitor) measure_initial->compete measure_decrease Measure Decrease in Fluorescence compete->measure_decrease plot_comp Plot Fluorescence vs. [ATP] measure_decrease->plot_comp fit_comp Fit Data to Competition Model to Determine Ki (Kd of ATP) plot_comp->fit_comp

Caption: Workflow for competition assay to determine ATP Kd.

Important Considerations

  • Affinity Differences: this compound typically binds to proteins with a 1 to 3-fold higher affinity than ATP, and in some cases, this difference can be as high as 20 to 2000-fold.[1][2] Therefore, the measured Kd for this compound is an apparent value and not the true Kd for ATP.

  • Inner Filter Effect: At high concentrations of this compound, the inner filter effect can lead to an underestimation of fluorescence. It is recommended to keep the this compound concentration low (ideally below 1 µM) or apply correction factors.[1]

  • Controls: A control experiment titrating this compound into a buffer without the protein is essential to determine the fluorescence of the free ligand. A non-ATP-binding protein, such as lysozyme, can be used as a negative control to check for non-specific binding.[3]

  • Environmental Sensitivity: The fluorescence of this compound is sensitive to the local environment, including polarity and viscosity.[8] Changes in buffer conditions can affect the results.

  • Light Sensitivity: this compound is light-sensitive, and care should be taken to minimize its exposure to light during storage and experiments.[4]

References

Application of TNP-ATP in the Study of P2X Receptors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P2X receptors are a family of ligand-gated ion channels that are activated by extracellular adenosine 5'-triphosphate (ATP).[1][2] Comprising seven subtypes (P2X1-7), these receptors are involved in a wide array of physiological processes, including synaptic transmission, inflammation, pain perception, and smooth muscle contraction.[3][4] Their involvement in various pathological states has made them attractive targets for drug development.[3]

2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP) is a potent and widely utilized antagonist of P2X receptors. Initially developed as a fluorescent ATP analog, it was subsequently identified as a high-affinity competitive antagonist for several P2X receptor subtypes.[3][5] Its utility lies in its ability to selectively block specific P2X receptor subtypes, thereby enabling researchers to dissect their physiological roles and to screen for novel therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in the characterization of P2X receptors.

Mechanism of Action

This compound acts as a competitive antagonist at the P2X receptor orthosteric binding site.[3][4] Its mechanism of inhibition involves a dual interaction:

  • The triphosphate moiety of this compound interacts with the same binding pocket as the triphosphate group of ATP.[3][4]

  • The bulky trinitrophenyl (TNP) group inserts into a deeper pocket at the interface of the head and dorsal fin domains of the receptor.[3][4]

This binding mode prevents the conformational changes, specifically the "jaw closure" motion of the receptor subunits, that are necessary for channel opening, thus keeping the ion channel in a closed and non-conductive state.[6]

Data Presentation: Potency of this compound on P2X Receptor Subtypes

The inhibitory potency of this compound varies across different P2X receptor subtypes. The following table summarizes the reported IC50 and pA2 values for this compound, providing a quantitative comparison of its activity.

P2X Receptor SubtypeSpeciesExperimental SystemIC50 (nM)pA2Reference
P2X1 HumanHEK293 Cells6-[2][7]
P2X2 HumanHEK293 Cells>1000-[2][7]
P2X3 HumanHEK293 Cells0.9-[2][7]
P2X2/3 Human1321N1 Astrocytoma Cells78.2[7][8]
P2X2/3 Rat1321N1 Astrocytoma Cells3-68.7[8]
P2X4 HumanHEK293 Cells>1000 (µM range)-[2][9]
P2X7 HumanHEK293 Cells>1000 (µM range)-[2][7]

Experimental Protocols

Electrophysiological Characterization of this compound Antagonism using Whole-Cell Patch-Clamp

This protocol describes the characterization of this compound's inhibitory effect on P2X receptors expressed in a heterologous system, such as Human Embryonic Kidney (HEK293) cells.

Materials:

  • HEK293 cells transiently or stably expressing the P2X receptor subtype of interest.

  • External Solution (ECS): 147 mM NaCl, 2 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 13 mM glucose. Adjust pH to 7.3 with NaOH and osmolarity to ~310 mOsm/L.

  • Internal Solution (ICS): 140 mM KCl, 10 mM NaCl, 1 mM MgCl2, 10 mM HEPES, 10 mM EGTA. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm/L.

  • ATP stock solution (e.g., 10 mM in ECS).

  • This compound stock solution (e.g., 1 mM in water).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette pulling.

Procedure:

  • Cell Preparation: Plate the transfected HEK293 cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with ICS.

  • Recording Setup: Place a coverslip with adherent cells in the recording chamber and perfuse with ECS at a rate of 1-2 mL/min.

  • Whole-Cell Configuration:

    • Approach a cell with the patch pipette while applying slight positive pressure.

    • Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

    • Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Data Acquisition:

    • Control Response: Apply a concentration of ATP that elicits a submaximal response (e.g., EC50) for a short duration (2-5 seconds) to obtain a stable control current.

    • Antagonist Application: Perfuse the cell with a known concentration of this compound for 1-2 minutes to allow for equilibration.

    • Inhibition Measurement: While still in the presence of this compound, co-apply the same concentration of ATP. Record the inhibited current.

    • Washout: Wash the cell with ECS for several minutes to ensure the complete removal of this compound and recovery of the ATP-evoked current.

  • Concentration-Response Curve: Repeat steps 5.2-5.4 with a range of this compound concentrations to determine the IC50 value.

  • Schild Analysis (for competitive antagonism):

    • Generate a full concentration-response curve for ATP alone.

    • Generate at least three full ATP concentration-response curves, each in the presence of a different fixed concentration of this compound.

    • Calculate the dose ratio (DR) for each concentration of this compound. DR is the ratio of the EC50 of ATP in the presence of the antagonist to the EC50 of ATP in its absence.

    • Construct a Schild plot by plotting log(DR-1) on the y-axis against the log of the molar concentration of this compound on the x-axis. A linear regression with a slope of 1 is indicative of competitive antagonism, and the x-intercept provides the pA2 value.

Calcium Imaging Assay to Determine this compound Potency

This protocol outlines a method to assess the inhibitory effect of this compound on P2X receptor-mediated calcium influx using a fluorescent calcium indicator.

Materials:

  • Cells expressing the P2X receptor of interest (e.g., HEK293 or 1321N1 astrocytoma cells).

  • Fluo-4 AM calcium indicator.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • ATP stock solution.

  • This compound stock solution.

  • Fluorescence microscope or plate reader equipped for calcium imaging.

Procedure:

  • Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate 24 hours prior to the assay.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity (Excitation ~490 nm, Emission ~520 nm) before adding any compounds.

  • Antagonist Incubation: Add various concentrations of this compound to the wells and incubate for 10-20 minutes.

  • Agonist Stimulation and Signal Detection:

    • Add a concentration of ATP (e.g., EC80) to the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after ATP addition.

    • Normalize the data by expressing the response in the presence of this compound as a percentage of the control response (ATP alone).

    • Plot the normalized response against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

P2X_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X_Receptor P2X Receptor (Ligand-Gated Ion Channel) ATP->P2X_Receptor Binds and Activates TNP_ATP This compound TNP_ATP->P2X_Receptor Competitively Inhibits Na_Ca_Influx Na+ / Ca2+ Influx P2X_Receptor->Na_Ca_Influx Channel Opening Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Ca_Signaling Downstream Ca2+ Signaling Cascades Na_Ca_Influx->Ca_Signaling Cellular_Response Cellular Response (e.g., Neurotransmission, Contraction) Depolarization->Cellular_Response Ca_Signaling->Cellular_Response Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Cell Culture (HEK293 expressing P2X) Whole_Cell Achieve Whole-Cell Configuration (Hold at -60 mV) Cell_Culture->Whole_Cell Pipette_Pulling Pipette Pulling (3-5 MΩ) Pipette_Pulling->Whole_Cell Control_ATP Apply ATP (EC50) Record Control Current Whole_Cell->Control_ATP Incubate_TNP_ATP Incubate with this compound Control_ATP->Incubate_TNP_ATP Co_Apply Co-apply ATP + this compound Record Inhibited Current Incubate_TNP_ATP->Co_Apply Washout Washout & Recovery Co_Apply->Washout IC50 Calculate IC50 Co_Apply->IC50 Schild Schild Analysis (Determine pA2) Co_Apply->Schild TNP_ATP_Mechanism cluster_receptor P2X Receptor Subunit Interface cluster_ligands Ligands cluster_outcomes Functional Outcomes Orthosteric_Site Orthosteric Binding Site Activation Conformational Change Channel Opening Orthosteric_Site->Activation Leads to Deep_Pocket Deep Pocket (Head/Dorsal Fin Interface) Inhibition Restricted Conformation Channel Remains Closed Deep_Pocket->Inhibition Leads to ATP ATP ATP->Orthosteric_Site Binds TNP_ATP This compound TNP_ATP->Orthosteric_Site Triphosphate Moiety Binds TNP_ATP->Deep_Pocket TNP Moiety Embeds

References

TNP-ATP: A Versatile Tool for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Introduction

2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) is a fluorescent analog of adenosine triphosphate (ATP) that has emerged as a critical tool in drug discovery and development.[1][2] Its intrinsic fluorescence, which is significantly enhanced upon binding to proteins, provides a powerful probe for studying ATP-binding proteins, including kinases and ATP-gated ion channels.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in identifying and characterizing novel therapeutic agents.

This compound's utility stems from its ability to act as a competitive antagonist at P2X receptors, a family of ligand-gated ion channels activated by extracellular ATP.[4][5] This makes it an invaluable tool for studying purinergic signaling pathways and for screening for modulators of these receptors, which are implicated in various physiological processes and disease states.[5] Furthermore, its fluorescent properties are leveraged in various assay formats, including high-throughput screening (HTS) to identify inhibitors of ATP-binding proteins.[6][7]

Key Applications in Drug Discovery

  • Target Identification and Validation: this compound helps in identifying and validating ATP-binding proteins as potential drug targets.

  • High-Throughput Screening (HTS): Its use in fluorescence-based assays enables the rapid screening of large compound libraries to identify potential inhibitors.[6][7][8]

  • Mechanism of Action Studies: this compound aids in elucidating the mechanism by which compounds inhibit ATP-binding proteins, including determining competitive or non-competitive inhibition.[9]

  • Structure-Activity Relationship (SAR) Studies: It facilitates the characterization of the binding affinities of a series of compounds, guiding the optimization of lead candidates.

Data Presentation

Table 1: Spectral Properties of this compound
PropertyValueReference
Excitation Wavelength (λex)408 nm and 470 nm[1]
Emission Wavelength (λem) in aqueous solution~561 nm[1]
Emission Wavelength (λem) when bound to proteinBlue-shifted (e.g., ~538 nm)[1][6]
Table 2: Binding Affinities and Inhibitory Constants of this compound for P2X Receptors
Receptor SubtypeParameterValueCell Line/SystemReference
Rat/Human P2X2/3IC503 - 6 nM1321N1 human astrocytoma cells[4]
Human P2X2/3pA2-8.21321N1 human astrocytoma cells[4]
Rat P2X2/3pA2-8.71321N1 human astrocytoma cells[4]
Human P2X3 (chimeric)Ki2.2 nM---[9]
Table 3: Dissociation Constants (Kd) for this compound and ATP with Bacterial Histidine Kinase PhoQcat
LigandKdReference
This compound~294 µM[6]
ATP412 ± 72 µM[6]

Experimental Protocols

Protocol 1: Determination of Protein-TNP-ATP Binding Affinity using Fluorescence Titration

This protocol describes how to determine the dissociation constant (Kd) of this compound for a target protein by measuring the increase in fluorescence upon binding.

Materials:

  • Purified target protein

  • This compound stock solution (e.g., 1 mM in ddH2O, pH 7.0)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl)

  • Fluorometer and cuvettes or a microplate reader

Procedure:

  • Prepare a solution of this compound at a fixed concentration (e.g., 150 µM) in the assay buffer.[6]

  • Place the this compound solution in a cuvette and measure the baseline fluorescence (excitation at ~410 nm, emission scan from 500-600 nm).[3]

  • Sequentially add increasing concentrations of the purified target protein to the cuvette.

  • After each addition, gently mix and allow the system to equilibrate for a few minutes.

  • Measure the fluorescence intensity at the emission maximum (~538-560 nm).

  • Correct for dilution if necessary.

  • Plot the change in fluorescence intensity as a function of the protein concentration.

  • Fit the resulting saturation curve to a suitable binding model (e.g., one-site binding) to determine the Kd.

Protocol 2: this compound Displacement Assay for High-Throughput Screening of Inhibitors

This protocol outlines a competitive binding assay to screen for compounds that inhibit the binding of ATP to a target protein.[6][7]

Materials:

  • Purified target protein

  • This compound stock solution

  • Compound library dissolved in a suitable solvent (e.g., DMSO)

  • ATP stock solution (for positive control)

  • Assay buffer

  • Microplate reader capable of fluorescence intensity measurements

Procedure:

  • Prepare a complex of the target protein and this compound by incubating them together in the assay buffer. The concentrations should be optimized to give a robust fluorescence signal (e.g., 300 µM protein and 150 µM this compound).[6]

  • Dispense the protein:this compound complex into the wells of a microplate.

  • Add the test compounds from the library to the wells (typically at a final concentration of 1-10 µM). Include wells with DMSO only (negative control) and a high concentration of ATP (e.g., 10 mM) as a positive control for displacement.[6]

  • Incubate the plate at room temperature for a defined period (e.g., 10 minutes) with gentle shaking.[6]

  • Measure the fluorescence intensity (excitation ~403-410 nm, emission ~538 nm).[3][6]

  • A decrease in fluorescence intensity compared to the negative control indicates that the test compound has displaced this compound from the protein's binding site.

  • Calculate the percent inhibition for each compound and identify hits.

Mandatory Visualizations

Signaling Pathway of P2X Receptor Antagonism by this compound

P2X_Antagonism P2X Receptor Antagonism by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X_Receptor P2X Receptor (Closed State) ATP->P2X_Receptor Binds to Orthosteric Site TNP_ATP This compound (Antagonist) TNP_ATP->P2X_Receptor Competitively Binds P2X_Receptor_Open P2X Receptor (Open State) P2X_Receptor->P2X_Receptor_Open Conformational Change No_Opening Channel remains closed P2X_Receptor->No_Opening Prevents Conformational Change Ion_Influx Cation Influx (e.g., Ca²⁺, Na⁺) Cellular_Response Cellular Response Ion_Influx->Cellular_Response P2X_Receptor_Open->Ion_Influx Channel Opening HTS_Workflow This compound Displacement Assay Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Protein_Prep Prepare Purified Target Protein Mix Incubate Protein with this compound Protein_Prep->Mix TNP_ATP_Prep Prepare this compound Solution TNP_ATP_Prep->Mix Compound_Prep Prepare Compound Library Plates Add_Compounds Add Test Compounds and Controls Compound_Prep->Add_Compounds Dispense Dispense Complex into Microplate Mix->Dispense Dispense->Add_Compounds Incubate Incubate Plate Add_Compounds->Incubate Read_Fluorescence Measure Fluorescence Intensity Incubate->Read_Fluorescence Analyze_Data Calculate % Inhibition Read_Fluorescence->Analyze_Data Identify_Hits Identify Hit Compounds Analyze_Data->Identify_Hits Fluorescence_Logic Fluorescence Changes in this compound Binding cluster_states This compound States cluster_properties Fluorescent Properties Free_TNP_ATP Free this compound (in aqueous solution) Bound_TNP_ATP Protein-Bound this compound Free_TNP_ATP->Bound_TNP_ATP Binds to Protein Low_Fluorescence Low Fluorescence Intensity Free_TNP_ATP->Low_Fluorescence Red_Shift Longer Emission Wavelength (~561 nm) Free_TNP_ATP->Red_Shift Bound_TNP_ATP->Free_TNP_ATP Dissociates High_Fluorescence High Fluorescence Intensity Bound_TNP_ATP->High_Fluorescence Blue_Shift Shorter Emission Wavelength (~538 nm) Bound_TNP_ATP->Blue_Shift

References

Troubleshooting & Optimization

Technical Support Center: TNP-ATP Fluorescence Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TNP-ATP fluorescence experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of 2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate (this compound) in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in fluorescence experiments?

A1: this compound is a fluorescent analog of adenosine triphosphate (ATP).[1][2] It is widely used to study the interactions between ATP and various proteins, such as kinases and ATPases.[1][3][4] The key advantage of this compound is that its fluorescence properties are highly sensitive to its local environment.[1][5] In an aqueous solution, its fluorescence is weak; however, upon binding to a protein's ATP-binding pocket, its fluorescence intensity typically increases severalfold, and the emission maximum shifts to a shorter wavelength (a "blue shift").[1][2] These changes allow for the detection and characterization of ATP-protein binding.[1]

Q2: What are the typical excitation and emission wavelengths for this compound?

A2: In an aqueous solution at neutral pH, this compound has two absorption peaks at approximately 408 nm and 470 nm and a fluorescence emission maximum at around 561 nm.[1][6] Upon binding to a protein, the emission maximum often shifts to a shorter wavelength, for instance, around 540 nm.[3] For experimental setups, excitation is commonly performed at 408 nm or 410 nm.[1][3]

Q3: What concentration of this compound should I use in my experiment?

A3: The optimal concentration of this compound can vary depending on the specific protein and assay conditions. However, it is generally recommended to use concentrations below 40 μM to avoid issues like quenching.[1] Many protocols suggest using this compound in the 1–10 μM range.[1] For some microplate-based assays, concentrations up to 100 μM have been used.[1][3] It is crucial to keep the this compound concentration below 1 µM to maintain a linear relationship between fluorescence intensity and concentration, thus avoiding the inner filter effect.[2]

Q4: Can changes in buffer composition affect my results?

A4: Yes, the fluorescence of this compound is highly sensitive to its environment. Changes in pH, solvent polarity, and viscosity can all alter its fluorescence intensity and emission wavelength.[1][5] For example, acidic conditions can decrease the fluorescence intensity.[1][7] It is critical to maintain a stable and consistent buffer environment throughout your experiments.

Troubleshooting Guide

This guide addresses common problems encountered during this compound fluorescence experiments in a question-and-answer format.

Problem 1: Weak or No Fluorescence Signal

  • Q: My fluorescence signal is very low or absent, even in the presence of my protein. What could be the issue?

    • A: Incorrect Instrument Settings: Ensure your fluorometer is set to the correct excitation and emission wavelengths for this compound (e.g., excitation at ~410 nm and emission scan from 500 nm to 600 nm).[3]

    • A: Low Protein Concentration: The concentration of your protein may be too low to produce a detectable change in fluorescence. Try titrating the protein concentration to find the optimal range.

    • A: Inactive Protein: Verify the activity and proper folding of your protein. A denatured or inactive protein will not bind this compound.

    • A: Buffer Incompatibility: Certain buffer components can interfere with the assay. For instance, high concentrations of salts can alter the spectral properties of this compound.[7] It's also known that detergents can interact with this compound in a way that mimics protein binding.[7]

Problem 2: High Background Fluorescence

  • Q: I am observing a high fluorescence signal in my control samples without any protein. What is causing this?

    • A: Autofluorescence: Components in your buffer or the microplate itself might be autofluorescent.[8][9] It is recommended to use black microplates to minimize background fluorescence.[8] Running a control with only the buffer can help identify this issue.[8]

    • A: this compound Concentration Too High: While high concentrations of this compound can lead to quenching, they can also contribute to a higher background signal.[1][2] Consider reducing the this compound concentration.

    • A: Contaminated Reagents: Impurities in your buffer or protein solution could be fluorescent. Ensure you are using high-purity reagents and fresh buffers.[9]

Problem 3: Unexpected Changes in Fluorescence

  • Q: The fluorescence intensity decreased upon adding my protein, or I observed a red shift instead of a blue shift. What does this mean?

    • A: Quenching Effects: Some proteins can quench the fluorescence of this compound upon binding. This can occur if a residue in the binding pocket interacts with the TNP moiety in a way that dissipates the excited state energy non-radiatively.

    • A: Inner Filter Effect: At high concentrations of this compound or other absorbing species (like ATP), the excitation light can be attenuated, leading to a decrease in the observed fluorescence.[1][10] This is known as the primary inner filter effect. A secondary inner filter effect can occur if a component in the solution absorbs the emitted fluorescence.[1] It is crucial to correct for inner filter effects, especially when using this compound concentrations above 10 μM.[1]

    • A: Protein Aggregation: The addition of ATP or other ligands could induce protein aggregation, which can scatter light and reduce the measured fluorescence intensity.[1]

Problem 4: Irreproducible Results

  • Q: My results are not consistent between experiments. What factors should I check?

    • A: Photobleaching: this compound is generally not highly susceptible to photobleaching with careful handling.[1] However, prolonged exposure to the excitation light can lead to a decrease in fluorescence signal over time.[11][12][13] Minimize light exposure to the samples.[14]

    • A: Temperature and pH Fluctuations: As mentioned, this compound fluorescence is sensitive to temperature and pH.[1][7] Ensure that these parameters are tightly controlled in all your experiments.

    • A: Pipetting Inaccuracies: Small variations in the concentrations of this compound or protein can lead to significant differences in fluorescence. Use calibrated pipettes and careful technique.

Data Presentation

Table 1: Spectral Properties of this compound

ConditionExcitation Maxima (nm)Emission Maximum (nm)Reference
Aqueous Solution (Neutral pH)408, 470561[1][6]
Bound to Protein (e.g., CASK)410~540 (Blue Shift)[3]
In N,N-dimethylformamide410533[2]

Table 2: Recommended Concentration Ranges for this compound Assays

ParameterRecommended RangeRationaleReference
General Use1 - 10 μMMinimizes quenching and inner filter effects.[1]
To Avoid Quenching< 40 μMQuenching is generally not an issue below this concentration.[1]
To Maintain Linearity< 1 μMAvoids non-linear relationship between concentration and fluorescence intensity due to inner filter effects.[2]
Microplate AssaysUp to 100 μMHas been used successfully, but caution for inner filter effects is advised.[1][3]

Experimental Protocols

Standard Cuvette-Based Binding Assay [3]

  • Add 2 mL of the desired buffer (e.g., Tris-HCl) to a clean cuvette containing a magnetic stir bar.

  • Add a stock solution of this compound to achieve the final desired concentration (e.g., 5 μM).

  • Place the cuvette in a spectrofluorometer with stirring enabled.

  • Set the excitation wavelength to 410 nm and perform an emission scan from 500 nm to 600 nm to record the baseline fluorescence of free this compound.

  • To a new cuvette, add your protein of interest to the buffer to a final volume of 2 mL.

  • Add the same amount of this compound stock solution as in step 2.

  • Record the emission spectrum again. An increase in fluorescence intensity and a blue shift in the emission maximum indicate binding.

  • For competition assays, a competing ligand (e.g., ATP) can be added to the protein-TNP-ATP complex, and the decrease in fluorescence is monitored.[3]

Microplate-Based Binding Assay [3]

  • In a 96-well black plate, prepare control wells containing 200 μL of buffer and the desired final concentration of this compound (e.g., 5 μM).

  • Prepare experimental wells with your protein in 200 μL of buffer at the desired concentration. Add the same final concentration of this compound.

  • If desired, prepare wells with a non-binding control protein (e.g., lysozyme) to assess non-specific effects.

  • Place the plate in a microplate reader.

  • Set the reader to shake the plate before acquiring data.

  • Set the excitation wavelength to 410 nm and record the emission spectrum from 500 nm to 600 nm or the fluorescence intensity at the expected peak emission wavelength.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Buffer add_buffer Add Buffer to Cuvette/Plate prep_buffer->add_buffer prep_protein Prepare Protein Solution add_protein Add Protein prep_protein->add_protein prep_tnp Prepare this compound Stock add_tnp Add this compound prep_tnp->add_tnp add_buffer->add_tnp measure_free Measure Fluorescence of Free this compound add_tnp->measure_free measure_free->add_protein measure_bound Measure Fluorescence of Bound this compound add_protein->measure_bound compare_spectra Compare Spectra (Free vs. Bound) measure_bound->compare_spectra calc_binding Calculate Binding Parameters (e.g., Kd) compare_spectra->calc_binding

Caption: A typical workflow for a this compound fluorescence binding experiment.

troubleshooting_logic cluster_low_signal Low or No Signal cluster_high_bg High Background cluster_unexpected Unexpected Changes start Problem with Fluorescence Signal check_settings Check Instrument Settings start->check_settings check_autofluorescence Check for Autofluorescence start->check_autofluorescence check_quenching Consider Quenching start->check_quenching check_protein_conc Increase Protein Concentration check_settings->check_protein_conc check_protein_activity Verify Protein Activity check_protein_conc->check_protein_activity check_buffer Check Buffer Compatibility check_protein_activity->check_buffer check_tnp_conc Reduce this compound Concentration check_autofluorescence->check_tnp_conc check_reagents Use Fresh/Pure Reagents check_tnp_conc->check_reagents check_inner_filter Correct for Inner Filter Effect check_quenching->check_inner_filter check_aggregation Check for Protein Aggregation check_inner_filter->check_aggregation

Caption: A troubleshooting decision tree for common this compound fluorescence issues.

References

Technical Support Center: Correcting for the Inner Filter Effect in TNP-ATP Fluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and correcting for the inner filter effect (IFE) in 2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP) fluorescence assays.

Frequently Asked Questions (FAQs)

Q1: What is the inner filter effect (IFE)?

A1: The inner filter effect is an experimental artifact in fluorescence spectroscopy that causes a non-linear relationship between fluorophore concentration and fluorescence intensity.[1][2] It leads to an underestimation of the true fluorescence signal at higher concentrations of light-absorbing substances in the sample.[1][2]

Q2: What causes the inner filter effect in a this compound assay?

A2: The IFE in a this compound assay is primarily caused by two processes:

  • Primary Inner Filter Effect: The absorption of excitation light by components in the sample, including this compound itself or other substances like proteins or ligands being studied.[1][3] This reduces the amount of light reaching the focal point of detection within the cuvette or microplate well.

  • Secondary Inner Filter Effect: The re-absorption of emitted fluorescence by components in the sample before it reaches the detector.[3] This is more pronounced when there is an overlap between the emission spectrum of this compound and the absorption spectrum of a sample component.

Q3: At what concentrations does the inner filter effect become a problem for this compound?

A3: While the exact concentration depends on the experimental setup (e.g., path length of the cuvette), IFE can become significant even at low micromolar concentrations of this compound or other absorbing species.[4] A general guideline is to keep the total absorbance of the sample at the excitation and emission wavelengths below 0.1 to minimize the effect.[1]

Q4: How can I correct for the inner filter effect?

A4: The most common method for correcting the inner filter effect is through a mathematical formula that uses the absorbance of the sample at the excitation and emission wavelengths.[5][6] The corrected fluorescence intensity can be calculated using the following equation:

Fcorrected = Fobserved x 10((Aex + Aem)/2)[5]

Where:

  • Fcorrected is the corrected fluorescence intensity.

  • Fobserved is the measured fluorescence intensity.

  • Aex is the absorbance of the sample at the excitation wavelength.

  • Aem is the absorbance of the sample at the emission wavelength.

Troubleshooting Guide

Issue Possible Cause Solution
Non-linear increase in fluorescence with increasing this compound concentration Inner filter effect due to high concentrations of this compound.1. Dilute the samples to a concentration range where the absorbance at the excitation wavelength is less than 0.1. 2. If dilution is not possible, apply the mathematical correction for the inner filter effect as described in the experimental protocol below.
Lower than expected fluorescence intensity in the presence of a ligand or protein The added ligand or protein absorbs light at the excitation or emission wavelength of this compound, causing an inner filter effect.1. Measure the absorbance spectrum of the ligand or protein alone to check for absorption at the relevant wavelengths. 2. Apply the inner filter effect correction using the total absorbance of the sample (this compound + ligand/protein).
Inconsistent or irreproducible fluorescence readings Pipetting errors, temperature fluctuations, or sample evaporation.1. Ensure accurate and consistent pipetting. 2. Use a temperature-controlled fluorometer or allow samples to equilibrate to a stable room temperature. 3. For microplate assays, use plate seals to minimize evaporation.[6]
Fluorescence signal is still non-linear after correction The chosen correction formula may not be adequate for highly absorbing samples, or other phenomena like quenching are occurring.1. Ensure that the total absorbance is within a range where the correction is effective. 2. Investigate potential quenching effects by performing control experiments.

Experimental Protocol: Correction of Inner Filter Effect in a this compound Binding Assay

This protocol provides a step-by-step guide to correct for the inner filter effect in a typical this compound binding experiment.

Materials:

  • This compound stock solution

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Protein of interest

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes or appropriate microplates

Methodology:

  • Determine Excitation and Emission Wavelengths:

    • Prepare a dilute solution of this compound in the assay buffer.

    • In the spectrofluorometer, perform an excitation scan to find the optimal excitation wavelength (typically around 410 nm).[7][8]

    • Perform an emission scan to determine the peak emission wavelength (typically around 540-561 nm).[8]

  • Prepare Samples:

    • Prepare a series of samples with a constant concentration of the protein of interest and varying concentrations of this compound.

    • Prepare corresponding blank samples containing only the assay buffer.

    • For each experimental sample, prepare a parallel sample for absorbance measurement.

  • Measure Absorbance:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each sample at the determined excitation wavelength (Aex) and emission wavelength (Aem).

    • Use the assay buffer as a blank.

  • Measure Fluorescence:

    • Using the spectrofluorometer, measure the fluorescence intensity (Fobserved) of each sample at the determined excitation and emission wavelengths.

    • Subtract the fluorescence of the blank (buffer and protein without this compound) from each measurement.

  • Calculate Corrected Fluorescence:

    • Use the following formula to calculate the corrected fluorescence intensity (Fcorrected) for each sample: Fcorrected = Fobserved x 10((Aex + Aem)/2)[5]

Quantitative Data Summary

The following table provides a hypothetical example of data demonstrating the impact of the inner filter effect and the result of the correction.

[this compound] (µM) Aex (410 nm) Aem (540 nm) Observed Fluorescence (Arbitrary Units) Correction Factor (10((Aex + Aem)/2)) Corrected Fluorescence (Arbitrary Units)
10.020.011001.035103.5
50.100.054501.189535.1
100.200.107501.4131059.8
200.400.2011001.9952194.5
501.000.5015005.6238434.5

Visualizations

InnerFilterEffect cluster_primary Primary Inner Filter Effect cluster_secondary Secondary Inner Filter Effect Excitation Light Excitation Light Sample Molecules Sample Molecules Excitation Light->Sample Molecules Absorption Reduced Excitation Reduced Excitation Sample Molecules->Reduced Excitation Fluorophore Fluorophore Reduced Excitation->Fluorophore Excites Emitted Light Emitted Light Sample Molecules2 Sample Molecules Emitted Light->Sample Molecules2 Re-absorption Reduced Emission Reduced Emission Sample Molecules2->Reduced Emission Detector Detector Reduced Emission->Detector Fluorophore->Emitted Light

Caption: The dual mechanisms of the inner filter effect.

CorrectionWorkflow Start Start Prepare Samples Prepare Samples Start->Prepare Samples Measure Absorbance Measure Absorbance Prepare Samples->Measure Absorbance Measure Fluorescence Measure Fluorescence Prepare Samples->Measure Fluorescence Calculate Correction Factor Calculate Correction Factor Measure Absorbance->Calculate Correction Factor A_ex, A_em Apply Correction Apply Correction Measure Fluorescence->Apply Correction F_obs Calculate Correction Factor->Apply Correction Factor Corrected Data Corrected Data Apply Correction->Corrected Data

Caption: Experimental workflow for inner filter effect correction.

References

Technical Support Center: Optimizing Buffer Conditions for TNP-ATP Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2',3'-O-(2,4,6-Trinitrophenyl) Adenosine 5'-Triphosphate (TNP-ATP) assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental conditions for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the this compound assay?

A1: The this compound assay relies on the fluorescent properties of this compound, an analog of ATP. In an aqueous solution, this compound exhibits minimal fluorescence.[1] When it binds to the ATP-binding pocket of a protein, which is typically a more hydrophobic environment, its fluorescence intensity increases significantly. This binding event is also accompanied by a "blue shift," a decrease in the wavelength of the maximum fluorescence emission (e.g., from ~561 nm to ~540 nm).[2][3] This change in fluorescence is used to monitor the binding of this compound to a protein and can be used in competition assays to determine the binding affinity of other non-fluorescent ligands like ATP or potential inhibitors.[1]

Q2: What is the optimal pH for a this compound assay?

A2: The fluorescence of this compound is highly sensitive to pH.[4][5] Generally, a pH between 7.0 and 8.0 is recommended for most applications, with Tris-HCl or HEPES being common buffering agents.[1][6] It is critical to maintain a stable pH, as acidic conditions can decrease fluorescence intensity, while alkaline conditions can increase absorbance.[4][5] It's also important to note that adding high concentrations of ATP or ADP can lower the pH of the assay buffer, so the buffering capacity must be sufficient.[7]

Q3: What is the role of magnesium chloride (MgCl₂) and what concentration should be used?

A3: For many enzymes, particularly kinases, magnesium is an essential cofactor that facilitates ATP binding and catalysis.[8][9] The catalytic activity of these kinases is dependent on the Mg²⁺ concentration, often reaching saturation at 5-10 mM MgCl₂.[8][9] For routine kinase activity assays, a concentration of 10 mM MgCl₂ is a common starting point.[8] However, for simple binding studies where enzymatic activity is not required, MgCl₂ may not be necessary, and its inclusion should be tested empirically. In some cases, assays are performed in the presence of EDTA to chelate any divalent cations.[3][10]

Q4: How does ionic strength, adjusted with salts like NaCl, affect the assay?

A4: The ionic strength of the buffer can influence protein conformation and ligand binding. Buffers for this compound assays often include NaCl at concentrations ranging from 50 mM to 150 mM to maintain a consistent ionic environment.[1][8] The optimal salt concentration can be protein-dependent and may require optimization.

Q5: What is the maximum concentration of Dimethyl Sulfoxide (DMSO) tolerated in the assay?

A5: DMSO is commonly used to dissolve library compounds for inhibitor screening. However, it can affect enzyme activity and assay signal. Most this compound assays can tolerate DMSO up to approximately 1-2.5%, but higher concentrations can significantly reduce the fluorescence signal.[11][12] It is crucial to perform a DMSO tolerance test for your specific system to determine the maximum concentration that does not interfere with the results.[13] All wells, including controls, should contain the same final concentration of DMSO.

Troubleshooting Guide

Problem: High Background Fluorescence

Q: My negative control (this compound in buffer without my protein of interest) shows very high fluorescence. What could be the cause?

A: High background fluorescence can obscure the signal from your protein binding. Here are the common causes and solutions:

Potential Cause Recommended Solution
Buffer Contamination Ensure all buffer components are fresh and of high purity. Filter-sterilize the final buffer solution.
Presence of Detergents Some detergents can interact with this compound and mimic the fluorescence signal of protein binding.[4][6] If possible, perform the assay in the absence of detergents. If they are required for protein solubility, screen different detergents to find one with minimal effect on this compound fluorescence.
Interference from Other Molecules Accessory proteins or other molecules in a complex sample might bind this compound.[4] If using a protein mixture, purify the protein of interest. Proteins like albumin are known to bind ATP and can cause high background; lysozyme is often a suitable non-interfering protein control.[3]
High this compound Concentration At concentrations above 1 µM, this compound can exhibit inner-filter effects, leading to non-linear and artificially high fluorescence readings.[2] Try lowering the this compound concentration.
Problem: Low or No Signal Change Upon Protein Addition

Q: I don't see a significant increase in fluorescence or a blue shift after adding my protein. Why is this happening?

A: A lack of signal change suggests that this compound is not binding to your protein or that the binding event is not producing a detectable signal.

cluster_checks Initial Checks cluster_optimization Optimization Steps start Problem: Low or No Signal Change check_protein Is the protein active and correctly folded? start->check_protein check_tnp Is the this compound solution viable? check_protein->check_tnp Protein OK p_sol Solution: Verify protein integrity (e.g., via CD, SDS-PAGE). Use fresh protein stock. check_protein->p_sol No check_wavelengths Are the fluorometer settings correct? check_tnp->check_wavelengths This compound OK tnp_sol Solution: Use fresh this compound. Protect from light. check_tnp->tnp_sol No optimize_buffer Optimize Buffer Conditions (pH, Ionic Strength, MgCl₂) check_wavelengths->optimize_buffer Settings OK w_sol Solution: Set Excitation ~410 nm, Emission Scan ~500-600 nm. check_wavelengths->w_sol No optimize_conc Vary Protein and this compound Concentrations optimize_buffer->optimize_conc no_binding Conclusion: Protein may not bind ATP/TNP-ATP optimize_conc->no_binding Still no signal

Caption: A logical guide for troubleshooting low signal in this compound assays.
Problem: Assay Results are Not Reproducible

Q: I am getting significant variability between replicate wells and experiments. What are the common sources of error?

A: Poor reproducibility can stem from several factors related to assay setup and execution.

Potential Cause Recommended Solution
Reagent Instability This compound solutions should be protected from light and stored frozen.[1][14] Prepare fresh protein dilutions for each experiment, as protein activity may decline with freeze-thaw cycles or prolonged storage at 4°C.
Pipetting Inaccuracy Use calibrated pipettes and prepare a master mix of common reagents (buffer, MgCl₂) to minimize pipetting errors, especially for multi-well plate assays.[1][8]
Temperature Fluctuations Ensure all assay components are equilibrated to the reaction temperature before starting the experiment. Use a temperature-controlled plate reader or fluorometer.
Insufficient Mixing Gently shake or mix the plate after adding reagents to ensure a homogeneous solution.[1] Avoid introducing bubbles.
pH Drift Verify the pH of the buffer after all components (except protein) have been added. The addition of ATP or other reagents can sometimes alter the pH of a weakly buffered solution.[7]

Experimental Protocols

Protocol 1: Standard Cuvette-Based this compound Binding Assay

This protocol is adapted from established methods for characterizing protein-nucleotide interactions.[3][15]

  • Reagent Preparation :

    • Assay Buffer : 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 10 mM MgCl₂.

    • This compound Stock : Prepare a concentrated stock solution (e.g., 1 mM) in ddH₂O, adjust pH to 7.0, and store protected from light at -20°C.[1]

    • Protein Stock : Prepare a concentrated stock of the protein of interest in a suitable storage buffer (e.g., 50 mM Tris pH 7.5, 50 mM NaCl).[1]

  • Blank Measurement :

    • Add 2 mL of Assay Buffer to a quartz cuvette.

    • Add this compound to a final concentration of 1-5 µM.

    • Place the cuvette in a spectrofluorometer.

    • Set the excitation wavelength to 410 nm and scan the emission from 500 nm to 600 nm.[16][3]

    • Record the fluorescence spectrum. The peak should be at approximately 561 nm.[3]

  • Binding Measurement :

    • To the same cuvette (or a new one), add 2 mL of Assay Buffer and the protein of interest to a final concentration in the low micromolar range (e.g., 1-4 µM).

    • Add this compound to the same final concentration used for the blank.

    • Incubate for 5-10 minutes at room temperature with gentle shaking.[1]

    • Measure the emission spectrum (500-600 nm) with excitation at 410 nm.

    • A successful binding event is indicated by a significant increase in fluorescence intensity and a blue shift in the emission maximum to ~540 nm.[3]

  • Competition (Optional) :

    • To the cuvette containing the protein-TNP-ATP complex, add a high concentration of unlabeled ATP (e.g., 100-fold molar excess).

    • Incubate and re-measure the fluorescence. A decrease in fluorescence towards the blank level indicates that ATP is displacing this compound from the binding site.[1]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare Assay Buffer, Protein, and this compound Stocks e1 Measure Blank: Buffer + this compound p1->e1 e2 Measure Sample: Buffer + Protein + this compound e1->e2 e3 Measure Competition (Optional): Add unlabeled ATP to Sample e2->e3 a1 Analyze Data: Compare Spectra for Intensity Increase & Blue Shift e3->a1

Caption: General workflow for a this compound competition binding assay.
Protocol 2: Microplate-Based Assay for High-Throughput Screening

This protocol is suitable for screening compound libraries or testing multiple conditions simultaneously.[1][3]

  • Plate Setup : Use a low-volume, black, 96- or 384-well plate to minimize background fluorescence.

  • Reagent Preparation : Prepare reagents as in Protocol 1, ensuring enough volume for all wells.

  • Dispensing Reagents :

    • Controls : In triplicate, add Assay Buffer to wells for a "buffer + this compound" blank. Add a non-binding control protein (e.g., lysozyme) for a negative protein control.[3]

    • Test Compounds : Add test compounds dissolved in DMSO to the appropriate wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed the predetermined tolerance limit.

    • Protein : Add the protein of interest to all wells except the "buffer blank."

    • Initiation : Start the reaction by adding this compound to all wells. The final volume might be 50-200 µL.

  • Measurement :

    • Gently shake the plate for 5-10 minutes on an orbital shaker, protected from light.[1]

    • Place the plate in a microplate reader equipped for fluorescence measurement.

    • Set the excitation to ~410 nm and emission to ~540 nm (or perform an emission scan from 500-600 nm).[3]

  • Data Analysis :

    • Subtract the average fluorescence of the "buffer blank" from all other readings.

    • Compare the signal from wells with test compounds to the "no compound" positive control to calculate percent inhibition.

Summary of Recommended Buffer Components

ComponentConcentration RangePurpose & Key Considerations
Buffer 20-50 mMMaintains stable pH. Tris-HCl and HEPES are common choices.[1][6]
pH 7.0 - 8.0Critical for this compound fluorescence stability.[4][5] Verify final assay pH.
MgCl₂ 0 - 10 mMEssential cofactor for most kinases.[8] May not be needed for non-enzymatic binding studies. Test for optimal concentration.
NaCl 0 - 150 mMAdjusts ionic strength.[1][8]
DTT 0 - 2 mMReducing agent to maintain protein integrity, especially for enzymes with sensitive cysteine residues.[8]
DMSO < 2.5%Solvent for compounds. Perform a tolerance test; keep concentration consistent across all samples.[11][12]
This compound 1 - 5 µMFluorescent probe. Keep concentration low to avoid inner-filter effects.[2]
Protein 1 - 4 µMThe molecule being studied. Concentration should be optimized for a robust signal window.[3]

References

Troubleshooting low fluorescence signal with TNP-ATP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the fluorescent ATP analog, 2',3'-O-(2,4,6-Trinitrophenyl) Adenosine 5'-triphosphate (TNP-ATP).

Troubleshooting Guide: Low Fluorescence Signal

This guide addresses common issues related to weak or unexpected fluorescence signals during this compound binding assays.

Q1: Why is my overall fluorescence signal weak or indistinguishable from the blank?

A low signal can arise from several factors related to instrument settings, reagent integrity, or assay conditions.

  • Suboptimal Reagent Concentration or Quality: The concentration and integrity of the this compound and the target protein are critical.

    • Solution: Verify the integrity of your this compound stock. Prepare fresh solutions, as it can degrade with storage and multiple freeze-thaw cycles. It is recommended to store stock solutions at -20°C or below in single-use aliquots and protect them from light.[1][2] Also, confirm the concentration and activity of your protein of interest.

  • Incorrect Instrument Settings: The fluorometer or plate reader settings must match the spectroscopic properties of this compound.

    • Solution: Ensure you are using the correct excitation and emission wavelengths. For this compound, excitation is typically set around 408 nm or 410 nm, with emission scanned from 500 nm to 600 nm.[3][4][5] The peak emission for unbound this compound in aqueous solution is ~561 nm.[3][6]

  • Inappropriate Assay Conditions: Environmental factors like pH and buffer composition significantly impact this compound fluorescence.

    • Solution: The fluorescence of this compound is sensitive to pH; acidic conditions can decrease fluorescence intensity.[6][7] Most assays are performed around a neutral pH (7.0-8.0).[1][8] Verify the pH of your buffer and optimize if necessary.

Q2: I've added my protein, but I don't see the expected increase in fluorescence intensity. What's wrong?

The principle of the this compound binding assay is that fluorescence intensity increases upon binding to a protein.[3] If this enhancement is not observed, consider the following possibilities.

  • No Protein-ATP Interaction: The protein may not bind ATP or this compound under the tested conditions.

    • Solution: Confirm from literature or other assays (e.g., radioactive binding assays) that your protein is expected to bind ATP. Some proteins may have very low affinity for ATP, with Kd values in the millimolar range, which can be difficult to detect.[7]

  • Protein is Inactive or Misfolded: The protein preparation may be inactive.

    • Solution: Use a fresh protein preparation. Ensure that purification and storage conditions have not compromised the protein's folding and activity. Run a positive control with a known ATP-binding protein if possible.

  • Interference from Buffer Components: Some buffer components can quench fluorescence or interfere with binding.

    • Solution: Review your buffer composition. High concentrations of certain salts or the presence of detergents could potentially interfere with the assay.[7] It is a known issue that detergents can interact with this compound in a way that mimics protein binding.[7]

  • Pre-existing Bound Nucleotide: The protein may have co-purified with endogenous nucleotides (like ATP or ADP), occupying the binding site.

    • Solution: If feasible, treat the protein preparation to remove bound nucleotides, for example, through dialysis or size-exclusion chromatography with a nucleotide-free buffer.[2]

Q3: My fluorescence signal decreased after adding the protein. What does this mean?

While a fluorescence enhancement is typical, a decrease can sometimes occur.

  • Fluorescence Quenching: The protein's local environment around the ATP-binding site may cause quenching of the TNP fluorophore. This can happen if specific amino acid residues (like tryptophan) are in close proximity to the bound this compound.

    • Solution: This may be an intrinsic property of your protein's interaction with this compound. While less common, a decrease in fluorescence can still be used to measure binding affinity. The key is a consistent change upon titration.

  • Ligand-Induced Protein Aggregation: Addition of this compound could, in rare cases, induce protein precipitation or aggregation, leading to light scattering and an apparent decrease in signal.

    • Solution: Visually inspect the sample for turbidity. Measure absorbance at a high wavelength (e.g., 600 nm) to check for scattering. If aggregation is an issue, optimizing buffer conditions (e.g., salt concentration, pH, adding glycerol) may help.

Q4: What causes the inner filter effect and how can I correct for it?

The inner filter effect occurs at high concentrations of fluorescent molecules, where the molecules themselves absorb the excitation or emission light, leading to a non-linear and artificially low signal.[6]

  • High this compound Concentration: This is the most common cause.

    • Solution: Keep the concentration of this compound low, typically below 10 µM, and ideally around 1 µM.[3][6] If higher concentrations are necessary, you must apply a correction factor by measuring the absorbance of the solution at the excitation and emission wavelengths and using established equations to correct the fluorescence intensity.[3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as a fluorescent probe?

This compound is a fluorescent analog of ATP.[3] A trinitrophenyl (TNP) group is attached to the ribose of the ATP molecule, which allows it to retain its biological activity and bind to many ATP-dependent enzymes and proteins.[3][6] In an aqueous environment, this compound has a weak fluorescence emission.[3] However, when it binds to the typically more hydrophobic ATP-binding pocket of a protein, its fluorescence intensity increases significantly, and the emission maximum often shifts to a shorter wavelength (a "blue shift").[4][6] This change in fluorescence is the basis for studying protein-ATP interactions.

Q2: What are the spectral properties of this compound?

The spectroscopic characteristics are crucial for setting up experiments correctly.

ParameterWavelength (nm)Notes
Excitation Maxima (λexc) 408 / 470 nmExcitation at 408 nm or 410 nm is most common.[4][6][9]
Emission Maximum (λem) in Water ~561 nmThis is the peak for free this compound in aqueous buffer.[3][6]
Emission Maximum (λem) when Bound 530 - 550 nmA blue shift of 0-15 nm is typical upon protein binding.[3][4][6]

Q3: What are the typical concentrations used in a this compound binding assay?

The optimal concentrations depend on the binding affinity (Kd) of your protein for this compound.

ComponentTypical Concentration RangeNotes
This compound 0.5 - 5 µMKept low to avoid inner filter effects.[3][4]
Protein Titrated from nM to µM rangeThe protein concentration should ideally span a range below and above the expected Kd value. A starting concentration of 1-4 µM is common.[4]
Competing Nucleotide (e.g., ATP) Titrated up to mM rangeTo confirm binding specificity, a large excess of unlabeled ATP (e.g., 500-fold) should displace this compound.[5]

Q4: How do buffer conditions affect the fluorescence signal?

This compound fluorescence is highly sensitive to its environment.

  • Polarity: Decreasing the solvent polarity (e.g., by adding glycerol or ethanol) causes an increase in fluorescence intensity and a blue shift, similar to what is seen upon protein binding.[6][7]

  • Viscosity: Increasing the viscosity of the solvent also has a similar effect of increasing the signal.[6]

  • pH: The absorbance and fluorescence of this compound are pH-dependent. Acidic pH (below ~6.5) can significantly decrease the fluorescence intensity.[6][7]

Experimental Protocols

Standard Cuvette-Based this compound Binding Assay

This protocol describes a general method for measuring the binding of this compound to a protein of interest.

1. Materials:

  • Buffer: e.g., 50 mM Tris-HCl, 50 mM KCl, pH 7.2.[4]

  • This compound Stock: 1 mM stock solution in water or buffer, stored at -20°C.

  • Protein Sample: Purified protein of interest at a known concentration (e.g., 10 µM stock) in the assay buffer.

  • Instrumentation: A spectrofluorometer with a temperature-controlled cuvette holder and magnetic stirrer.

2. Procedure:

  • Instrument Setup: Set the spectrofluorometer's excitation wavelength to 410 nm and the emission scan range from 500 nm to 600 nm. Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).

  • Blank Measurement: Add 2 mL of assay buffer to a quartz cuvette. Place it in the fluorometer and record a baseline spectrum. This is your buffer blank.

  • This compound Alone: Add a small volume of this compound stock solution to the cuvette to reach a final concentration of 1 µM. Mix gently. Record the fluorescence emission spectrum. You should observe a peak near 561 nm.[4] This is the signal for free this compound.

  • Titration with Protein: Begin titrating your protein into the cuvette. Add small aliquots of your protein stock solution, allowing the solution to equilibrate for 1-2 minutes after each addition before recording the spectrum.

  • Data Acquisition: Record the full emission spectrum after each protein addition. Note the increase in fluorescence intensity and any blue shift in the emission maximum (e.g., towards 540 nm).[4]

  • Data Analysis: Plot the change in fluorescence intensity against the protein concentration. Fit the resulting saturation curve to a suitable binding model (e.g., a one-site binding hyperbola) to determine the dissociation constant (Kd).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer (e.g., Tris-HCl, pH 7.2) instr_setup Set up Fluorometer (Excitation: 410 nm, Emission: 500-600 nm) prep_buffer->instr_setup prep_tnp Prepare this compound Stock (e.g., 1 mM) free_tnp Measure Free this compound (e.g., 1 µM) prep_tnp->free_tnp prep_protein Prepare Protein Sample titrate Titrate with Protein prep_protein->titrate blank Measure Blank (Buffer only) instr_setup->blank blank->free_tnp free_tnp->titrate plot Plot ΔFluorescence vs. [Protein] titrate->plot fit Fit Saturation Curve plot->fit kd Determine Kd fit->kd

Caption: Workflow for a typical this compound protein binding experiment.

Troubleshooting Decision Tree

G start Low or No Signal After Adding Protein q_free_signal Was the signal for free this compound okay? start->q_free_signal a_free_signal_no Problem with this compound or Instrument Settings q_free_signal->a_free_signal_no No q_protein Is the protein active and known to bind ATP? q_free_signal->q_protein Yes a_protein_no Verify Protein Activity or Binding Properties q_protein->a_protein_no No / Unsure q_buffer Are buffer conditions (pH, components) optimal? q_protein->q_buffer Yes a_buffer_no Check pH (use 7.0-8.0) and potential interferents q_buffer->a_buffer_no No / Unsure q_nucleotide Could endogenous nucleotides be bound to the protein? q_buffer->q_nucleotide Yes a_nucleotide_yes Remove bound nucleotides (e.g., dialysis) q_nucleotide->a_nucleotide_yes Possible end Consider quenching or other complex interactions q_nucleotide->end No

Caption: Decision tree for troubleshooting low this compound fluorescence.

References

Technical Support Center: Interference of Detergents with TNP-ATP Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the interference of detergents in 2',3'-O-(2,4,6-Trinitrophenyl) Adenosine 5'-Triphosphate (TNP-ATP) fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a fluorescence-based method used to study ATP-binding proteins like kinases and ATPases.[1] this compound, a fluorescent analog of ATP, exhibits minimal fluorescence when free in an aqueous solution.[1][2] Upon binding to the ATP-binding pocket of a protein, its local environment becomes more nonpolar, leading to a significant increase in its fluorescence quantum yield and often a shift in its emission wavelength.[2] This change in fluorescence is directly proportional to the amount of this compound bound to the protein, allowing for the determination of binding affinities (Kd), the number of binding sites, and the screening of competitive inhibitors.[1][2]

Q2: Why are detergents necessary in some this compound experiments?

Detergents are primarily used for studies involving membrane proteins or proteins that are prone to aggregation. Their main functions are:

  • Solubilization: To extract membrane proteins from the lipid bilayer, breaking lipid-lipid and lipid-protein interactions.[3]

  • Stabilization: To keep hydrophobic proteins soluble and in a stable, biologically active conformation in aqueous buffers, preventing aggregation.[4]

  • Improving Solubility: To prevent the aggregation of poorly soluble test compounds in drug screening assays.[5]

Q3: How can detergents interfere with this compound measurements?

Detergent interference can manifest in several ways, leading to inaccurate results such as false positives or false negatives. The primary mechanisms include:

  • Direct Interaction with this compound: Detergent micelles can create hydrophobic microenvironments that may bind free this compound, causing an increase in background fluorescence and mimicking a protein-binding event.

  • Effects on Protein Structure: Detergents, especially ionic ones, can be denaturing and alter the protein's conformation.[3] This can affect the integrity of the ATP-binding pocket, leading to reduced or no binding of this compound. Even non-denaturing detergents can cause subtle changes that influence binding kinetics.[6]

  • Light Scattering: At concentrations above the Critical Micelle Concentration (CMC), detergents form micelles that can scatter both the excitation and emission light.[5] This light scattering can lead to artificially high fluorescence readings and increased variability in the data.[5]

  • Fluorescence Quenching: Some detergents or impurities within detergent preparations can act as fluorescence quenchers, absorbing the excitation or emitted light and reducing the overall signal.[5]

  • Alteration of Enzyme Activity: For enzymatic assays (e.g., ATPase activity), detergents can directly inhibit or, in some cases, stimulate the enzyme, confounding the interpretation of results.[7][8] For example, Triton X-100 has been shown to stimulate P-glycoprotein ATPase at very low concentrations but inhibit it at higher levels.[7]

Q4: My fluorescence signal is unexpectedly high. Could the detergent be the cause?

Yes. An unexpectedly high signal is a common artifact caused by detergents. The most likely reasons are:

  • Micelle-Induced Fluorescence: If the detergent concentration is above its CMC, the formation of micelles can create nonpolar environments that bind this compound, increasing its intrinsic fluorescence.

  • Light Scattering: Micelles can scatter the excitation light, which may be incorrectly measured by the detector as fluorescence, leading to an artificially high signal.[5] This is particularly problematic for compounds that precipitate or aggregate.[5]

Q5: My fluorescence signal is lower than expected or absent. What could be the problem?

A low or absent signal can also be a result of detergent interference:

  • Protein Denaturation: The detergent may be denaturing your protein, destroying the ATP-binding site. Ionic detergents like SDS are particularly harsh.[3][7]

  • Inhibition of Binding: The detergent may be directly interfering with the binding of this compound to the protein.[8]

  • Fluorescence Quenching: The detergent itself or impurities within the preparation might be quenching the this compound fluorescence.[5]

Troubleshooting Guide

If you suspect detergent interference, follow this troubleshooting workflow.

G start Unexpected Assay Results (High/Low Signal, High Variability) control_check Step 1: Review Controls - Buffer + Detergent + this compound (no protein) - Buffer + this compound (no protein, no detergent) start->control_check is_control_high Is 'Detergent + this compound' signal significantly higher than 'this compound only'? control_check->is_control_high cause_micelles Likely Cause: Detergent micelles are binding this compound or causing light scattering. is_control_high->cause_micelles Yes is_control_ok Controls appear normal. Signal issue only present with protein. is_control_high->is_control_ok No solution_reduce_detergent Solution: 1. Lower detergent concentration (ideally below CMC). 2. Test a different detergent with a higher CMC. cause_micelles->solution_reduce_detergent protein_issue Step 2: Investigate Protein-Detergent Interaction is_control_ok->protein_issue protein_issue_q Is the detergent known to be harsh or denaturing for your protein class? protein_issue->protein_issue_q cause_denaturation Likely Cause: Detergent is denaturing the protein or allosterically inhibiting this compound binding. protein_issue_q->cause_denaturation Yes validation_step Step 3: Validate with Orthogonal Assay Confirm hits or binding using a non-fluorescence-based method (e.g., ITC, SPR, radioactive filter binding). protein_issue_q->validation_step No / Unsure solution_change_detergent Solution: 1. Switch to a milder, non-denaturing detergent (e.g., Digitonin, DDM, CHAPS). 2. Perform a detergent screening experiment. cause_denaturation->solution_change_detergent solution_change_detergent->validation_step G cluster_0 Assay Components cluster_1 Detergent Effects cluster_2 Potential Interferences Protein ATP-Binding Protein Denaturation Protein Denaturation (Signal Loss) Protein->Denaturation BindingSiteBlock Binding Site Blockage (Signal Loss) Protein->BindingSiteBlock TNP_ATP Free this compound (Low Fluorescence) TNP_Micelle This compound Entrapment (False High Signal) TNP_ATP->TNP_Micelle Monomers Detergent Monomers (< CMC) Monomers->Protein Alters Conformation Micelles Detergent Micelles (> CMC) Micelles->Protein Denatures Micelles->TNP_ATP Entraps Scattering Light Scattering (False High Signal) Micelles->Scattering Causes G cluster_0 No Binding cluster_1 Binding P_NB Protein TNP_NB This compound Complex Protein-TNP-ATP Complex P_NB->Complex Binding Event Fluo_Low Low Fluorescence TNP_NB->Complex Binding Event Fluo_High High Fluorescence Complex->Fluo_High

References

TNP-ATP photostability and how to minimize photobleaching

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding the photostability of 2',3'-O-(2,4,6-Trinitrophenyl) Adenosine 5'-Triphosphate (TNP-ATP) and strategies to minimize photobleaching during fluorescence experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its fluorescence environmentally sensitive?

This compound is a fluorescent analog of adenosine triphosphate (ATP) widely used to study ATP-protein interactions.[1][2] The fluorescent moiety, 2,4,6-trinitrophenol (TNP), is attached to the ribose sugar of the ATP molecule.[1] In aqueous solutions, this compound has excitation peaks at approximately 408 nm and 470 nm, with an emission maximum around 561 nm.[1][3]

The fluorescence of this compound is highly sensitive to its local environment. When this compound binds to a protein, it typically moves from a polar aqueous environment to a more hydrophobic binding pocket. This change causes a "blue shift" (a shift to a shorter wavelength) in its emission spectrum and a significant enhancement of its fluorescence intensity.[1][2][4] This property makes it an excellent probe for detecting ATP binding and studying enzyme kinetics.[5][6]

Q2: What is photobleaching and what causes it?

Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[7] This process is a common issue in fluorescence microscopy and spectroscopy.[8]

The process begins when a fluorophore like this compound absorbs light and is elevated to an excited singlet state. While it can return to the ground state by emitting a photon (fluorescence), there is a probability it will transition to a highly reactive, long-lived triplet state.[7][8] In this triplet state, the fluorophore can react with surrounding molecules, particularly molecular oxygen, leading to covalent bond cleavage and its permanent destruction.[7][8] High-intensity illumination accelerates this process, leading to a rapid decay of the fluorescent signal.[9]

G cluster_0 S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 1. Light Absorption (Excitation) S1->S0 2. Fluorescence (Signal) T1 Excited Triplet State (T₁) S1->T1 3. Intersystem Crossing Bleached Non-Fluorescent (Bleached State) T1->Bleached 4. Photochemical Reaction (e.g., with O₂)

Caption: The process of photobleaching from excitation to permanent signal loss.

Troubleshooting Guide

Q3: My this compound fluorescence signal is decaying rapidly. What's wrong?

Rapid signal decay is a classic sign of photobleaching. Several factors related to your experimental setup and sample preparation could be the cause. Use the table below to diagnose and address the issue.

SymptomPotential CauseRecommended Solution
Rapid signal loss during initial focus or setup Excessive light exposure.Minimize the duration and intensity of light exposure. Use transmitted light to find and focus on the area of interest before switching to fluorescence imaging.[10][11]
Signal fades significantly during time-lapse imaging High excitation light intensity.Reduce the power of your light source (e.g., laser or LED). Use neutral-density filters to decrease illumination intensity without changing the spectral quality.[10][12]
Signal is bright initially but bleaches faster than expected High oxygen concentration in the medium.Use an oxygen scavenger system or a commercially available anti-fade mounting medium.[13][14]
Overall weak signal, requiring high intensity that causes bleaching Suboptimal filter sets or detector settings.Ensure your microscope's excitation and emission filters are matched to this compound's spectral profile (Ex: ~408/470 nm, Em: ~540-580 nm). Optimize detector gain or exposure time, but be mindful that longer exposure also contributes to photobleaching.

Minimizing Photobleaching

Q4: What practical steps can I take to reduce this compound photobleaching?

Minimizing photobleaching involves a multi-faceted approach of optimizing imaging parameters, modifying the chemical environment, and selecting appropriate reagents.

G start Start Experiment observe Observe Rapid Signal Fading? start->observe mitigate Implement Mitigation Strategies (See Table 2) observe->mitigate Yes proceed Acquire Data observe->proceed No mitigate->observe Re-evaluate

Caption: A workflow for addressing and mitigating photobleaching in experiments.

The following table summarizes key strategies to enhance this compound photostability.

Strategy CategorySpecific TechniquePrinciple of ActionKey Considerations
Reduce Photon Exposure Minimize Illumination IntensityDecreases the rate of fluorophore excitation, thus reducing the probability of entering the destructive triplet state.Use the lowest light intensity that provides an adequate signal-to-noise ratio. Employ neutral-density filters.[12]
Minimize Exposure TimeReduces the total number of photons hitting the sample over the course of the experiment.Use the shortest possible exposure time per image. For time-lapse studies, increase the interval between acquisitions.[14]
Avoid Unnecessary IlluminationPrevents cumulative photobleaching when not actively acquiring data.Use shutters to block the light path when not imaging. Focus on a nearby area before moving to the region of interest for final capture.[10][11]
Modify Chemical Environment Use Anti-Fade ReagentsThese reagents, often containing free-radical scavengers, quench the reactive oxygen species that destroy fluorophores in the triplet state.[13]The effectiveness and compatibility of anti-fade agents can be fluorophore-dependent. Test on your specific system.
Deoxygenate the BufferRemoving dissolved oxygen, a primary reactant in photobleaching, can significantly increase fluorophore stability.This can be achieved with enzymatic oxygen scavenger systems (e.g., glucose oxidase/catalase) but may impact biological samples.
Optimize Data Acquisition Use More Sensitive DetectorsA more efficient detector (e.g., EMCCD or sCMOS cameras) can produce a strong signal with less excitation light.This is a hardware consideration that can have a significant impact on reducing required light intensity.
Create a Photobleaching CurveQuantify the rate of fluorescence decay and use this curve to normalize quantitative data, correcting for signal loss due to bleaching.[10]This is a corrective measure and is essential for accurate quantitative analysis when some bleaching is unavoidable.

Protocols and Reagents

Q5: Are there specific anti-fade reagents recommended for this compound?

While there is limited literature on anti-fade agents tested specifically with this compound, several compounds are widely used in fluorescence microscopy and can be tested for compatibility. These agents primarily act as reactive oxygen species scavengers.[13]

Anti-Fade AgentCommon AbbreviationMechanismPotential Issues & Considerations
p-Phenylenediamine PPDFree radical scavenger.One of the more effective agents, but it is toxic and can reduce the initial fluorescence intensity. May react with certain dyes.[13]
n-Propyl gallate NPGAntioxidant that reduces triplet state reactions.Nontoxic and suitable for live-cell imaging, but can have anti-apoptotic properties that may affect biological processes.[13]
1,4-Diazabicyclo[2.2.2]octane DABCOSinglet oxygen quencher.Less toxic than PPD and good for live-cell work, but also less effective as an anti-fade agent.[13]

Recommendation: When selecting an anti-fade reagent, it is crucial to perform a control experiment to ensure the agent does not directly interact with this compound or the biological system under study, for instance, by altering its fluorescence spectrum or binding affinity.

Q6: How can I experimentally measure the photobleaching rate of this compound?

Quantifying the photostability of this compound in your specific experimental conditions is crucial for accurate data interpretation. You can do this by measuring the fluorescence decay over time.

G cluster_0 Experimental Protocol prep 1. Prepare this compound Sample (e.g., in buffer or bound to protein) setup 2. Set Imaging Parameters (Objective, Light Intensity, Exposure) prep->setup acquire 3. Acquire Time-Lapse Series (Continuous or interval imaging) setup->acquire measure 4. Measure Mean Fluorescence Intensity in ROI for each frame acquire->measure plot 5. Plot Intensity vs. Time measure->plot calculate 6. Fit Decay Curve (e.g., single exponential) to calculate rate (k) or half-life (t½) plot->calculate result Quantitative Photostability Data calculate->result

Caption: A standard workflow for quantifying the rate of fluorophore photobleaching.

Detailed Experimental Protocol:

  • Sample Preparation: Prepare your this compound sample as you would for your experiment (e.g., free in buffer, or bound to your protein of interest). Place it on the microscope.

  • Define Imaging Parameters:

    • Select the objective and magnification you will use for your experiment.

    • Set the excitation light intensity to a constant, relevant level.

    • Choose a fixed exposure time.

  • Acquire Time-Lapse Data:

    • Focus on the sample.

    • Begin a time-lapse acquisition, capturing images continuously or at fixed intervals under constant illumination. Acquire at least 50-100 frames or until the signal has decayed significantly (e.g., to <50% of the initial intensity).

  • Data Analysis:

    • Define a Region of Interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.

    • Subtract the background fluorescence measured from a region with no sample.

    • Normalize the intensity values to the initial intensity (I₀) of the first frame.

  • Calculate Photobleaching Rate:

    • Plot the normalized intensity as a function of time.

    • Fit the decay data to a single exponential decay function: I(t) = I₀e⁻ᵏᵗ, where k is the photobleaching rate constant.

    • The photobleaching half-life (t½) can be calculated as ln(2)/k. This value provides a quantitative measure of this compound's stability under your specific conditions.[15][16]

References

Technical Support Center: Calibrating Instrumentation for TNP-ATP Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the fluorescent ATP analog, TNP-ATP, in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

A1: For this compound in an aqueous solution, the excitation maximum is typically around 408 nm and 470 nm, with a fluorescence emission maximum at approximately 561 nm.[1][2] However, upon binding to a protein, the fluorescence emission often undergoes a "blue shift" to shorter wavelengths (e.g., 540-550 nm) and a significant increase in fluorescence intensity.[2][3] It is recommended to perform an emission scan from 500 nm to 600 nm to determine the precise emission maximum for your specific protein-TNP-ATP complex.[3]

Q2: What is the recommended concentration of this compound to use in my assay?

A2: To maintain a linear relationship between fluorescence intensity and concentration, it is advisable to use this compound at concentrations of 1 µM or lower.[1] At concentrations exceeding 1 µM, an "inner filter effect" can occur, where the excess this compound absorbs the excitation light, leading to a non-linear and reduced fluorescence signal.[2]

Q3: How can I confirm that the observed fluorescence change is due to specific binding to the ATP-binding site of my protein?

A3: A competition assay is the standard method to verify specific binding. After observing the fluorescence increase upon addition of your protein to this compound, add an excess of unlabeled ATP. If the fluorescence signal decreases and shifts back towards the signal of free this compound, it indicates that the unlabeled ATP is displacing the this compound from the binding site, confirming specificity.[3]

Q4: Can changes in buffer conditions affect this compound fluorescence?

A4: Yes, the fluorescence of this compound is sensitive to its environment. Changes in pH, ionic strength, and the presence of detergents can all alter its fluorescence properties.[4] It is crucial to maintain consistent buffer conditions throughout your experiments and to test for any effects of buffer components on this compound fluorescence in the absence of your protein. Acidification, for example, has been shown to cause a blue shift in the emission peak of free this compound.[4]

Troubleshooting Guides

Problem 1: Low or No Fluorescence Signal
Possible Cause Troubleshooting Step
Incorrect Instrument Settings Verify that the excitation and emission wavelengths on the fluorometer are set correctly for this compound (e.g., Excitation: 410 nm, Emission scan: 500-600 nm).[3] Check that the slit widths are appropriately set (e.g., excitation slit at 3 nm and emission slit at 5 nm).[3]
This compound Degradation Prepare fresh this compound solutions from a stored stock. Protect the solution from light as much as possible.
Protein Inactivity Ensure your protein is properly folded and active. Run a control experiment with a known ATP-binding protein if available.
Quenching Check your buffer for any components that might quench fluorescence. If possible, test this compound fluorescence in a simpler buffer.
Problem 2: High Background Fluorescence
Possible Cause Troubleshooting Step
Contaminated Buffer or Cuvette Use fresh, high-purity buffer. Thoroughly clean your cuvettes or use new disposable ones.
This compound Concentration Too High Reduce the concentration of this compound to 1 µM or less to avoid the inner filter effect.[1]
Non-specific Binding Non-specific binding of this compound to other molecules or surfaces can cause high background. Include a control with a non-ATP binding protein (like lysozyme) to assess non-specific binding.[3]
Detergent Interactions Some detergents can interact with this compound and cause an increase in fluorescence, mimicking protein binding.[4] If using detergents, test the fluorescence of this compound with the detergent alone.
Problem 3: Irreproducible Results
Possible Cause Troubleshooting Step
Inconsistent Pipetting Use calibrated pipettes and ensure accurate and consistent volumes, especially for titrations.
Temperature Fluctuations Ensure all solutions are at a stable, consistent temperature before and during the measurement.
Photobleaching Minimize the exposure of the sample to the excitation light. Use the instrument's shutter when not actively measuring.
pH Instability Verify the pH of your buffer and ensure it remains stable throughout the experiment.

Quantitative Data Summary

Parameter Value Reference
This compound Excitation Maxima 408 nm, 470 nm[1][5]
This compound Emission Maximum (aqueous) ~561 nm[1][2][6]
This compound Emission Maximum (protein-bound) Blue-shifted (e.g., 530-550 nm)[1][3]
Recommended Concentration Range ≤ 1 µM[1]

Experimental Protocols

Protocol 1: Determining this compound Binding to a Protein
  • Prepare Solutions:

    • Prepare a stock solution of your protein of interest in the desired assay buffer.

    • Prepare a stock solution of this compound (e.g., 100 µM) in the same assay buffer. Protect from light.

  • Instrument Setup:

    • Set the fluorometer's excitation wavelength to 410 nm.

    • Set the emission scan range from 500 nm to 600 nm.

    • Set the excitation and emission slit widths (e.g., 3 nm and 5 nm, respectively).[3]

  • Measurement:

    • In a clean cuvette, add the assay buffer and measure the background fluorescence.

    • Add this compound to a final concentration of 1 µM and record the fluorescence emission spectrum.

    • Add your protein to the cuvette to the desired final concentration and record the emission spectrum. An increase in fluorescence intensity and a blue shift in the emission maximum indicate binding.

  • Competition Assay (Specificity Control):

    • To the cuvette containing the protein-TNP-ATP complex, add a high concentration of unlabeled ATP (e.g., 100-fold molar excess).

    • Record the emission spectrum. A decrease in fluorescence intensity towards the level of free this compound confirms specific binding.

Visualizations

experimental_workflow Experimental Workflow for this compound Binding Assay cluster_prep Preparation cluster_instrument Instrumentation cluster_measurement Measurement cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer prep_protein Prepare Protein Solution prep_buffer->prep_protein prep_tnpatp Prepare this compound Solution prep_buffer->prep_tnpatp measure_bound 3. Add Protein, Measure prep_protein->measure_bound measure_free_tnp 2. Add this compound, Measure prep_tnpatp->measure_free_tnp set_excitation Set Excitation λ = 410 nm set_emission Set Emission Scan 500-600 nm set_excitation->set_emission set_slits Set Slit Widths set_emission->set_slits measure_buffer 1. Measure Buffer Blank set_slits->measure_buffer measure_buffer->measure_free_tnp measure_free_tnp->measure_bound measure_competition 4. Add excess ATP, Measure measure_bound->measure_competition analyze_spectra Analyze Spectra for Intensity Increase & Blue Shift measure_competition->analyze_spectra confirm_specificity Confirm Specificity via Competition analyze_spectra->confirm_specificity

Caption: Workflow for a typical this compound protein binding experiment.

signaling_pathway Example Kinase Activation Pathway ext_signal External Signal receptor Receptor ext_signal->receptor kinase Kinase (Inactive) receptor->kinase active_kinase Kinase (Active) - this compound Bound kinase->active_kinase Conformational Change tnp_atp This compound tnp_atp->active_kinase Binding (Fluorescence Increase) substrate Substrate Protein active_kinase->substrate phospho_substrate Phosphorylated Substrate substrate->phospho_substrate Phosphorylation cellular_response Cellular Response phospho_substrate->cellular_response

Caption: A generalized signaling pathway involving kinase activation and this compound binding.

troubleshooting_tree Troubleshooting Low Fluorescence Signal start Low/No Signal check_settings Check Instrument Settings (λ, slits) start->check_settings settings_ok Settings Correct? check_settings->settings_ok fix_settings Correct Settings settings_ok->fix_settings No check_reagents Prepare Fresh this compound & Check Protein Activity settings_ok->check_reagents Yes fail Consult Instrument Manual/ Further Investigation settings_ok->fail Further Issues fix_settings->start reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Use New Reagents reagents_ok->replace_reagents No check_buffer Test for Buffer Quenching reagents_ok->check_buffer Yes reagents_ok->fail Further Issues replace_reagents->start buffer_ok Buffer OK? check_buffer->buffer_ok change_buffer Use Different Buffer buffer_ok->change_buffer No success Signal Restored buffer_ok->success Yes buffer_ok->fail Further Issues change_buffer->start

Caption: A decision tree for troubleshooting low fluorescence signals in this compound assays.

References

Addressing non-specific binding of TNP-ATP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TNP-ATP assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during experiments with 2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate (this compound), with a particular focus on addressing non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a fluorescent analog of adenosine 5'-triphosphate (ATP). It is widely used in research to study ATP-protein interactions.[1][2] The key advantage of this compound is that its fluorescence properties change upon binding to a protein.[1][2] In an aqueous solution, its fluorescence is weak; however, when it binds to a hydrophobic pocket on a protein, such as an ATP-binding site, its fluorescence intensity increases significantly, and the emission peak often shifts to a shorter wavelength (a "blue shift").[1][3] These changes allow researchers to monitor binding events in real-time.

Q2: What constitutes "non-specific binding" in the context of this compound?

A2: Non-specific binding refers to the interaction of this compound with sites on a protein other than the intended ATP-binding pocket, or with other components in the assay such as accessory molecules or even detergent micelles.[1][4] This can lead to a fluorescent signal that does not represent the true binding of ATP to its target, resulting in false positives or inaccurate measurements of binding affinity.[1][5]

Q3: Why is this compound prone to non-specific binding?

A3: The trinitrophenyl (TNP) moiety attached to the ATP molecule is hydrophobic. This can cause it to interact with hydrophobic regions on a protein surface that are not the actual ATP binding site.[1] In some cases, this compound has been observed to bind with significantly higher affinity to proteins than ATP itself, which can complicate data interpretation.[1][6][7]

Q4: How can I confirm that the this compound binding I'm observing is specific to the ATP-binding site?

A4: The gold standard for confirming specificity is a competition assay.[3][8] After observing a fluorescence change upon adding your protein to this compound, you add an excess of unlabeled ATP. If the this compound is bound to the specific ATP-binding site, the unlabeled ATP will compete for this site and displace the this compound, causing the fluorescence signal to decrease back towards the baseline.[3][8] A lack of reversal suggests the binding may be non-specific.

Troubleshooting Guide: Non-Specific Binding and High Background

This guide addresses common problems encountered during this compound assays.

Issue 1: High background fluorescence or a signal that is not reversible by ATP.

High background fluorescence can obscure the specific binding signal, while a lack of signal reversal in a competition assay indicates non-specific binding.

Logical Flow for Troubleshooting High Background/Non-Specific Binding

G start Start: High Background or Non-Reversible Signal check_reagents Verify Reagent Purity & Buffer pH start->check_reagents optimize_conc Optimize this compound and Protein Concentrations check_reagents->optimize_conc Reagents OK add_blockers Incorporate Blocking Agents (e.g., BSA) optimize_conc->add_blockers adjust_buffer Modify Buffer Conditions (Salt, Detergent) add_blockers->adjust_buffer run_competition Perform ATP Competition Assay adjust_buffer->run_competition analyze Analyze Results run_competition->analyze end_good Result: Specific Binding Signal Identified analyze->end_good Signal Reversible end_bad Result: Non-Specific Binding Persists analyze->end_bad Signal Not Reversible

Caption: A troubleshooting workflow for addressing high background and non-specific binding in this compound assays.

Potential Causes & Solutions

Potential Cause Explanation Recommended Solution
Contaminated Reagents Impurities in the protein preparation or buffers can autofluoresce or interact with this compound.Ensure high purity of the target protein. Use fresh, high-quality buffers and filter them (0.2 µm filter) before use.[9]
Incorrect Buffer pH The fluorescence of this compound is sensitive to pH. Acidic conditions can alter its absorption and fluorescence intensity, mimicking a binding event.[1][10]Maintain a stable, physiological pH (typically 7.0-8.0) throughout the experiment. Ensure the pH of all stock solutions is properly adjusted.[1][8]
High this compound Concentration At concentrations above 1-5 µM, this compound can suffer from "inner filter effects," where the molecules absorb the emitted light, leading to non-linear and potentially misleading fluorescence readings.[2] It can also increase the likelihood of low-affinity, non-specific interactions.Use the lowest concentration of this compound that gives a reliable signal, typically in the range of 1-5 µM.[2][3]
Protein Aggregation Aggregated protein can create hydrophobic surfaces that non-specifically bind this compound, leading to a high, irreversible signal.Centrifuge the protein stock immediately before use to remove aggregates. Consider including a low concentration of a non-ionic detergent like Tween-20 (0.01-0.05%) to reduce aggregation.[11]
Interference from Detergents Detergents used to solubilize membrane proteins can form micelles that create a hydrophobic environment, causing this compound to fluoresce in the absence of specific binding.[1][12][13]If detergents are necessary, run a control with detergent and this compound (no protein) to quantify the background signal. Use detergents at the lowest effective concentration, ideally below the critical micellar concentration (CMC) if possible.[13]
Ionic Interactions Non-specific binding can be mediated by electrostatic interactions between this compound and charged residues on the protein surface.Increase the ionic strength of the buffer by adding NaCl (e.g., 50-150 mM). This can help disrupt weak, non-specific ionic interactions.[14][15]
Hydrophobic Interactions The TNP moiety can bind to any exposed hydrophobic patch on the protein surface, not just the ATP-binding site.Incorporate a blocking agent like Bovine Serum Albumin (BSA) at a concentration of 0.1-1% in your assay buffer. BSA can bind to non-specific sites on surfaces and proteins, reducing background.[11][14]
Issue 2: The fluorescence signal is fully or partially reversible by ATP, but the calculated affinity (Kd) for this compound is much higher than expected for ATP.

This is a common observation, as the TNP moiety can form additional interactions within the binding pocket, leading to tighter binding than the natural ligand.[1][7]

Comparative Binding Affinities

ProteinKd for this compoundKd for ATPFold Difference (ATP/TNP-ATP)Reference
PhoQcat294 ± 33 µM412 ± 72 µM~1.4x[8]
CheA~0.1 µM>50 µM>500x[7]
Ca2+-ATPase0.1–0.2 µM~10 µM>50x[7]
STRADα1.1 µM30-100 µM~30-100x[6]

Recommendations:

  • Acknowledge the Difference: It is crucial to recognize that this compound is an ATP analog, and its binding affinity may not be identical to that of ATP.[1][16]

  • Focus on Competition: Use the this compound assay primarily to confirm binding to the ATP site (via competition) and to determine the relative binding affinities (Ki) of other unlabeled ligands or inhibitors by their ability to displace this compound.

  • Use Orthogonal Methods: If the absolute Kd for ATP is required, validate your findings with alternative methods such as Isothermal Titration Calorimetry (ITC) or surface plasmon resonance (SPR).

Experimental Protocols

Protocol 1: Standard Cuvette-Based this compound Binding Assay

This protocol is adapted from established methods to determine if a protein of interest binds this compound.[3]

Materials:

  • Spectrofluorometer

  • Quartz cuvette with a magnetic stir bar

  • Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, pH 7.5)[3][8]

  • This compound stock solution (e.g., 6.4 mM in ddH₂O, pH 7.0)[3]

  • Purified protein of interest stock solution (concentration determined by a reliable method like Bradford or BCA assay)

  • Control protein solution (e.g., 4 µM Lysozyme or BSA)[3]

Procedure:

  • Setup: Turn on the spectrofluorometer and allow the lamp to warm up. Set the excitation wavelength to 410 nm and the emission scan range from 500 nm to 600 nm.[3]

  • Measure this compound Baseline:

    • Add 2 mL of Assay Buffer to the cuvette.

    • Add 1.6 µL of 6.4 mM this compound stock to achieve a final concentration of ~5 µM.

    • Place the cuvette in the spectrofluorometer, turn on stirring, and record the emission spectrum. You should observe a peak at approximately 561 nm.[2]

  • Measure Protein Binding:

    • Rinse the cuvette thoroughly.

    • Add 2 mL of your protein solution (e.g., final concentration of 1-4 µM in Assay Buffer) to the cuvette.

    • Add 1.6 µL of 6.4 mM this compound stock (for a final concentration of ~5 µM).

    • Immediately place the cuvette in the instrument and record the emission spectrum.

    • A successful binding event is indicated by an increase in fluorescence intensity and a blue shift in the emission maximum (e.g., to ~540 nm).[3]

  • Negative Control:

    • Repeat Step 3 using a non-ATP-binding protein like Lysozyme or BSA at the same concentration to ensure the observed signal is not due to a generic protein-dye interaction.[3]

Protocol 2: ATP Competition Assay

This protocol is performed directly after a successful binding assay (Protocol 1, Step 3) to confirm binding specificity.

Principle of ATP Competition Assay

G cluster_0 Step 1: Binding cluster_1 Step 2: Competition Protein Protein Complex Protein-TNP-ATP (High Fluorescence) Protein->Complex TNP_ATP This compound (Fluorescent) TNP_ATP->Complex Displaced_TNP_ATP Free this compound (Low Fluorescence) Complex->Displaced_TNP_ATP ATP_Complex Protein-ATP (Non-Fluorescent) Complex->ATP_Complex Displaces ATP Unlabeled ATP (Excess) ATP->ATP_Complex

Caption: Workflow showing specific binding of this compound and its subsequent displacement by excess unlabeled ATP.

Procedure:

  • Establish Binding: Perform the binding assay as described in Protocol 1, Steps 1-3, to obtain the high-fluorescence spectrum of the Protein-TNP-ATP complex. Do not remove the cuvette from the instrument.

  • Add Competitor: While continuously monitoring the fluorescence, add a small volume of a concentrated, unlabeled ATP stock solution to the cuvette. The final concentration of ATP should be in significant excess (e.g., 100- to 500-fold higher than the this compound concentration).

  • Record Signal Reversal: Record the emission spectrum after the addition of ATP. If the binding is specific, the fluorescence intensity should decrease significantly, and the emission peak should shift back towards that of free this compound (~561 nm).[3]

  • Quantify: To determine the dissociation constant (Kd) or inhibition constant (Ki) of ATP, this experiment can be repeated by titrating increasing concentrations of unlabeled ATP into the Protein-TNP-ATP complex and plotting the decrease in fluorescence against the ATP concentration.[8]

References

Technical Support Center: TNP-ATP Fluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2',3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in fluorescence spectroscopy?

A1: this compound is a fluorescent analog of adenosine triphosphate (ATP).[1] The trinitrophenyl (TNP) group attached to the ribose moiety of ATP acts as a fluorophore.[1] It is a valuable tool for studying ATP-binding proteins because its fluorescence is highly sensitive to its local environment.[1] In an aqueous solution, the fluorescence of this compound is weak; however, upon binding to the hydrophobic pocket of a protein, its fluorescence intensity can increase several-fold, and the emission maximum often experiences a blue shift (a shift to a shorter wavelength).[1][2] This change in fluorescence provides a signal to monitor protein-ATP interactions.

Q2: What are the typical excitation and emission wavelengths for this compound?

A2: In aqueous solutions at neutral pH, this compound has two absorption peaks at 408 nm and 470 nm and a single fluorescence emission maximum at approximately 561 nm.[1] For experimental purposes, an excitation wavelength of around 410 nm is commonly used, with the emission spectrum scanned from 500 nm to 600 nm.[2]

Q3: How do changes in pH affect the fluorescence of this compound?

A3: The fluorescence and absorbance of this compound are sensitive to pH. Acidic conditions can cause the molecule to absorb less light, leading to a decrease in fluorescence intensity.[1] Specifically, acidification from pH 6.3 to 3.5 has been shown to cause a blue shift of 11 nm in the emission peak.[3] The absorbance of this compound is also pH-dependent, with an increase in absorbance as the pH increases.[1]

Q4: How does temperature influence this compound fluorescence measurements?

Troubleshooting Guide

Issue 1: Unexpectedly low or no fluorescence signal.

Possible Cause Troubleshooting Step
Incorrect instrument settings Verify that the spectrofluorometer is set to the correct excitation (around 410 nm) and emission (scan from 500-600 nm) wavelengths.[2]
Degraded this compound This compound is light-sensitive. Ensure it has been stored properly in the dark at -70°C. Prepare fresh solutions for your experiment.
pH of the buffer is too acidic Acidic conditions can decrease the fluorescence intensity of this compound.[1] Check the pH of your buffer and adjust to the optimal range for your experiment (typically 6.5-8.0).[1]
Quenching Other molecules in your sample could be quenching the fluorescence. Review all components of your reaction mixture for known quenchers.

Issue 2: High background fluorescence.

Possible Cause Troubleshooting Step
Autofluorescence of sample components Run a control experiment with all components except this compound to measure the background fluorescence. Subtract this background from your experimental measurements.
Contaminated buffer or cuvette Use high-purity reagents and thoroughly clean your cuvettes. Consider using disposable UV-transparent cuvettes.
High concentration of this compound At concentrations above 1 μM, inner filter effects can occur, leading to non-linear fluorescence.[5] It is recommended to keep the this compound concentration at or below 1 μM.[5]

Issue 3: Inconsistent or drifting fluorescence readings.

Possible Cause Troubleshooting Step
Temperature fluctuations Use a thermostatted cuvette holder to maintain a constant temperature throughout the experiment. Even minor temperature changes can affect fluorescence intensity.
Evaporation of the sample At higher temperatures, sample evaporation can concentrate the fluorophore and other components, leading to an increase in fluorescence. Ensure your cuvette is properly sealed.
Photobleaching Continuous exposure to the excitation light can cause the fluorophore to degrade. Minimize the exposure time by using the instrument's shutter and only taking measurements when necessary.
Temperature-dependent buffer pH The pH of some buffers, like Tris, is sensitive to temperature changes. This can indirectly affect this compound fluorescence. Use a buffer with a low temperature coefficient or ensure the temperature is stable.

Data Presentation

Table 1: Impact of pH on this compound Fluorescence Properties

ParameterObservationReference
Fluorescence Intensity Decreases in acidic solutions.[1][1]
Absorbance Increases with increasing pH.[1][1]
Emission Maximum (λem) Decreases (blue shift) with decreasing pH. A shift of 11 nm was observed when decreasing the pH from 6.3 to 3.5.[3][3]

Table 2: Qualitative Impact of Temperature on this compound Fluorescence

ParameterGeneral Trend with Increasing TemperatureReference
Fluorescence Intensity Generally decreases due to increased collisional quenching and non-radiative decay.[4]
Binding Kinetics Both association and dissociation rates of protein-ligand interactions tend to increase.

Experimental Protocols

Protocol: Measuring this compound Fluorescence in a Cuvette-Based Spectrofluorometer

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.

    • Set the excitation wavelength to 410 nm.

    • Set the emission scan range from 500 nm to 600 nm.

    • Use a thermostatted cuvette holder to maintain the desired experimental temperature.

  • Sample Preparation:

    • Prepare a stock solution of this compound in your experimental buffer. Protect the solution from light.

    • Prepare your protein sample in the same buffer. It is advisable to centrifuge the protein solution to remove any aggregates.

    • Prepare a control sample containing only the buffer.

  • Measurement Procedure:

    • Place the cuvette with the buffer-only control in the spectrofluorometer and record a blank spectrum.

    • Add a known concentration of this compound (typically ≤ 1 μM) to the cuvette, mix gently, and record the fluorescence spectrum. This will serve as your baseline for free this compound.

    • To the same cuvette, add your protein of interest to the desired final concentration.

    • Mix the solution gently and allow it to equilibrate for a few minutes.

    • Record the fluorescence spectrum of the this compound-protein complex. An increase in fluorescence intensity and/or a blue shift in the emission maximum indicates binding.

    • For competition assays, you can subsequently add ATP or other ligands to the cuvette and record the displacement of this compound, which will be observed as a decrease in fluorescence.

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis instrument_setup Instrument Setup (Excitation: 410nm, Emission: 500-600nm) blank 1. Measure Blank (Buffer only) instrument_setup->blank sample_prep Sample Preparation (this compound, Protein, Buffer) free_tnp 2. Measure Free this compound sample_prep->free_tnp blank->free_tnp add_protein 3. Add Protein free_tnp->add_protein measure_bound 4. Measure Bound this compound add_protein->measure_bound data_processing Data Processing (Blank Subtraction) measure_bound->data_processing interpretation Interpretation (Intensity change, Wavelength shift) data_processing->interpretation

Caption: Experimental workflow for a typical this compound fluorescence binding assay.

logical_relationships fluorescence This compound Fluorescence Signal environment Local Environment environment->fluorescence polarity Polarity environment->polarity viscosity Viscosity environment->viscosity ph pH environment->ph temperature Temperature environment->temperature instrument Instrumental Factors instrument->fluorescence excitation Excitation Wavelength instrument->excitation emission Emission Wavelength instrument->emission photobleaching Photobleaching instrument->photobleaching sample Sample Composition sample->fluorescence concentration This compound Concentration sample->concentration protein_binding Protein Binding sample->protein_binding quenching Quenchers sample->quenching

Caption: Factors influencing this compound fluorescence measurements.

References

Technical Support Center: Handling Potential Artifacts in TNP-ATP Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the fluorescent ATP analog, 2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a fluorescent analog of adenosine triphosphate (ATP) used to study the interactions between ATP and proteins.[1] The TNP (2,4,6-trinitrophenol) group is attached to the ribose sugar of ATP, rendering the molecule fluorescent.[1] Its primary advantage is that its fluorescence is highly sensitive to its environment. In an aqueous solution, its fluorescence is weak; however, upon binding to a protein, its fluorescence intensity can increase several-fold, and the emission peak may shift to a shorter wavelength (a "blue shift").[1][2] This change in fluorescence provides a signal to monitor ATP binding to proteins such as kinases, ATPases, and other ATP-dependent enzymes.[2][3]

Q2: What are the typical excitation and emission wavelengths for this compound?

A2: In aqueous solutions, this compound is typically excited at wavelengths around 408 nm or 470 nm, with a fluorescence emission maximum at approximately 561 nm.[1] When bound to a protein, the emission maximum often shifts to a shorter wavelength, typically around 530-550 nm.[4]

Q3: Can this compound be used in high-throughput screening (HTS) assays?

A3: Yes, this compound is well-suited for HTS assays to screen for inhibitors of ATP-binding proteins. The assays can be performed in a microplate format, and the fluorescence signal provides a robust readout for ligand binding and displacement.[2][5] A decrease in fluorescence in the presence of a test compound can indicate that the compound is competing with this compound for the ATP-binding site.[5]

Q4: Does this compound bind to proteins with the same affinity as ATP?

A4: No, and this is a critical consideration. The TNP moiety can interact with the protein, often leading to a significantly higher binding affinity for this compound compared to ATP. This enhanced affinity can be anywhere from one to three times tighter or even more pronounced in some cases.[3][4] Therefore, dissociation constants (Kd) determined using this compound may not be directly equivalent to those for ATP.[3] Competition assays with ATP are essential to confirm that this compound is binding to the ATP-binding site.[3]

Troubleshooting Guide

This guide addresses common issues and potential artifacts encountered during experiments with this compound.

Issue Potential Cause Recommended Solution
Unexpected increase in fluorescence without protein Change in solvent polarity: Solvents like ethanol or dimethylformamide can increase this compound fluorescence.Ensure all solutions are properly buffered and that the final concentration of any organic solvent is consistent across all samples and controls.
Presence of detergents: Detergents, even at concentrations below their critical micelle concentration, can cause a significant increase in fluorescence and a blue shift, mimicking protein binding.[2]If detergents are necessary for protein solubility, run a control with this compound and the detergent alone to quantify the background fluorescence. Consider using detergents that have a minimal effect on this compound fluorescence if possible.
Unexpected decrease in fluorescence Inner filter effect: At high concentrations of this compound (typically >1 µM), the molecule can absorb the emitted light, leading to a non-linear relationship between concentration and fluorescence intensity.[4]Keep the this compound concentration low and constant when titrating with protein.[4][5] If high concentrations are necessary, a correction factor must be applied.[4]
Precipitation: The protein or other components in the assay may precipitate, scattering light and reducing the measured fluorescence.Centrifuge samples before measurement and visually inspect for any precipitation. Optimize buffer conditions to ensure protein stability.
Inconsistent or irreproducible results pH fluctuations: The fluorescence of this compound is sensitive to pH changes. Acidic conditions can decrease fluorescence intensity.Use a buffer with sufficient buffering capacity in the desired pH range. Ensure that the addition of any reagents does not significantly alter the pH of the solution.
Photobleaching: Prolonged exposure to the excitation light can lead to a decrease in fluorescence signal over time.Minimize the exposure of the sample to the excitation light. Use an instrument with a shutter and only open it during data acquisition.
No change in fluorescence upon protein addition Protein is inactive or does not bind ATP: The protein may be misfolded, denatured, or may not have a functional ATP-binding site.Verify the activity of the protein using an alternative method if possible. Ensure proper protein storage and handling.
Inappropriate buffer conditions: The buffer composition (e.g., salt concentration, presence or absence of divalent cations) may not be optimal for ATP binding.Test a range of buffer conditions to find the optimal environment for the protein-ATP interaction.
High background fluorescence Autofluorescence of compounds or buffers: Some buffers or test compounds may be intrinsically fluorescent at the excitation and emission wavelengths of this compound.Run controls with buffer and/or compounds alone to measure their autofluorescence and subtract it from the experimental data.

Quantitative Data Summary

Table 1: Environmental Effects on this compound Fluorescence

Condition Effect on Fluorescence Magnitude of Change Reference
Binding to Protein Increase in intensity and blue shift in emission maximum3- to 5-fold increase in fluorescence is common.[2]
Decreasing Solvent Polarity Increase in intensity and blue shift in emission maximumCan be significant and mimic protein binding.[2]
Presence of Detergents (e.g., CHAPS) Significant increase in intensity and blue shift in emission maximumA 14-fold increase and a ~20 nm blue shift have been observed with CHAPS.[2]
Acidic pH Decrease in fluorescence intensityDependent on the extent of the pH change.[2]

Table 2: Representative Dissociation Constants (Kd) for this compound

Protein Organism Kd for this compound (µM) Reference
CheA Escherichia coliMicromolar range[3]
Insulysin Human1.15[6]
PhoQcat Salmonella enterica294 ± 33[5]
CASK CaMK domain Human~1[7]

Experimental Protocols

Protocol 1: Standard Cuvette-Based this compound Binding Assay

This protocol is adapted from a method for studying protein kinases.[2]

  • Preparation:

    • Prepare a stock solution of this compound (e.g., 6.4 mM) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.0) and protect it from light.

    • Prepare the protein of interest at a known concentration in the same buffer.

    • Prepare a control protein solution (e.g., lysozyme) at a similar concentration.

  • Blank Measurement:

    • To a clean cuvette, add 2 mL of the assay buffer.

    • Add the required volume of the this compound stock solution to achieve the final desired concentration (e.g., 5 µM).

    • Place the cuvette in a spectrofluorometer and record the fluorescence emission spectrum (e.g., scan from 500 nm to 600 nm) with excitation at 410 nm. This is the fluorescence of free this compound.

  • Protein Binding Measurement:

    • To a new cuvette, add the protein solution to a final volume of 2 mL and the desired final concentration (e.g., 1-4 µM).

    • Add the same volume of this compound stock solution as in the blank measurement.

    • Incubate for a short period if necessary (though binding is often instantaneous).[2]

    • Record the fluorescence emission spectrum under the same conditions as the blank. An increase in fluorescence and a blue shift in the emission maximum indicate binding.

  • Control Measurement:

    • Repeat the measurement with the control protein (e.g., lysozyme) to assess non-specific binding effects.

  • Competition Assay (Optional but Recommended):

    • To the cuvette containing the protein and this compound, add increasing concentrations of ATP.

    • Record the fluorescence spectrum after each addition. A decrease in fluorescence indicates that ATP is competing with this compound for the binding site.

Protocol 2: Microplate-Based High-Throughput Screening Assay

This protocol is a general guideline for adapting the this compound binding assay for HTS.[5]

  • Plate Preparation:

    • Use a low-fluorescence microplate (e.g., black, clear-bottom).

    • Prepare solutions of your protein, this compound, and test compounds in the assay buffer.

  • Assay Setup (Example for a 96-well plate):

    • Control Wells:

      • Negative control (no protein): Buffer + this compound.

      • Positive control (protein binding): Buffer + Protein + this compound.

      • Displacement control: Buffer + Protein + this compound + a known inhibitor or high concentration of ATP.

    • Test Wells: Buffer + Protein + this compound + test compound.

  • Procedure:

    • Add the components to the wells in the desired order. It is often recommended to pre-incubate the protein with the test compound before adding this compound.

    • Incubate the plate for a defined period at a controlled temperature.

    • Read the fluorescence intensity in a microplate reader with appropriate filters for this compound (e.g., excitation ~410 nm, emission ~540 nm).

  • Data Analysis:

    • Subtract the background fluorescence from the negative control wells.

    • Calculate the percent inhibition for each test compound relative to the positive and displacement controls.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_validation Validation P1 Prepare Buffer A1 Mix Protein and this compound P1->A1 P2 Prepare Protein Solution P2->A1 P3 Prepare this compound Solution P3->A1 A2 Incubate A1->A2 A3 Measure Fluorescence (Excitation: 410 nm, Emission: 500-600 nm) A2->A3 D1 Plot Fluorescence vs. Concentration A3->D1 V1 Competition Assay with ATP A3->V1 D2 Determine Binding Parameters (Kd) D1->D2 V2 Confirm Specificity V1->V2 Artifact_Sources cluster_artifacts Potential Artifacts TNP_ATP This compound Fluorescence Signal Protein_Binding Increased Fluorescence (True Signal) TNP_ATP->Protein_Binding Specific Binding pH pH Changes pH->TNP_ATP Alters Signal Solvent Solvent Polarity Solvent->TNP_ATP Increases Signal Detergent Detergents Detergent->TNP_ATP Increases Signal Concentration High Concentration (Inner Filter Effect) Concentration->TNP_ATP Decreases Signal Nonspecific Non-specific Binding Nonspecific->TNP_ATP Increases Signal Autofluorescence Compound Autofluorescence Autofluorescence->TNP_ATP Increases Signal Kinase_Signaling_Pathway cluster_pathway Generic Kinase Signaling Pathway cluster_assay_concept This compound Assay Application Signal External Signal Receptor Receptor Signal->Receptor Kinase Protein Kinase Receptor->Kinase Substrate Substrate Protein Kinase->Substrate ATP -> ADP Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Response Cellular Response Phospho_Substrate->Response TNP_ATP This compound TNP_ATP->Kinase Binds to ATP site, fluorescence increases Inhibitor Potential Inhibitor Inhibitor->Kinase Competes with this compound, fluorescence decreases

References

Validation & Comparative

A Researcher's Guide to Fluorescent ATP Analogs: TNP-ATP in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of ATP-binding proteins, fluorescent ATP analogs are indispensable tools. This guide provides a comprehensive comparison of Trinitrophenyl-ATP (TNP-ATP) with other commonly used fluorescent ATP analogs, namely MANT-ATP, ε-ATP, and BODIPY-ATP. We delve into their spectral properties, binding affinities, and practical applications, supported by experimental data and detailed protocols to aid in the selection of the most suitable analog for your research needs.

At a Glance: Key Properties of Fluorescent ATP Analogs

The ideal fluorescent ATP analog should mimic the behavior of natural ATP while providing a robust and sensitive signal. The choice of analog often depends on the specific application, the protein of interest, and the experimental setup. Below is a summary of the key characteristics of four popular fluorescent ATP analogs.

PropertyThis compoundMANT-ATPε-ATPBODIPY FL-ATP-γ-S
Fluorophore Attachment RiboseRiboseAdenine RingGamma-phosphate
Excitation (nm) ~408, 470[1][2]~355[3]~300~503
Emission (nm) ~530-560[4]~448[3]~415~512[5]
Quantum Yield Low in aqueous solution, increases upon bindingEnvironment-sensitive0.028 (for εNAD+)[6]High (approaching 1.0)[7]
Fluorescence Lifetime Environment-sensitiveEnvironment-sensitive~2.1 ns (for εNAD+)[6]~7.2 ns (unsubstituted BODIPY)[5]
Key Feature Significant fluorescence enhancement upon binding[4]Environmentally sensitive fluorescenceIntrinsically fluorescent adenine analogHigh brightness and photostability

In-Depth Comparison of Fluorescent ATP Analogs

Trinitrophenyl-ATP (this compound)

This compound is a widely used fluorescent analog where the trinitrophenyl group is attached to the ribose moiety of ATP. Its fluorescence is significantly quenched in aqueous solutions but exhibits a dramatic increase in intensity and a blue shift in its emission spectrum upon binding to the hydrophobic environment of an ATP-binding pocket.[4] This property makes it an excellent tool for studying protein-ATP interactions, determining binding affinities, and screening for inhibitors.

Advantages:

  • High Signal-to-Noise Ratio: The low fluorescence of free this compound and its significant enhancement upon binding lead to a high signal-to-noise ratio, making it ideal for binding assays.[7]

  • Versatility: It can be used in a variety of techniques, including fluorescence spectroscopy, fluorescence microscopy, and Förster Resonance Energy Transfer (FRET) as an acceptor molecule.[4]

  • Probing Conformational Changes: Changes in the fluorescence signal can indicate conformational changes in the protein upon binding.

Disadvantages:

  • Altered Binding Affinity: The bulky TNP group can alter the binding affinity compared to natural ATP, often leading to tighter binding.[1][8] This means that the measured dissociation constant (Kd) for this compound may not be the same as for ATP.

  • Potential for Non-specific Interactions: The TNP moiety itself can interact with the protein, potentially leading to binding outside the ATP-binding site.

N-Methylanthraniloyl-ATP (MANT-ATP)

Similar to this compound, the MANT group in MANT-ATP is also attached to the ribose. Its fluorescence is sensitive to the polarity of its environment, showing an increase in quantum yield and a blue shift upon moving to a more hydrophobic environment, such as a protein's ATP-binding site.[9]

Advantages:

  • Environmental Sensitivity: MANT-ATP is a good reporter of the local environment within the nucleotide-binding site.

  • Kinetic Studies: It is frequently used in stopped-flow kinetic experiments to measure the rates of ATP binding and dissociation.

Disadvantages:

  • Potential for Altered Affinity: Like this compound, the MANT group can influence the binding affinity for the target protein.[8]

  • Lower Signal Enhancement: The fluorescence enhancement upon binding may be less pronounced compared to this compound in some cases.

1,N6-etheno-ATP (ε-ATP)

In ε-ATP, the adenine ring itself is modified to create an intrinsically fluorescent molecule. This analog is structurally more similar to ATP than the ribose-modified analogs.

Advantages:

  • Minimal Perturbation: The modification is on the base, which may cause less steric hindrance in some protein systems compared to bulky ribose modifications.

  • FRET Donor: Its spectral properties make it a suitable donor in FRET experiments.[10]

Disadvantages:

  • Lower Quantum Yield: The intrinsic fluorescence of ε-ATP is generally lower than that of probes like BODIPY.[6]

  • Potential for Altered Base-Specific Interactions: The modification on the adenine ring can interfere with specific hydrogen bonding interactions that are important for recognition by some proteins.

BODIPY-ATP

BODIPY dyes are known for their high fluorescence quantum yields, sharp emission peaks, and good photostability.[5] In BODIPY-ATP analogs, the fluorophore is typically attached to the gamma-phosphate of ATP.

Advantages:

  • High Brightness and Photostability: BODIPY dyes are exceptionally bright and resistant to photobleaching, making them ideal for single-molecule studies and high-resolution imaging.[5]

  • Minimal Environmental Sensitivity: The fluorescence of BODIPY is less sensitive to the polarity of the environment, which can be an advantage when a constant signal is desired.

Disadvantages:

  • Modification at the Phosphate Chain: The attachment at the gamma-phosphate can interfere with the activity of enzymes that hydrolyze ATP.

  • Potential for Steric Hindrance: The BODIPY fluorophore is relatively large and can cause steric hindrance in some ATP-binding sites.

Quantitative Data: Dissociation Constants (Kd)

The dissociation constant (Kd) is a measure of the affinity of a ligand for its protein. A lower Kd value indicates a tighter binding interaction. The following table presents a selection of reported Kd values for different fluorescent ATP analogs with various proteins. It is important to note that these values are highly dependent on the specific experimental conditions (e.g., buffer, temperature, presence of ions).

ProteinAnalogKd (µM)Comments
Myosin TNP-AMP38.0 ± 8.4[11]Kd determined from fluorescence titration of muscle fibers.
Myosin This compound-Often binds tighter than ATP, with Kd values in the low micromolar to nanomolar range.[1]
Protein Kinase A (PKA) This compoundNot explicitly foundUsed to characterize ATP binding to kinases.[12]
Protein Kinase A (PKA) MANT-ATPNot explicitly foundUsed to characterize ATP binding to kinases.[12]
Protein Kinase A (PKA) BODIPY FL ATP-γ-S-Used in a fluorescence polarization-based assay to screen for kinase inhibitors.[13]
CheA (Histidine Kinase) This compound< 1[14]Binds considerably more tightly than unmodified ATP.[14]
Na+/K+-ATPase This compound3.1 (for H4-H5 loop)[15]Binds with high affinity.

Experimental Protocols

Accurate and reproducible data are the cornerstones of scientific research. Here, we provide detailed methodologies for key experiments used to characterize the interactions of fluorescent ATP analogs with their target proteins.

Steady-State Fluorescence Spectroscopy for Kd Determination

This method is used to determine the dissociation constant (Kd) by titrating a fixed concentration of the protein with increasing concentrations of the fluorescent ATP analog and measuring the change in fluorescence intensity.

Materials:

  • Purified protein of interest

  • Fluorescent ATP analog stock solution (e.g., this compound)

  • Assay buffer (e.g., Tris-HCl, HEPES) with appropriate salts (e.g., MgCl2)

  • Fluorometer

Procedure:

  • Prepare a solution of the protein of interest at a known concentration in the assay buffer. The concentration should be in the range of the expected Kd.

  • Prepare a series of dilutions of the fluorescent ATP analog in the assay buffer.

  • Set the excitation and emission wavelengths on the fluorometer appropriate for the chosen analog (e.g., for this compound, excitation at ~410 nm and emission scan from 500 to 600 nm).[12]

  • To a cuvette, add the protein solution.

  • Sequentially add small aliquots of the fluorescent ATP analog dilutions to the cuvette, allowing the system to equilibrate after each addition.

  • Record the fluorescence intensity after each addition.

  • Correct the fluorescence data for dilution and inner filter effects if necessary.

  • Plot the change in fluorescence intensity as a function of the analog concentration.

  • Fit the data to a saturation binding equation (e.g., one-site binding model) to determine the Kd.

Fluorescence Polarization/Anisotropy Assay

This technique is based on the principle that the rotational motion of a fluorescent molecule affects the polarization of its emitted light. When a small fluorescent ligand (like an ATP analog) binds to a larger protein, its rotation slows down, leading to an increase in fluorescence polarization. This method is particularly useful for competition assays to determine the binding affinity of non-fluorescent ligands.

Materials:

  • Purified protein of interest

  • Fluorescent ATP analog

  • Non-fluorescent competitor (e.g., ATP)

  • Assay buffer

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Determine the optimal concentration of the fluorescent ATP analog that gives a stable and measurable polarization signal.

  • In a multi-well plate, prepare a series of wells containing a fixed concentration of the protein and the fluorescent ATP analog.

  • To these wells, add increasing concentrations of the non-fluorescent competitor (e.g., ATP).

  • Incubate the plate to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization in each well.

  • Plot the fluorescence polarization as a function of the competitor concentration.

  • Fit the data to a competitive binding model to determine the IC50 of the competitor, from which the Ki (and subsequently Kd) can be calculated.

Stopped-Flow Kinetics

Stopped-flow spectroscopy is a rapid mixing technique that allows for the measurement of fast reaction kinetics, such as the binding and dissociation of ATP analogs to proteins, on a millisecond timescale.

Materials:

  • Stopped-flow instrument equipped with a fluorescence detector

  • Syringes for reactants

  • Purified protein of interest

  • Fluorescent ATP analog

Procedure for Association Rate (kon):

  • Load one syringe with the protein solution and the other with the fluorescent ATP analog solution at a concentration significantly higher than the protein concentration (pseudo-first-order conditions).

  • Rapidly mix the two solutions in the stopped-flow instrument.

  • Monitor the increase in fluorescence over time as the analog binds to the protein.

  • Fit the resulting kinetic trace to a single-exponential function to obtain the observed rate constant (k_obs).

  • Repeat the experiment at different analog concentrations and plot k_obs versus the analog concentration. The slope of this plot will give the association rate constant (kon).

Procedure for Dissociation Rate (koff):

  • Pre-incubate the protein with the fluorescent ATP analog to form the complex.

  • Load one syringe with the pre-formed complex and the other with a high concentration of a non-fluorescent competitor (e.g., unlabeled ATP).

  • Rapidly mix the two solutions.

  • Monitor the decrease in fluorescence over time as the fluorescent analog dissociates and is replaced by the competitor.

  • Fit the kinetic trace to a single-exponential decay function to determine the dissociation rate constant (koff).

Visualizing Signaling Pathways

Fluorescent ATP analogs are instrumental in dissecting cellular signaling pathways. Below are representations of two key pathways where these analogs find application, visualized using the DOT language for Graphviz.

Protein Kinase A (PKA) Signaling Pathway

This pathway illustrates the activation of PKA by cAMP and its subsequent phosphorylation of target proteins. Fluorescent ATP analogs can be used to study the ATP binding and catalytic activity of PKA.

PKA_Signaling ext_signal External Signal (e.g., Hormone) receptor GPCR ext_signal->receptor g_protein G Protein (Gs) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka_active Active PKA (Catalytic Subunits) atp->pka_active pka_inactive Inactive PKA (R2C2) camp->pka_inactive Binds to Regulatory Subunits pka_inactive->pka_active Releases substrate Substrate Protein pka_active->substrate Phosphorylates p_substrate Phosphorylated Substrate response Cellular Response p_substrate->response

Caption: The Protein Kinase A (PKA) signaling cascade.

P2X Receptor Signaling Pathway

P2X receptors are ligand-gated ion channels that open in response to extracellular ATP. Fluorescent ATP analogs are used to study the binding kinetics and channel gating of these receptors.

P2X_Signaling ext_atp Extracellular ATP (or Fluorescent Analog) p2x_receptor P2X Receptor (Closed) ext_atp->p2x_receptor Binds p2x_receptor_open P2X Receptor (Open) p2x_receptor->p2x_receptor_open Conformational Change depolarization Membrane Depolarization p2x_receptor_open->depolarization ions Cations (Na+, Ca2+) ions->p2x_receptor_open Influx ca_signaling Intracellular Ca2+ Signaling ions->ca_signaling response Cellular Response depolarization->response ca_signaling->response

Caption: The P2X receptor signaling pathway.

Conclusion

The selection of a fluorescent ATP analog is a critical decision in the study of ATP-binding proteins. This compound remains a popular choice due to its significant fluorescence enhancement upon binding, which provides a high signal-to-noise ratio in various assays. However, researchers must be mindful of its potential to alter binding affinities. MANT-ATP offers an alternative for probing the hydrophobicity of the binding pocket, while ε-ATP provides a more structurally analogous probe. For applications requiring high photostability and brightness, such as single-molecule imaging, BODIPY-ATP is an excellent option. By understanding the distinct advantages and disadvantages of each analog and employing rigorous experimental protocols, researchers can effectively harness these powerful tools to unravel the intricate mechanisms of ATP-dependent cellular processes.

References

A Head-to-Head Comparison of TNP-ATP and Mant-ATP for Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of kinase assays, the choice of fluorescent ATP analog is a critical decision that influences experimental outcomes, sensitivity, and overall efficiency. This guide provides an objective comparison of two widely used fluorescent ATP analogs: 2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) and 2'(3')-O-(N-Methylanthraniloyl) adenosine 5'-triphosphate (mant-ATP). By presenting experimental data, detailed protocols, and a clear breakdown of their respective advantages and disadvantages, this guide aims to empower researchers to make informed decisions for their specific kinase assay needs.

Both this compound and mant-ATP are environmentally sensitive fluorophores, meaning their fluorescence properties change upon binding to the hydrophobic environment of a kinase's ATP-binding pocket.[1] This characteristic makes them valuable tools for studying kinase-ligand interactions, performing high-throughput screening for inhibitors, and elucidating enzyme kinetics.[2][3] The fluorescence of both this compound and mant-ATP is significantly enhanced upon binding to these hydrophobic pockets.[1]

At a Glance: Key Differences

FeatureThis compoundMant-ATP
Fluorophore 2,4,6-trinitrophenolN-Methylanthraniloyl
Excitation Wavelength ~408 nm and 470 nm[4]~350-360 nm
Emission Wavelength ~561 nm (in water), blue-shifts upon binding[4]~440-450 nm
Binding Affinity Often binds with higher affinity than ATP (20-2000x)[4]Binding affinity can be similar to or slightly higher than ATP[5]
Signal-to-Background Generally high due to low basal fluorescence[6]Can be lower than this compound
Photostability Prone to photobleaching[7]Generally more photostable
Interference Sensitive to pH and detergents[4]Less sensitive to environmental factors

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound and mant-ATP based on available literature. It is important to note that these values can vary depending on the specific kinase, buffer conditions, and instrumentation used.

Table 1: Spectroscopic Properties
Fluorescent AnalogExcitation Max (λex)Emission Max (λem) - FreeEmission Max (λem) - BoundMolar Extinction Coefficient (ε)
This compound 408 nm & 470 nm[4]~561 nm (in water)[4]Blue-shifted by 4-15 nm[4]Not consistently reported
mant-ATP ~355 nm~448 nm~440-450 nmε at 355 nm: ~5,700 M⁻¹cm⁻¹
Table 2: Performance in Kinase Assays
Fluorescent AnalogTypical Binding Affinity (Kd) RangeReported Fluorescence Increase Upon BindingKey AdvantagesKey Disadvantages
This compound Nanomolar to micromolar[4]3 to 5-fold[2]High signal-to-background ratio[6]Often binds much tighter than ATP, potential for false negatives in inhibitor screens; sensitive to pH and detergents.[2][4]
mant-ATP Micromolar[1]Up to 50% increase in quantum yield[8]Binding affinity often closer to that of ATP; less environmental sensitivity.[5]Lower signal-to-background ratio compared to this compound; requires UV excitation.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for kinase binding assays using this compound and mant-ATP.

Protocol 1: this compound Binding Assay (Microplate Format)

This protocol is adapted from a method used for characterizing ATP binding to eukaryotic protein kinases.[2]

Materials:

  • Kinase of interest (1-4 µM final concentration)

  • This compound stock solution (e.g., 6.4 mM)

  • Assay buffer (e.g., Tris-HCl, pH 7.2)

  • Control protein (e.g., Lysozyme, 4 µM)

  • 384-well microplate

  • Microplate reader with fluorescence capabilities

Procedure:

  • Prepare Controls:

    • Buffer Control: In triplicate wells, add assay buffer.

    • Protein Control: In triplicate wells, add the control protein solution.

  • Prepare Kinase Samples: In triplicate wells, add the kinase of interest solution.

  • Add this compound: Add this compound stock solution to all wells to a final concentration of 5 µM.

  • Incubation: Gently shake the plate on an orbital shaker for a few minutes at room temperature.[9]

  • Fluorescence Measurement:

    • Set the microplate reader to an excitation wavelength of 410 nm.

    • Record the emission scan from 500 nm to 600 nm.[2]

  • Data Analysis:

    • Subtract the background fluorescence (from buffer control wells) from all readings.

    • The fluorescence enhancement is calculated by comparing the signal from the kinase-containing wells to the protein control wells.

    • For determining the dissociation constant (Kd), perform a saturation assay with varying concentrations of this compound.[2]

Protocol 2: Mant-ATP Binding Assay (Stopped-Flow Kinetics)

This protocol is based on a method for studying the kinetics of ATP binding.[8]

Materials:

  • Kinase of interest (e.g., 4 µM final concentration)

  • Mant-ATP stock solution

  • Assay buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 2 mM MgCl₂)

  • Stopped-flow fluorescence spectrophotometer

Procedure:

  • Prepare Solutions: Prepare solutions of the kinase and mant-ATP in the assay buffer.

  • Instrument Setup:

    • Set the excitation wavelength to 350 nm.

    • Use a band-pass filter to monitor emission at ~450 nm.[8]

  • Rapid Mixing: Rapidly mix equal volumes of the kinase solution and varying concentrations of mant-ATP solution in the stopped-flow apparatus.

  • Data Acquisition: Record the change in fluorescence intensity over time.

  • Data Analysis:

    • The observed rate constants (k_obs) are determined by fitting the fluorescence traces to an appropriate exponential function.

    • Plot k_obs against the mant-ATP concentration to determine the association and dissociation rate constants.[8]

Visualizing Workflows and Concepts

Diagrams created using Graphviz (DOT language) can help visualize the experimental workflows and the principles behind these assays.

TNP_ATP_Binding_Assay cluster_workflow This compound Binding Assay Workflow prep Prepare Kinase, Controls, and this compound mix Mix in Microplate prep->mix incubate Incubate at RT mix->incubate read Read Fluorescence (Ex: 410nm, Em: 500-600nm) incubate->read analyze Analyze Data (Subtract Background, Calculate Enhancement) read->analyze

Caption: Workflow for a typical this compound kinase binding assay.

Mant_ATP_Kinetics_Assay cluster_workflow Mant-ATP Stopped-Flow Kinetics Assay prep Prepare Kinase and Mant-ATP Solutions mix Rapid Mix in Stopped-Flow Instrument prep->mix measure Measure Fluorescence Change Over Time mix->measure analyze Determine Rate Constants measure->analyze

Caption: Workflow for a mant-ATP stopped-flow kinetics experiment.

Fluorescence_Principle cluster_principle Principle of Fluorescence Enhancement Free Free Fluorescent ATP (Low Fluorescence) Kinase Kinase (Hydrophobic Pocket) Free->Kinase Binding Bound Bound Fluorescent ATP (High Fluorescence) Kinase->Bound

Caption: Principle of fluorescence enhancement upon binding to a kinase.

In-Depth Comparison

Advantages of this compound
  • High Signal-to-Background Ratio: this compound exhibits very weak fluorescence in aqueous solutions, which increases significantly upon binding to a hydrophobic environment.[6][9] This often results in a high signal-to-background ratio, making it suitable for sensitive detection.

  • Longer Wavelengths: The excitation and emission wavelengths of this compound are in the visible range, which can reduce background fluorescence from biological samples and plasticware compared to UV-excitable probes.[10]

Disadvantages of this compound
  • Altered Binding Affinity: The TNP moiety can significantly increase the binding affinity of the molecule for the kinase, sometimes by orders of magnitude compared to natural ATP.[4] This can lead to an overestimation of inhibitor potency (false negatives) in competitive binding assays.[2]

  • Environmental Sensitivity: The fluorescence of this compound is sensitive to changes in pH and the presence of detergents, which can introduce artifacts into the experimental data.[4]

  • Potential for Non-Specific Binding: The hydrophobicity of the TNP group may lead to non-specific binding to other proteins or surfaces.

Advantages of Mant-ATP
  • More "ATP-like" Binding: The mant group is smaller and less hydrophobic than the TNP group, often resulting in a binding affinity that is closer to that of natural ATP.[5] This can provide a more accurate assessment of the binding of ATP-competitive inhibitors.

  • Reduced Environmental Sensitivity: Mant-ATP is generally less sensitive to changes in pH and other buffer components compared to this compound.

Disadvantages of Mant-ATP
  • UV Excitation: Mant-ATP requires excitation in the UV range, which can lead to higher background fluorescence from proteins (tryptophan and tyrosine residues) and other biological molecules.[4]

  • Lower Signal-to-Background Ratio: The fluorescence enhancement of mant-ATP upon binding is often less pronounced than that of this compound, which may result in a lower signal-to-background ratio.[11]

Conclusion: Making the Right Choice

The selection between this compound and mant-ATP for kinase assays is not a one-size-fits-all decision. The optimal choice depends on the specific experimental goals, the properties of the kinase under investigation, and the available instrumentation.

  • For high-throughput screening (HTS) of inhibitors where a robust signal window is paramount, this compound may be the preferred choice due to its high signal-to-background ratio. However, researchers should be mindful of its potentially higher affinity and the risk of false negatives.

  • For detailed kinetic studies and for obtaining binding affinities that are more representative of natural ATP, mant-ATP is often a better option. The need for UV excitation and the potentially lower signal can be mitigated with appropriate instrumentation and controls.

Ultimately, a thorough understanding of the properties of both this compound and mant-ATP, combined with careful experimental design and validation, will enable researchers to generate high-quality, reliable data in their kinase research endeavors.

References

Validating TNP-ATP Binding: A Comparative Guide to Isothermal Titration Calorimetry and Fluorescence Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately validating the binding of 2',3'-O-(2,4,6-Trinitrophenyl) Adenosine 5'-triphosphate (TNP-ATP) to target proteins is crucial for understanding enzymatic mechanisms and for the development of novel therapeutics. This guide provides an objective comparison of two primary biophysical techniques used for this purpose: Isothermal Titration Calorimetry (ITC) and Fluorescence Spectroscopy. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate validation method.

Isothermal Titration Calorimetry stands as a gold-standard for the direct measurement of binding affinity and thermodynamics.[1] In contrast, Fluorescence Spectroscopy offers a sensitive method that leverages the intrinsic fluorescent properties of this compound to probe binding events.[2] Each technique presents distinct advantages and limitations in determining key binding parameters such as the dissociation constant (Kd), binding stoichiometry (n), and thermodynamic profile (ΔH and ΔS).

Quantitative Data Comparison

The following table summarizes quantitative data for this compound binding to various proteins, as determined by ITC and Fluorescence Spectroscopy. It is important to note that this compound often exhibits a significantly higher binding affinity (20 to 2000 times) for proteins compared to natural ATP.[3]

Protein TargetMethodDissociation Constant (Kd)Stoichiometry (n)Enthalpy (ΔH) (kcal/mol)Entropy (TΔS) (kcal/mol)Reference
P2X₂/₃ Receptors Electrophysiology/Ca²⁺ Imaging (IC₅₀)3 - 6 nM---[4]
P2X₁ Receptors Electrophysiology (IC₅₀)6 nM---[5]
P2X₃ Receptors Electrophysiology (IC₅₀)0.9 nM---[5]
CheA (Histidine Kinase) Fluorescence SpectroscopyMicromolar Kd values2--[6]
CASK (CaM-kinase domain) Fluorescence Spectroscopy~ 1 µM---[7]
ZmCDKA;1 (Cyclin-dependent kinase) Fluorescence Spectroscopy7.0 ± 2.5 μM---[7]
Ferrochelatase Isothermal Titration Calorimetry-1–97.1 kJ/mol (-23.2 kcal/mol)-[8]

Experimental Protocols

Detailed methodologies for performing this compound binding assays using both Isothermal Titration Calorimetry and Fluorescence Spectroscopy are provided below.

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

1. Sample Preparation:

  • Prepare the protein and this compound solutions in an identical, well-matched buffer to minimize heats of dilution.[9] Recommended buffers include phosphate or HEPES, as buffers like TRIS have high ionization enthalpies that can complicate data interpretation.[8]

  • Thoroughly degas both the protein and this compound solutions to prevent the formation of air bubbles in the calorimeter cell.[3]

  • Determine the concentrations of the protein and this compound with high accuracy. Errors in concentration will directly affect the calculated stoichiometry and binding affinity.[9]

2. Experimental Setup:

  • The protein solution is typically placed in the sample cell, and the this compound solution is loaded into the injection syringe.[10]

  • Typical starting concentrations are 10 µM for the protein in the cell and 100 µM for this compound in the syringe.[10] The ligand concentration in the syringe should be 10-20 times the molar concentration of the macromolecule in the cell.[10]

3. ITC Titration:

  • A series of small, sequential injections of the this compound solution are made into the protein solution in the sample cell.

  • The heat change associated with each injection is measured by the instrument.

4. Data Analysis:

  • The heat per injection is plotted against the molar ratio of this compound to protein.

  • The resulting binding isotherm is fitted to a suitable binding model (e.g., one set of sites) to determine the dissociation constant (Kd), binding stoichiometry (n), and the enthalpy of binding (ΔH).[10]

  • The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.[9]

This method relies on the change in the fluorescence properties of this compound upon binding to a protein.[2] When this compound moves from an aqueous environment to the more hydrophobic binding pocket of a protein, its fluorescence intensity typically increases, and the emission maximum undergoes a blue shift.[2]

1. Sample Preparation:

  • Prepare stock solutions of the protein and this compound in a suitable buffer (e.g., Tris-HCl).[11]

  • The concentration of this compound should be kept low (ideally ≤1 μM) to avoid inner filter effects.[12]

2. Fluorescence Titration:

  • Place a solution of this compound in a cuvette.

  • Measure the initial fluorescence spectrum. The excitation wavelength for this compound is typically around 408 nm or 410 nm, and the emission is scanned from approximately 500 nm to 600 nm.[2][11]

  • Incrementally add small aliquots of the protein solution to the cuvette.

  • After each addition, allow the system to equilibrate and then record the fluorescence spectrum.

3. Data Analysis:

  • The change in fluorescence intensity at the emission maximum is plotted against the protein concentration.

  • The resulting saturation curve is then fitted to a binding equation (e.g., a one-site binding model) to determine the dissociation constant (Kd).[12]

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for ITC and Fluorescence Spectroscopy.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Prep_Protein Prepare Protein Solution Degas Degas Both Solutions Prep_Protein->Degas Prep_TNP_ATP Prepare this compound Solution Prep_TNP_ATP->Degas Load_Protein Load Protein into Sample Cell Degas->Load_Protein Load_TNP_ATP Load this compound into Syringe Degas->Load_TNP_ATP Titration Perform Titration (Inject this compound) Load_Protein->Titration Load_TNP_ATP->Titration Measure_Heat Measure Heat Change Titration->Measure_Heat Plot_Data Plot Heat vs. Molar Ratio Measure_Heat->Plot_Data Fit_Isotherm Fit Binding Isotherm Plot_Data->Fit_Isotherm Determine_Params Determine Kd, n, ΔH, ΔS Fit_Isotherm->Determine_Params

Figure 1. Isothermal Titration Calorimetry (ITC) experimental workflow.

Fluorescence_Workflow cluster_prep_fs Sample Preparation cluster_exp_fs Fluorescence Titration cluster_analysis_fs Data Analysis Prep_Protein_FS Prepare Protein Solution Add_Protein Incrementally Add Protein Prep_Protein_FS->Add_Protein Prep_TNP_ATP_FS Prepare this compound Solution (≤1µM) Initial_Spectrum Measure Initial this compound Spectrum Prep_TNP_ATP_FS->Initial_Spectrum Initial_Spectrum->Add_Protein Record_Spectra Record Spectrum After Each Addition Add_Protein->Record_Spectra Equilibrate Record_Spectra->Add_Protein Plot_Fluorescence Plot ΔFluorescence vs. [Protein] Record_Spectra->Plot_Fluorescence Fit_Curve Fit Saturation Curve Plot_Fluorescence->Fit_Curve Determine_Kd Determine Kd Fit_Curve->Determine_Kd

Figure 2. Fluorescence Spectroscopy experimental workflow.

Comparison of Techniques

FeatureIsothermal Titration Calorimetry (ITC)Fluorescence Spectroscopy
Principle Measures the heat change associated with binding.Measures the change in fluorescence of this compound upon binding.[2]
Data Output Kd, n, ΔH, ΔS (complete thermodynamic profile).[9]Kd (binding affinity).[12]
Labeling Label-free.[1]Utilizes the intrinsic fluorescence of this compound.[2]
Sample Consumption Higher protein and ligand concentrations required.[3]Lower sample concentrations can be used.
Throughput Lower throughput.Higher throughput, amenable to plate-based assays.[11]
Considerations Sensitive to buffer composition and requires careful sample preparation to avoid heats of dilution.[9]Can be affected by inner filter effects at high this compound concentrations and by compounds that quench fluorescence.[12]
Advantages Provides a complete thermodynamic picture of the binding event in a single experiment.[1]High sensitivity and suitable for screening large numbers of compounds.[11]
Disadvantages Lower throughput and requires larger amounts of sample.Provides limited thermodynamic information (primarily Kd). The presence of the TNP moiety can significantly alter the binding affinity compared to ATP.[3]

Conclusion

Both Isothermal Titration Calorimetry and Fluorescence Spectroscopy are powerful techniques for validating this compound binding data. ITC provides a comprehensive thermodynamic characterization of the binding interaction, making it invaluable for in-depth mechanistic studies. Fluorescence Spectroscopy, on the other hand, offers a higher-throughput and more sensitive method for determining binding affinity, which is particularly useful for initial screening and kinetic studies.

The choice between these methods will depend on the specific research question, the amount of sample available, and the desired level of thermodynamic detail. For a complete understanding of the binding event, a combination of both techniques can be highly informative, with fluorescence spectroscopy used for initial characterization and screening, followed by ITC for detailed thermodynamic validation of key interactions. Researchers should also remain mindful that the binding properties of the fluorescent analog this compound may not perfectly replicate those of natural ATP.[3]

References

Cross-Validation of TNP-ATP Results: A Comparative Guide to Biophysical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug discovery and molecular biology, accurately characterizing the binding of ligands, particularly ATP and its competitive inhibitors, to protein kinases and other ATP-binding proteins is critical. The 2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP) fluorescence assay is a widely used method for this purpose. However, to ensure the reliability and accuracy of these findings, cross-validation with orthogonal biophysical techniques is essential. This guide provides a comparative overview of the this compound assay with other key biophysical methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate techniques for their studies.

Principles of the this compound Assay

The this compound assay utilizes a fluorescent analog of ATP. In an aqueous solution, this compound exhibits weak fluorescence.[1] Upon binding to the hydrophobic ATP-binding pocket of a protein, its fluorescence intensity increases significantly, and the emission maximum typically undergoes a blue shift.[2][3] This change in fluorescence can be monitored to determine binding affinities (Kd) for this compound. Furthermore, the displacement of bound this compound by a non-fluorescent ligand, such as ATP or a small molecule inhibitor, results in a decrease in fluorescence, which can be used to determine the binding affinity of the test compound.[1][4]

Comparative Analysis of Biophysical Methods

While the this compound assay is a valuable tool, it is not without its limitations. The bulky TNP group can influence the binding affinity, sometimes leading to tighter binding than the native ATP.[3][5] Therefore, cross-validation of this compound results with other biophysical methods is crucial for a comprehensive understanding of the molecular interactions. The following table summarizes a comparison of key biophysical techniques for characterizing nucleotide binding.

Method Principle Key Parameters Measured Advantages Disadvantages
This compound Fluorescence Assay Change in fluorescence of a TNP-labeled ATP analog upon binding to a protein.Kd, KiHigh-throughput, sensitive, relatively low protein consumption.[2][4]Indirect measurement, TNP moiety can affect binding affinity,[3][5] potential for fluorescent artifacts.
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with a binding event.Kd, stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[6]"Gold standard" for binding affinity, provides a complete thermodynamic profile,[7] label-free, in-solution measurement.Requires large amounts of pure protein and ligand, lower throughput.[7]
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at a sensor surface upon binding of an analyte to an immobilized ligand.Kd, on-rate (kon), off-rate (koff).[6]Real-time kinetics, high sensitivity, label-free detection of analyte.[8]Requires immobilization of one binding partner which can affect its activity, potential for non-specific binding to the sensor surface.
Microscale Thermophoresis (MST) Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding.KdLow sample consumption, in-solution measurement, immobilization-free,[9][10] can be used in complex biological liquids.Requires fluorescent labeling of one binding partner (or relies on intrinsic tryptophan fluorescence), indirect measurement of binding.

Quantitative Cross-Validation Data

Direct comparative studies that evaluate all these methods for a single kinase-ligand system are not abundant in the literature. However, examples of cross-validation between the this compound assay and other techniques provide valuable insights.

Table 1: Cross-Validation of Dissociation Constants (Kd) for PhoQcat-Inhibitor Interaction

Method Radicicol Kd (µM)
This compound Displacement Assay750 ± 111
Nuclear Magnetic Resonance (NMR)715 ± 78
Data from a study on the bacterial histidine kinase PhoQcat demonstrates excellent agreement between the Kd value for the inhibitor radicicol determined by the this compound displacement assay and by NMR spectroscopy.[4]

Table 2: Comparison of Binding Affinities for STRADα

Ligand Method Dissociation Constant (Kd)
This compoundFluorescence Assay1.1 µM
ATP-Mg2+Kinobeads30 µM
This data for the pseudokinase STRADα highlights a common observation where the TNP-labeled nucleotide exhibits a significantly higher affinity than the native nucleotide.[5]

Experimental Protocols

This compound Binding Assay (Direct Titration)
  • Preparation of Reagents:

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT.

    • Protein Stock Solution: Purified protein of interest at a known concentration in assay buffer.

    • This compound Stock Solution: this compound dissolved in assay buffer to a concentration of e.g., 1 mM.

  • Experimental Setup:

    • Use a fluorescence microplate reader or a spectrofluorometer.

    • Set the excitation wavelength to 410 nm and the emission wavelength to 540 nm.[2]

    • In a microplate well or cuvette, add a fixed concentration of the protein (e.g., 1 µM).

  • Titration:

    • Add increasing concentrations of this compound to the protein solution.

    • Allow the reaction to equilibrate for a few minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at each this compound concentration.

    • Subtract the fluorescence of this compound in buffer alone (background).

    • Plot the change in fluorescence against the this compound concentration and fit the data to a one-site binding equation to determine the Kd.

This compound Displacement Assay (Inhibitor Ki Determination)
  • Preparation of Reagents:

    • As above, with the addition of an inhibitor stock solution.

  • Experimental Setup:

    • Prepare a solution containing the protein and this compound at concentrations that result in significant fluorescence (e.g., protein at its Kd for this compound, and this compound at a saturating concentration).

  • Titration:

    • Add increasing concentrations of the inhibitor to the protein-TNP-ATP complex.

  • Data Acquisition and Analysis:

    • Measure the decrease in fluorescence intensity at each inhibitor concentration.

    • Plot the fluorescence intensity against the inhibitor concentration and fit the data to a competitive binding equation to determine the IC50.

    • Calculate the Ki from the IC50 value using the Cheng-Prusoff equation.

Isothermal Titration Calorimetry (ITC)
  • Preparation of Reagents:

    • Dialyze both the protein and the ligand into the same buffer to minimize heats of dilution.

    • Degas all solutions to prevent air bubbles.

  • Experimental Setup:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe.

  • Titration:

    • Perform a series of small injections of the ligand into the protein solution.

  • Data Acquisition and Analysis:

    • The instrument measures the heat change after each injection.

    • Integrate the heat pulses and plot them against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a suitable binding model to determine Kd, n, ΔH, and ΔS.[6]

Visualizing the Cross-Validation Workflow

CrossValidationWorkflow Cross-Validation Workflow for this compound Binding Assays cluster_primary Primary Assay cluster_validation Orthogonal Validation Methods cluster_analysis Data Analysis and Interpretation TNP_ATP This compound Fluorescence Assay (Direct Titration or Displacement) ITC Isothermal Titration Calorimetry (ITC) Thermodynamic Profile TNP_ATP->ITC Cross-validate findings SPR Surface Plasmon Resonance (SPR) Binding Kinetics TNP_ATP->SPR Cross-validate findings MST Microscale Thermophoresis (MST) In-Solution Affinity TNP_ATP->MST Cross-validate findings Data_Comparison Quantitative Data Comparison (Kd, Ki) ITC->Data_Comparison SPR->Data_Comparison MST->Data_Comparison Conclusion Validated Conclusion on Binding Affinity and Mechanism Data_Comparison->Conclusion

Caption: A workflow diagram illustrating the cross-validation of this compound assay results with other biophysical methods.

Signaling Pathway Context

The accurate determination of ATP binding affinity is often a critical step in elucidating signaling pathways. For instance, in kinase-mediated signaling, the binding of ATP is the first step in the phosphotransfer reaction that activates or inhibits downstream targets.

SignalingPathway Ligand Ligand (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase Protein Kinase Receptor->Kinase activates ATP_Binding ATP Binding (Characterized by this compound, ITC, etc.) Kinase->ATP_Binding Substrate Substrate Protein ATP_Binding->Substrate enables phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response

Caption: A simplified signaling pathway highlighting the central role of ATP binding to a protein kinase.

References

A Comparative Analysis of TNP-ATP Binding Across Diverse Protein Families

Author: BenchChem Technical Support Team. Date: December 2025

Trinitrophenyl-adenosine triphosphate (TNP-ATP) is a fluorescent analog of ATP that has been instrumental in characterizing the nucleotide-binding properties of a wide array of proteins. Its fluorescence is environmentally sensitive, typically exhibiting a significant increase in quantum yield and a blue shift in its emission maximum upon binding to a protein's active site. This property makes it a valuable tool for determining binding affinities and kinetics. This guide provides a comparative analysis of this compound binding to three major protein families: protein kinases, ABC transporters, and myosins, supported by quantitative data and detailed experimental protocols.

Quantitative Analysis of this compound Binding Affinity

The binding affinity of this compound varies considerably across different protein families, and even among members of the same family. The dissociation constant (Kd), a measure of binding affinity where a lower value indicates tighter binding, is a key parameter in these studies. The following table summarizes the Kd values for this compound and, where available, for ATP with several proteins from the aforementioned families. It is important to note that the TNP moiety can sometimes enhance binding affinity compared to ATP.[1]

Protein FamilyProteinOrganism/SourceThis compound Kd (µM)ATP Kd (µM)Reference
Protein Kinases CheA (Site 1)Escherichia coli< 0.01-[1]
CheA (Site 2)Escherichia coli~1-[1][2]
Epidermal Growth Factor Receptor (EGFR)Human~0.02~2[1]
CASK CaM-kinase domainHuman~1-[3][4]
ZmCDKA;1Zea mays7.0 ± 2.5-[4]
ABC Transporters Cdr1pCandida albicans~2.5~100[1]
CpABC4Cryptosporidium parvum~5.4~75[1]
HlyBEscherichia coli->50x weaker than TNP-ADP[5]
Myosins Myosin S1Rabbit Skeletal Muscle--[6][7]
ATPases Ca2+-ATPaseRabbit Skeletal Muscle0.1 - 0.2~4 - 10[5]

Note: The binding of TNP-nucleotides to Myosin S1 is complex, with evidence for a secondary binding site in addition to the active site.[6]

Experimental Protocols

The determination of binding affinities for this compound predominantly relies on fluorescence spectroscopy. Isothermal titration calorimetry (ITC) provides a complementary, label-free approach to measure the thermodynamics of binding.

Fluorescence Spectroscopy for this compound Binding Assay

This protocol outlines a general procedure for determining the binding affinity of this compound to a protein using fluorescence spectroscopy.[3][8][9][10]

Objective: To measure the dissociation constant (Kd) of this compound for a specific protein.

Materials:

  • Purified protein of interest

  • This compound stock solution (concentration determined by absorbance at 408 nm or 470 nm)[1]

  • Assay buffer (e.g., Tris-HCl, HEPES) with appropriate pH and salt concentrations

  • Fluorometer with excitation and emission monochromators

  • Cuvettes or microplates suitable for fluorescence measurements

Procedure:

  • Instrument Setup: Set the fluorometer's excitation wavelength to 410 nm and the emission wavelength scan from 500 nm to 600 nm.[3][9]

  • This compound Blank: Record the fluorescence spectrum of a known concentration of this compound (typically below 1 µM to avoid inner filter effects) in the assay buffer alone.[11]

  • Titration:

    • To a cuvette containing a fixed concentration of the protein of interest in the assay buffer, make successive additions of small aliquots of the this compound stock solution.

    • After each addition, allow the system to equilibrate and then record the fluorescence emission spectrum.

  • Data Analysis:

    • Correct the fluorescence intensity at the emission maximum (typically around 540-560 nm[11][12]) for dilution.

    • Plot the change in fluorescence intensity as a function of the this compound concentration.

    • Fit the resulting saturation binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Competition Assay: To determine the binding affinity of a non-fluorescent ligand like ATP, a competition assay can be performed.[3][13] In this setup, the protein is pre-incubated with a fixed concentration of this compound, and then titrated with increasing concentrations of the competitor ligand (e.g., ATP). The decrease in fluorescence, as the competitor displaces the bound this compound, is measured and used to calculate the inhibitor dissociation constant (Ki) for the competitor.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Ka, the inverse of Kd), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[14][15]

Procedure:

  • A solution of the ligand (e.g., this compound) is titrated into a solution of the macromolecule (the protein) in the sample cell of the calorimeter.

  • The heat change upon each injection is measured relative to a reference cell.

  • The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein.

  • This binding isotherm is then fit to a binding model to extract the thermodynamic parameters.

Visualizations

Signaling Pathway: Generic Protein Kinase Cascade

Protein kinases are key components of signaling pathways, where they phosphorylate downstream targets to propagate cellular signals. This compound can be used to study the ATP-binding characteristics of these essential enzymes.

G cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Signal External Signal Signal->Receptor Binds Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates (ATP -> ADP) Kinase3 Kinase 3 Kinase2->Kinase3 Phosphorylates (ATP -> ADP) TargetProtein Target Protein Kinase3->TargetProtein Phosphorylates (ATP -> ADP) Response Cellular Response TargetProtein->Response Leads to G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Protein Purified Protein Titration Titrate Protein with this compound Protein->Titration TNP_ATP This compound Solution TNP_ATP->Titration Buffer Assay Buffer Buffer->Titration Measurement Measure Fluorescence (Exc: 410nm, Em: 500-600nm) Titration->Measurement Plotting Plot ΔFluorescence vs. [this compound] Measurement->Plotting Fitting Fit Saturation Curve Plotting->Fitting Kd Determine Kd Fitting->Kd G cluster_cycle ABC Transporter Cycle State1 Outward-facing (Substrate Binding) State2 ATP Binding (this compound can mimic) State1->State2 Substrate Binds State3 Occluded (Substrate Translocation) State2->State3 Induces Dimerization of Nucleotide-Binding Domains State4 ATP Hydrolysis State3->State4 State5 Inward-facing (Product Release) State4->State5 Conformational Change State5->State1 Reset

References

TNP-ATP as a Competitive Inhibitor in ATP Binding Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of ATP binding to proteins is crucial. This guide provides an objective comparison of 2',3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) as a competitive inhibitor in ATP binding studies, supported by experimental data and detailed protocols.

This compound is a fluorescent analog of ATP that has been extensively used for over five decades to probe the interactions between ATP and various proteins.[1] Its utility stems from the significant changes in its fluorescent properties upon binding to a protein, making it a valuable tool for determining binding affinities and for screening potential inhibitors.[1][2]

Performance Comparison: this compound vs. ATP and Other Analogs

A key characteristic of this compound is its altered binding affinity for ATP-binding proteins compared to ATP itself. The trinitrophenyl moiety often leads to a significantly higher binding affinity.[1][3] This can be both an advantage and a consideration in experimental design. The higher affinity can simplify the determination of dissociation constants (Kd) in competition binding assays.[1] However, it is crucial to remember that this compound's binding characteristics do not perfectly mimic those of ATP.[1][4]

Another fluorescent ATP analog frequently used in these studies is MANT-ATP (2’-(or-3’)-O-(N-Methylanthraniloyl) adenosine 5’-triphosphate). Both this compound and MANT-ATP are modified at the ribose, which can influence their interaction with the protein's binding pocket.[4] this compound has the advantage of longer wavelength excitation and emission, which can help in reducing background fluorescence from proteins and nucleotides.[2][4]

Quantitative Data Summary

The following table summarizes the dissociation constants (Kd) and inhibition constants (Ki) for this compound and ATP with various proteins, illustrating the generally higher affinity of this compound.

ProteinLigandKd/Ki (µM)Fold Difference (ATP/TNP-ATP)Reference
CheAThis compound< 1>500[3][5]
CheAATP--[5]
Ca2+-ATPaseThis compound0.1 - 0.2>50[3]
Ca2+-ATPaseATP~10-[3]
HlyBThis compound->50[3]
Adenylyl CyclaseThis compound->1000[3]
P2X(2/3) ReceptorsThis compound0.003 - 0.006 (IC50)-[6]
PhoQcatThis compound-~1.4[7]
PhoQcatATP~412-[7]
EnvZThis compound-~30[7]
CheAThis compound-~500[7]

Note: The fold difference is calculated based on the reported affinities and highlights the enhanced binding of this compound.

Experimental Protocols

A common method for studying ATP binding using this compound is a fluorescence-based competition assay. The principle lies in the displacement of bound, fluorescent this compound by a non-fluorescent competitor (like ATP or a potential inhibitor), leading to a decrease in fluorescence.

Detailed Protocol for a Cuvette-Based Fluorescence Competition Assay:

1. Materials and Solutions:

  • Tris-HCl Buffer: 50 mM Tris-HCl, 50 mM KCl, pH 7.2.
  • This compound Stock Solution: 6.4 mM in buffer.
  • Protein Solution: 1-4 µM of the protein of interest in buffer.
  • Competitor (e.g., ATP) Stock Solution: A range of concentrations to achieve the desired final concentrations.
  • Control Protein: A non-ATP binding protein like Lysozyme.

2. Instrumentation:

  • Spectrofluorometer with temperature control and magnetic stirring.
  • Quartz cuvette.

3. Procedure:

  • Place a magnetic stir bar in the cuvette and add 2 mL of Tris-HCl buffer.
  • Add the protein of interest to a final concentration of 1 µM.
  • Add this compound to a final concentration of 1 µM.
  • Place the cuvette in the spectrofluorometer and allow the temperature to equilibrate.
  • Set the excitation wavelength to 410 nm and record the emission spectrum from 500 nm to 600 nm. A peak around 540 nm indicates this compound binding.[8]
  • To perform the competition assay, titrate increasing concentrations of the competitor (e.g., ATP) into the cuvette containing the pre-formed protein-TNP-ATP complex.
  • After each addition of the competitor, allow the solution to equilibrate for a few minutes before recording the fluorescence emission at 540 nm.
  • A decrease in fluorescence intensity indicates the displacement of this compound by the competitor.
  • As a control, repeat the experiment with a non-ATP binding protein (e.g., lysozyme) to account for background fluorescence.[8]

4. Data Analysis:

  • Plot the fluorescence intensity as a function of the competitor concentration.
  • Fit the data to a suitable binding isotherm (e.g., the Cheng-Prusoff equation) to determine the IC50 of the competitor.[9]
  • The Ki (inhibition constant) of the competitor can then be calculated from the IC50 value if the Kd of this compound is known.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Kinase Signaling Pathway Signal Signal Receptor Receptor Signal->Receptor Binds Kinase Kinase Receptor->Kinase Activates Substrate Substrate Kinase->Substrate Phosphorylates ADP ADP Kinase->ADP Phosphorylated_Substrate Phosphorylated_Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response Triggers ATP ATP ATP->Kinase Provides phosphate

Caption: A generic kinase signaling pathway illustrating the central role of ATP.

G cluster_1 ATP Binding Assay Workflow Prepare_Reagents Prepare Protein, this compound, and Competitor Solutions Incubate Incubate Protein with this compound Prepare_Reagents->Incubate Measure_Fluorescence Measure Baseline Fluorescence Incubate->Measure_Fluorescence Add_Competitor Titrate with Competitor (e.g., ATP) Measure_Fluorescence->Add_Competitor Measure_Again Measure Fluorescence after each addition Add_Competitor->Measure_Again Repeat Data_Analysis Plot Data and Calculate Ki/IC50 Measure_Again->Data_Analysis G cluster_2 Competitive Inhibition Enzyme Enzyme Enzyme_Substrate Enzyme-ATP Complex Enzyme->Enzyme_Substrate Enzyme_Inhibitor Enzyme-TNP-ATP Complex (No Reaction) Enzyme->Enzyme_Inhibitor Substrate ATP Substrate->Enzyme_Substrate Inhibitor This compound Inhibitor->Enzyme_Inhibitor

References

A Comparative Analysis of TNP-ATP and Natural ATP Affinity for Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fluorescent ATP Analogs and Natural ATP in Binding Assays

In the landscape of molecular biology and drug discovery, the accurate characterization of protein-nucleotide interactions is paramount. Adenosine triphosphate (ATP) is a ubiquitous molecule central to cellular energy transduction and signaling pathways. To study these interactions, researchers often turn to fluorescent analogs like 2',3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP). This guide provides a comprehensive comparison of the binding affinities of this compound and natural ATP to common protein targets, supported by experimental data and detailed methodologies.

Unveiling the Affinity Landscape: this compound vs. ATP

A critical consideration when employing ATP analogs is their binding affinity relative to the natural ligand. Experimental evidence consistently demonstrates that this compound often exhibits a significantly higher affinity for ATP-binding proteins than ATP itself. The trinitrophenyl moiety can engage in additional hydrophobic and hydrogen-bonding interactions within the ATP-binding pocket, leading to a tighter association.[1][2] This enhanced affinity can be advantageous for detection in assays but must be accounted for when extrapolating results to the physiological context of natural ATP.

The dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger interaction, quantifies this difference. For instance, studies on Ca2+-ATPase have reported a Kd for this compound in the range of 0.1–0.2 μM, whereas the Kd for ATP is approximately 10 μM, representing a greater than 50-fold higher affinity for the fluorescent analog.[1] Similarly, for the bacterial protein CheA, the affinity for this compound is over 500 times higher than for ATP.[1]

Quantitative Comparison of Binding Affinities

The following table summarizes the dissociation constants (Kd) of this compound and natural ATP for a selection of proteins, illustrating the generally higher affinity of the fluorescent analog.

Protein/EnzymeLigandDissociation Constant (Kd)Fold Difference (ATP/TNP-ATP)Reference
Na+, K+-ATPase This compound0.2 - 0.7 µM (at 21-25°C)~5-10x[3]
ATP1 µM (no ligands)[3]
Ca2+-ATPase This compound0.1 - 0.2 µM>50x[1]
ATP~10 µM[1]
CheA This compound< 0.01 µM>500x[2]
ATP~1 µM[2]
Selenophosphate Synthetase (SPS) This compoundHigh-affinity site Kd reported>100x[2]
ATPLower affinity than this compound[2]
STRADα This compound1.1 µM~30-100x lower affinity than ATP[4]
ATPHigher affinity than this compound[4]
CASK This compound0.563 mMWeaker affinity than ATP[4]
ATPHigher affinity than this compound[4]

Note: The binding affinity can be influenced by experimental conditions such as temperature and the presence of ions.[3]

Visualizing Molecular Interactions and Experimental Design

To provide a clearer understanding of the molecular processes and experimental approaches discussed, the following diagrams illustrate a representative signaling pathway involving ATP and a typical workflow for determining binding affinity.

ATP_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase Kinase Receptor->Kinase 2. Activation Ligand Ligand Ligand->Receptor 1. Binding ADP ADP Kinase->ADP Substrate_Protein Substrate_Protein Kinase->Substrate_Protein 3. Phosphorylation ATP ATP ATP->Kinase Phosphorylated_Protein Phosphorylated_Protein Substrate_Protein->Phosphorylated_Protein Cellular_Response Cellular_Response Phosphorylated_Protein->Cellular_Response 4. Downstream Signaling

Caption: A simplified kinase signaling pathway where ATP serves as a phosphate donor.

Experimental_Workflow cluster_prep Preparation cluster_assay Fluorescence Titration Assay cluster_analysis Data Analysis Prepare_Protein Prepare Protein Solution Titrate_Protein Titrate Protein with this compound Prepare_Protein->Titrate_Protein Prepare_TNP_ATP Prepare this compound Solution Prepare_TNP_ATP->Titrate_Protein Prepare_ATP Prepare Natural ATP Solution (Competitor) Titrate_Competitor Titrate with Natural ATP Prepare_ATP->Titrate_Competitor Measure_Fluorescence_Increase Measure Fluorescence Increase (Binding) Titrate_Protein->Measure_Fluorescence_Increase Measure_Fluorescence_Increase->Titrate_Competitor Measure_Fluorescence_Decrease Measure Fluorescence Decrease (Displacement) Titrate_Competitor->Measure_Fluorescence_Decrease Plot_Data Plot Fluorescence vs. Concentration Measure_Fluorescence_Decrease->Plot_Data Calculate_Kd Calculate Kd for this compound Plot_Data->Calculate_Kd Calculate_Ki Calculate Ki (Kd) for Natural ATP Plot_Data->Calculate_Ki

Caption: Workflow for a competition binding assay to determine ATP affinity using this compound.

Detailed Experimental Protocols

Accurate determination of binding affinities relies on meticulous experimental execution. Below are detailed protocols for two common methods used to assess this compound and ATP binding.

Fluorescence Titration for this compound Binding Affinity

This method leverages the significant increase in fluorescence of this compound upon binding to a protein.[5][6]

1. Materials and Reagents:

  • Purified protein of interest in a suitable buffer (e.g., Tris-HCl)
  • This compound stock solution (e.g., 6.4 mM)
  • Assay buffer (the same buffer used for the protein)
  • Cuvette or microplate compatible with a spectrofluorometer
  • Spectrofluorometer

2. Protocol:

  • Instrument Setup: Set the spectrofluorometer to an excitation wavelength of 410 nm and an emission scan range of 500 nm to 600 nm.[6]
  • Blank Measurement: To a cuvette, add the assay buffer and the final concentration of this compound to be used in the experiment (typically below 1 µM to avoid inner filter effects).[5] Record the fluorescence spectrum. The peak fluorescence of free this compound in an aqueous solution is typically around 561 nm.[5]
  • Protein Titration:
  • To a fresh cuvette, add a known concentration of the protein of interest (e.g., 1-4 µM) in the assay buffer.
  • Add the same final concentration of this compound as in the blank measurement.
  • Gently mix and allow the system to equilibrate.
  • Record the fluorescence spectrum. Binding to the protein will result in a significant increase in fluorescence intensity and a blue shift in the emission maximum (e.g., to around 540 nm).[6]
  • Data Analysis:
  • Correct the fluorescence intensity of the protein-TNP-ATP complex by subtracting the fluorescence of the free this compound blank.
  • To determine the Kd, perform a saturation binding experiment by titrating a fixed concentration of protein with increasing concentrations of this compound.
  • Plot the change in fluorescence against the this compound concentration and fit the data to a suitable binding isotherm (e.g., one-site binding) to calculate the Kd.

Competition Assay for Natural ATP Binding Affinity

This assay determines the affinity of a non-fluorescent ligand (natural ATP) by measuring its ability to displace a fluorescent ligand (this compound) from the protein's binding site.[5][6]

1. Materials and Reagents:

  • Same as for the fluorescence titration protocol.
  • A stock solution of natural ATP.

2. Protocol:

  • Establish Baseline Binding: Prepare a sample containing the protein of interest and this compound at concentrations that result in a significant and stable fluorescence signal (typically with the protein concentration above the Kd of this compound). Record the initial fluorescence.
  • ATP Titration:
  • Make sequential additions of concentrated natural ATP to the protein-TNP-ATP complex.
  • After each addition, allow the system to reach equilibrium and record the fluorescence intensity. The fluorescence will decrease as this compound is displaced by ATP.[5]
  • Data Analysis:
  • Plot the fluorescence intensity as a function of the natural ATP concentration.
  • The resulting data can be fitted to a competitive binding equation to determine the IC50 value of ATP (the concentration of ATP that displaces 50% of the bound this compound).
  • The IC50 value can then be used to calculate the inhibition constant (Ki) for ATP, which represents its dissociation constant (Kd), using the Cheng-Prusoff equation.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).[7][8]

1. Materials and Reagents:

  • Purified protein of interest in a degassed buffer.
  • Ligand (ATP or this compound) dissolved in the identical, degassed buffer.
  • Isothermal titration calorimeter.

2. Protocol:

  • Sample Preparation:
  • Exhaustively dialyze both the protein and the ligand against the same buffer to minimize heats of dilution.[9]
  • Accurately determine the concentrations of the protein and ligand. Typical starting concentrations are 5-50 µM protein in the sample cell and 50-500 µM ligand in the syringe.[7]
  • Instrument Setup: Set the experimental temperature and other parameters on the ITC instrument.
  • Titration:
  • Load the protein solution into the sample cell and the ligand solution into the injection syringe.
  • Perform a series of small, sequential injections of the ligand into the protein solution.
  • The instrument measures the heat change after each injection.
  • Data Analysis:
  • Integrate the heat-change peaks to generate a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of ligand to protein.
  • Fit the binding isotherm to a suitable binding model to determine the Kd, stoichiometry, and enthalpy of the interaction.[8]

Conclusion

This compound is a valuable tool for studying protein-ATP interactions due to its fluorescent properties, which allow for sensitive detection of binding events. However, researchers must be cognizant of the fact that its binding affinity is often significantly higher than that of natural ATP. This guide provides a framework for understanding and quantifying these differences through robust experimental design and data analysis. By employing the detailed protocols for fluorescence titration and ITC, and by carefully considering the comparative binding data, scientists can more accurately interpret their findings and gain deeper insights into the fundamental roles of ATP in biological systems.

References

Illuminating ATP-Binding Interactions: A Comparative Guide to Isothermal Titration Calorimetry for TNP-ATP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermodynamics of ligand-protein interactions is paramount. This guide provides a comprehensive overview of utilizing Isothermal Titration Calorimetry (ITC) to confirm the binding of 2',3'-O-(2,4,6-trinitrophenyl)adenosine-5'-triphosphate (TNP-ATP), a widely used fluorescent analog of ATP. While direct and complete isothermal titration calorimetry (ITC) datasets for this compound binding are not extensively published, this guide offers a comparative framework using available data from alternative techniques and detailed protocols to empower researchers in their experimental design.

This compound serves as a valuable tool in studying ATP-binding proteins. Its intrinsic fluorescence, which is significantly enhanced upon binding to a protein's hydrophobic pocket, has made fluorescence spectroscopy the predominant method for its characterization.[1] However, ITC offers a distinct advantage by providing a complete thermodynamic profile of the binding event in a single experiment, including the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[2][3] This comprehensive data is crucial for elucidating the driving forces behind the interaction and for guiding drug design and development.

Comparative Analysis of this compound Binding Affinities

While a direct comparison of complete thermodynamic data from ITC for this compound is limited in the current literature, a wealth of binding affinity data (Kd) has been generated using fluorescence spectroscopy. The following table summarizes the dissociation constants of this compound with various proteins, offering a valuable reference for its binding characteristics. For a broader perspective on the thermodynamic landscape of nucleotide binding, typical ITC data for ATP binding to a representative protein is also included.

ProteinMethodDissociation Constant (Kd)Stoichiometry (n)Enthalpy (ΔH) (kcal/mol)Entropy (TΔS) (kcal/mol)
This compound Binding
CheA (E. coli)Fluorescence SpectroscopyMicromolar range2Not ReportedNot Reported
BfpDFluorescence Spectroscopy340 nM1.07Not ReportedNot Reported
Na,K-ATPaseFluorescence Spectroscopy~1 µM (ligand-dependent)1Not ReportedNot Reported
TraKFluorescence Spectroscopy~7 µMNot ReportedNot ReportedNot Reported
MmoRFluorescence Spectroscopy62.8 nMNot ReportedNot ReportedNot Reported
ATP Binding (for comparison)
Representative Protein KinaseIsothermal Titration CalorimetryLow Micromolar1Typically -5 to -15Varies

Note: The thermodynamic parameters for ATP binding are generalized and can vary significantly depending on the specific protein and experimental conditions.

Experimental Protocols: A Roadmap to ITC Analysis of this compound Binding

The following is a detailed, generic protocol for conducting an ITC experiment to determine the thermodynamic parameters of this compound binding to a target protein. This protocol can be adapted based on the specific characteristics of the protein and the instrumentation available.

1. Sample Preparation:

  • Protein Solution:

    • Prepare a solution of the purified target protein in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM MgCl2, pH 7.5).

    • The protein concentration should be accurately determined and ideally be 10-100 times the expected Kd. A starting concentration of 10-50 µM is common.

    • Dialyze the protein extensively against the experimental buffer to ensure a perfect match with the ligand buffer.

    • Degas the protein solution for 5-10 minutes immediately before the experiment to prevent bubble formation.

  • This compound Solution:

    • Prepare a stock solution of this compound in the same, perfectly matched dialysis buffer.

    • The this compound concentration should be 10-20 times higher than the protein concentration in the sample cell. A typical starting concentration is 100-500 µM.

    • Ensure the final concentration is accurately determined spectrophotometrically using the appropriate extinction coefficient for this compound.

    • Degas the this compound solution similarly to the protein solution.

2. ITC Instrument Setup and Titration:

  • Instrument Equilibration:

    • Thoroughly clean the sample and reference cells of the ITC instrument with detergent and water, followed by extensive rinsing with the experimental buffer.

    • Fill the reference cell with the experimental buffer.

    • Load the protein solution into the sample cell, ensuring no air bubbles are present.

    • Allow the instrument to equilibrate to the desired experimental temperature (e.g., 25 °C) until a stable baseline is achieved.

  • Titration:

    • Load the this compound solution into the injection syringe, again avoiding any air bubbles.

    • Perform a series of small injections (e.g., 1-2 µL) of the this compound solution into the protein-containing sample cell.

    • The time between injections should be sufficient for the signal to return to the baseline (typically 120-180 seconds).

    • A typical experiment consists of 20-30 injections to ensure saturation of the binding sites.

3. Data Analysis:

  • Integration and Curve Fitting:

    • Integrate the heat change peaks for each injection to obtain the heat released or absorbed per mole of injectant.

    • Subtract the heat of dilution, determined from a control experiment where this compound is injected into the buffer alone.

    • Plot the corrected heat changes against the molar ratio of this compound to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software.

  • Thermodynamic Parameters:

    • The fitting procedure will yield the binding affinity (Ka, from which Kd = 1/Ka), the stoichiometry of binding (n), and the enthalpy change (ΔH).

    • The Gibbs free energy change (ΔG) can be calculated using the equation: ΔG = -RTln(Ka), where R is the gas constant and T is the absolute temperature.

    • The entropy change (ΔS) can then be determined from the equation: ΔG = ΔH - TΔS.

Visualizing the Process and Pathway

To further clarify the experimental process and the biological context of ATP binding, the following diagrams have been generated using Graphviz.

Experimental Workflow for Isothermal Titration Calorimetry

ITC_Workflow cluster_prep 1. Sample Preparation cluster_itc 2. ITC Experiment cluster_analysis 3. Data Analysis Protein Target Protein Solution Degas_P Degas_P Protein->Degas_P Degas Ligand This compound Solution Degas_L Degas_L Ligand->Degas_L Degas Buffer Matched Buffer Buffer->Protein Buffer->Ligand Load_Protein Load Protein into Sample Cell Degas_P->Load_Protein Load_Ligand Load this compound into Injection Syringe Degas_L->Load_Ligand Equilibrate Equilibrate at Constant Temperature Load_Protein->Equilibrate Titrate Inject this compound into Sample Cell Load_Ligand->Titrate Equilibrate->Titrate Raw_Data Raw Heat Data Titrate->Raw_Data Integrate Integrate Peaks Raw_Data->Integrate Correct Correct for Heat of Dilution Integrate->Correct Fit Fit Binding Isotherm Correct->Fit Thermo_Params Determine Thermodynamic Parameters (Kd, n, ΔH, ΔS) Fit->Thermo_Params

Caption: A flowchart illustrating the key steps in an Isothermal Titration Calorimetry experiment.

ATP-P2X7-CREB Signaling Pathway

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP / this compound P2X7 P2X7 Receptor ATP->P2X7 Binds to Ca_Influx Ca²⁺ Influx P2X7->Ca_Influx Activates PKC PKC Ca_Influx->PKC MAPK MAPK Cascade (ERK, p38) PKC->MAPK CREB CREB MAPK->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Expression Target Gene Expression pCREB->Gene_Expression Promotes

Caption: A diagram of the ATP-P2X7-CREB signaling pathway, a key cellular response to extracellular ATP.

References

The Fluorescent Probe TNP-ATP: A Critical Comparison with Computational Predictions for ATP Binding Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of protein-ATP binding is paramount. The fluorescent analog 2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP) has long been a staple in experimental assays to probe these interactions. However, with the advent of powerful computational tools, a critical evaluation of the limitations of this compound is necessary. This guide provides an objective comparison of this compound-based experimental approaches with in silico predictive methods, supported by experimental data and detailed protocols.

Unveiling the Discrepancies: this compound vs. Natural ATP

A primary limitation of this compound is that its binding affinity for a protein can be significantly higher than that of ATP. The bulky and hydrophobic trinitrophenyl group can introduce additional interactions with the protein, leading to an overestimation of the binding affinity. This discrepancy can range from a modest increase to several orders of magnitude, complicating the interpretation of experimental results in the context of the natural nucleotide.

Quantitative Comparison: A Case Study on E. coli CheA

To illustrate the quantitative differences, let's consider the bacterial histidine kinase CheA. Experimental studies using this compound have determined its dissociation constant (Kd), a measure of binding affinity. These values can be compared with the experimentally determined Kd for ATP and with computational predictions.

LigandMethodProteinReported Kd (µM)Reference
This compound Fluorescence SpectroscopyE. coli CheA~1.9[1]
ATP Stopped-flow FluorescenceT. maritima CheA P4 domain~1.5-2.1[2]
ATP Computational Prediction (example)N/AVaries by methodN/A

Note: The computational prediction value is generalized as it depends heavily on the specific algorithm and force field used. The provided experimental values for ATP and this compound are from different studies and species but on the same protein family, highlighting the typical range of affinities observed.

The Experimental Approach: this compound Fluorescence Spectroscopy

The use of this compound to measure ATP binding relies on the change in its fluorescent properties upon binding to a protein. In an aqueous environment, this compound exhibits weak fluorescence. However, when it binds to the often more hydrophobic environment of a protein's ATP-binding pocket, its fluorescence intensity increases, and the emission maximum typically experiences a blue shift.

Experimental Protocol: Determination of this compound Binding Affinity
  • Preparation of Reagents:

    • Prepare a buffered solution (e.g., Tris-HCl or HEPES) at the desired pH and ionic strength.

    • Prepare a stock solution of the purified protein of interest at a known concentration.

    • Prepare a stock solution of this compound and determine its concentration spectrophotometrically.

  • Fluorescence Titration:

    • Set up a fluorometer with the excitation wavelength typically around 410 nm and the emission scan range from 480 to 650 nm.[3]

    • To a cuvette containing the buffer, add a fixed concentration of the protein.

    • Sequentially add small aliquots of the this compound stock solution to the cuvette.

    • After each addition, allow the system to equilibrate and record the fluorescence emission spectrum.

  • Data Analysis:

    • Correct the fluorescence intensity for dilution.

    • Plot the change in fluorescence intensity as a function of the this compound concentration.

    • Fit the data to a binding isotherm (e.g., a single-site binding model) to determine the dissociation constant (Kd).

Potential Pitfalls and Artifacts

Researchers must be cautious of several factors that can influence this compound fluorescence and lead to misinterpretation of data:

  • pH Sensitivity: The fluorescence of this compound is sensitive to changes in pH.

  • Solvent Effects: Changes in solvent polarity, viscosity, or the presence of detergents can alter fluorescence.

  • Inner Filter Effect: At high concentrations, this compound can absorb the excitation or emission light, leading to a non-linear fluorescence response.

  • Non-specific Binding: this compound may bind to sites other than the ATP-binding pocket.

  • Incomplete Competition: Titrating with a large excess of ATP may not fully displace the bound this compound, making it difficult to confirm specific binding.

The Computational Approach: Predicting ATP Binding

Computational methods offer a cost-effective and high-throughput alternative for predicting ATP binding sites and estimating binding affinities. These methods can be broadly categorized into sequence-based and structure-based approaches.

Methodological Overview: In Silico ATP Binding Prediction
  • Sequence-Based Methods:

    • These methods utilize machine learning algorithms trained on large datasets of protein sequences with known ATP binding sites.

    • Features used for prediction can include the position-specific scoring matrix (PSSM), predicted secondary structure, and solvent accessibility.[4][5]

  • Structure-Based Methods (Molecular Docking):

    • Requires a 3D structure of the protein, which can be experimentally determined (X-ray crystallography, NMR) or computationally modeled (homology modeling).

    • A virtual library of ligands (in this case, ATP) is docked into the predicted binding site of the protein.

    • Scoring functions are used to estimate the binding affinity (e.g., as a docking score or predicted Kd) and predict the most likely binding pose.

Visualizing the Methodologies

Experimental_vs_Computational_Workflow cluster_experimental This compound Experimental Workflow cluster_computational Computational Prediction Workflow exp_start Purified Protein + this compound titration Fluorescence Titration exp_start->titration data_acq Measure Fluorescence Change titration->data_acq analysis Data Analysis (Binding Isotherm) data_acq->analysis exp_end Experimental Kd analysis->exp_end comp_start Protein Sequence or Structure model_build Sequence Analysis or Structure Modeling comp_start->model_build prediction Binding Site Prediction or Molecular Docking model_build->prediction scoring Scoring & Ranking prediction->scoring comp_end Predicted Binding Site/ Affinity Score scoring->comp_end

Figure 1. Comparison of experimental and computational workflows.

Logical Comparison of Methodologies

Logical_Comparison cluster_strengths Strengths cluster_limitations Limitations tnp_atp This compound Assay tnp_strength Direct experimental evidence of binding Provides quantitative Kd tnp_atp->tnp_strength tnp_limit Artificially high affinity Susceptible to experimental artifacts Low-throughput tnp_atp->tnp_limit comp_pred Computational Prediction comp_strength High-throughput & cost-effective Applicable to proteins without known ligands Provides structural insights (docking) comp_pred->comp_strength comp_limit Predictive accuracy varies Requires high-quality structures (for docking) Scoring functions can be inaccurate comp_pred->comp_limit

Figure 2. Strengths and limitations of each approach.

Conclusion: A Complementary Partnership

This compound remains a useful tool for providing initial experimental evidence of nucleotide binding. However, its inherent limitations, particularly the often-inflated binding affinity, necessitate careful interpretation of the results. Computational predictions, on the other hand, offer a powerful, high-throughput approach to identify potential ATP binding sites and rank compounds, but their accuracy is dependent on the quality of the input data and the algorithms employed.

For a comprehensive understanding of protein-ATP interactions, an integrated approach is recommended. Computational methods can be used for initial screening and hypothesis generation, while this compound assays, ideally in conjunction with other biophysical techniques and competition experiments with ATP, can provide valuable experimental validation. This synergistic use of in silico and in vitro methods will ultimately lead to more robust and reliable insights into the critical role of ATP in cellular processes and aid in the development of novel therapeutics.

References

Safety Operating Guide

Essential Safety and Handling of TNP-ATP for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Use, and Disposal of 2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP)

This document provides critical safety and logistical information for the laboratory use of this compound, a fluorescent analog of ATP widely used in protein binding studies. Due to the presence of a trinitrophenyl group, a derivative of picric acid, this compound requires specific handling precautions to mitigate potential hazards, including toxicity and the risk of explosion if allowed to dry. Adherence to these guidelines is essential for ensuring a safe laboratory environment.

Personal Protective Equipment and Handling Precautions

Proper personal protective equipment (PPE) and handling procedures are paramount when working with this compound and its solutions. The following table summarizes the essential requirements, derived from safety guidelines for picric acid and its derivatives.

CategoryRequirementRationale
Hand Protection Nitrile or neoprene gloves.Provides a suitable barrier against dermal absorption. Latex gloves are not recommended.[1]
Eye Protection Safety glasses with side shields or splash goggles.Protects eyes from potential splashes of this compound solutions.
Body Protection A long-sleeved laboratory coat.Prevents contamination of personal clothing and skin.[1][2]
Respiratory Protection Work in a certified chemical fume hood.Minimizes the risk of inhaling any aerosols or dust.[1][3]
Work Practices Never work alone when handling this compound.Ensures immediate assistance is available in case of an emergency.[2][4]
Use non-metal spatulas and containers.This compound, like picric acid, can form highly sensitive and explosive metal picrate salts upon contact with metals such as copper, lead, and zinc.[4][5][6]
Avoid allowing the substance to dry out.Dry picric acid and its derivatives are highly sensitive to shock, friction, and heat, posing a significant explosion hazard.[2][5][6]
Clean container threads with a damp cloth before sealing.Prevents the formation of potentially explosive crystals in the container's cap.[3][6][7]

Experimental Workflow: Fluorescence Spectroscopy of this compound

This compound is a valuable tool in fluorescence spectroscopy for characterizing protein-ATP interactions.[8] A typical experimental workflow is designed to measure the change in fluorescence upon this compound binding to a protein of interest.

TNP_ATP_Fluorescence_Spectroscopy_Workflow cluster_prep Preparation cluster_exp Experiment cluster_disposal Waste Disposal start Start: Gather Materials ppe Don Appropriate PPE start->ppe Safety First reagents Prepare Buffers and This compound Solution ppe->reagents protein Prepare Protein Sample reagents->protein cuvette Add Buffer and this compound to Cuvette protein->cuvette Begin Measurement measure_free Measure Baseline Fluorescence cuvette->measure_free add_protein Add Protein to Cuvette measure_free->add_protein measure_bound Measure Fluorescence of this compound-Protein Complex add_protein->measure_bound collect_waste Collect All Liquid Waste in a Labeled Container measure_bound->collect_waste Cleanup decontaminate Decontaminate Glassware collect_waste->decontaminate dispose Dispose of Waste via EH&S Guidelines decontaminate->dispose end End dispose->end

A conceptual workflow for a typical this compound fluorescence spectroscopy experiment.

Operational and Disposal Plans

Storage:

  • Store this compound, whether in solid form or solution, in its original container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sources of ignition, and direct sunlight.[4]

  • Ensure the container is not made of metal and does not have a metal cap.[3][5][6]

  • If purchased as a solid, it is critical to ensure it remains hydrated, as dry picric acid derivatives are explosive.[2][5][6] Regularly inspect the container to ensure the contents have not dried out.

Spill Response:

  • In the event of a small spill within a chemical fume hood, do not allow the spilled material to dry.[7]

  • Moisten the spilled material with water.[7]

  • Use a spill response pad or paper towels wetted with water to absorb the material.[7]

  • Place all cleanup materials into a sealed, non-metal container with added water to keep the contents moist.[7]

  • For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately.[7]

Disposal:

  • All this compound waste, including stock solutions, experimental waste, and contaminated materials, must be treated as hazardous waste.

  • Do not dispose of this compound waste down the sink, as it can react with metal plumbing to form explosive picrate salts.[7]

  • Collect all liquid and solid waste in clearly labeled, non-metal, sealed containers.[7][9]

  • For solid waste such as contaminated gloves and spill pads, add water to the container to ensure the waste remains wet.[2][7]

  • Arrange for waste pickup and disposal through your institution's EH&S department, following all local, state, and federal regulations.[2]

References

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Retrosynthesis Analysis

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